Technical Documentation Center

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Core Science & Biosynthesis

Foundational

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emerging Significance of a Privileged Scaffold 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thiazole and pyridine ring system. This scaffold is of signif...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Significance of a Privileged Scaffold

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound featuring a fused thiazole and pyridine ring system. This scaffold is of significant interest to the fields of medicinal chemistry and drug discovery due to its structural resemblance to purine bioisosteres, which allows it to interact with a wide array of biological targets. The thiazolo[4,5-b]pyridine core, in particular, has been identified as a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. The incorporation of a bromine atom and a carboxylic acid group at specific positions offers versatile handles for further chemical modifications, making it a valuable building block for the synthesis of more complex and potent bioactive molecules.

Derivatives of the thiazolo[4,5-b]pyridine class have demonstrated a broad spectrum of pharmacological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential applications of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid, offering valuable insights for researchers and professionals engaged in the development of novel therapeutics.

Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₇H₃BrN₂O₂SDefines the elemental composition and is the basis for molecular weight calculation.
Molecular Weight ~259.08 g/mol Influences diffusion rates, membrane permeability, and formulation development.
CAS Number Not assignedA unique identifier for a chemical substance. The absence of a CAS number suggests it is a novel or less-common research chemical.
LogP ~1.5 - 2.5An indicator of lipophilicity, which affects absorption, distribution, metabolism, and excretion (ADME) properties. A moderate LogP is often desirable for oral bioavailability.
pKa ~3.0 - 4.0 (Carboxylic Acid)The acidity of the carboxylic acid group influences its charge state at physiological pH, which is critical for target binding and solubility.

Synthesis and Reactivity: A Strategic Approach

The synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid can be approached through several strategic routes, primarily focusing on the construction of the fused thiazolo[4,5-b]pyridine core. The choice of a specific synthetic pathway is often dictated by the availability of starting materials and the desired scale of the reaction. A plausible and efficient method involves the cyclization of a substituted aminopyridine derivative.

Proposed Synthetic Workflow

A logical synthetic strategy would commence with a commercially available brominated aminopyridine precursor, followed by the introduction of the thiazole ring and subsequent functional group manipulations.

Synthesis_Workflow A 2,5-Dibromo-3-aminopyridine C Intermediate Thiazine A->C Condensation B Ethyl 2-chloroacetoacetate B->C D 6-Bromo-2-methylthiazolo[4,5-b]pyridine C->D Rearrangement E Oxidation D->E KMnO4 or SeO2 F 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid E->F

Caption: A proposed synthetic workflow for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example of how 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid could be synthesized, drawing upon established methodologies for similar heterocyclic systems.

Step 1: Synthesis of 6-Bromo-2-methylthiazolo[4,5-b]pyridine

  • Reaction Setup: To a solution of 2,5-dibromo-3-aminopyridine (1 equivalent) in ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).

  • Condensation: Reflux the mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality: The initial condensation reaction forms a thiazine intermediate, which then undergoes a rearrangement to the more stable thiazolo[4,5-b]pyridine ring system. The choice of a brominated aminopyridine is strategic as the bromine at the 5-position of the pyridine ring is retained in the final product at the desired 6-position.

Step 2: Oxidation to 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

  • Oxidation: Dissolve the 6-Bromo-2-methylthiazolo[4,5-b]pyridine (1 equivalent) in a mixture of pyridine and water.

  • Reagent Addition: Add potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) (2-3 equivalents) portion-wise while maintaining the temperature below 40°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the disappearance of the starting material by TLC.

  • Quenching and Isolation: Once the reaction is complete, quench the excess oxidant with a saturated solution of sodium sulfite. Acidify the mixture with hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

  • Purification: Filter the precipitate, wash thoroughly with cold water, and dry to yield the final product.

Causality: The methyl group at the 2-position of the thiazole ring is a convenient precursor to the carboxylic acid. Strong oxidizing agents like KMnO₄ or the more selective SeO₂ can effectively convert the methyl group to a carboxyl group without affecting the bromine atom on the pyridine ring.

Applications in Medicinal Chemistry: A Versatile Building Block

The structural features of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. The bromine atom can be readily displaced or used in cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation.

As a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP. The thiazolo[4,5-b]pyridine scaffold is well-suited for this purpose. The carboxylic acid can be coupled with various amines to explore the solvent-exposed region of the kinase active site, while the bromine can be substituted via Suzuki or Buchwald-Hartwig coupling to introduce moieties that target the hydrophobic pocket.

Kinase_Inhibitor_Strategy Core 6-Bromothiazolo[4,5-b]pyridine -2-carboxylic acid Amide Amide Coupling (R-NH2) Core->Amide CrossCoupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->CrossCoupling SolventFront Interaction with Solvent Front Amide->SolventFront HydrophobicPocket Binding in Hydrophobic Pocket CrossCoupling->HydrophobicPocket Final Potent & Selective Kinase Inhibitor SolventFront->Final HydrophobicPocket->Final

Caption: A strategic approach for developing kinase inhibitors.

Potential in Antimicrobial Drug Discovery

Thiazole-containing compounds have a long history in antimicrobial research. The thiazolo[4,5-b]pyridine core can be elaborated to target essential bacterial enzymes. For instance, derivatives of this scaffold have shown promising activity against various bacterial and fungal strains.[3]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid and its derivatives.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

While specific toxicity data for this compound is not available, related brominated aromatic compounds can be irritants and may be harmful if ingested or inhaled. A comprehensive Safety Data Sheet (SDS) should be consulted before use, if available from a supplier.

Conclusion and Future Perspectives

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid represents a promising and versatile platform for the development of novel therapeutic agents. Its privileged scaffold, combined with the strategic placement of reactive functional groups, provides a foundation for the creation of diverse chemical libraries. Further exploration of its synthesis and reactivity, along with the biological evaluation of its derivatives, is warranted to fully unlock its potential in drug discovery. As our understanding of the chemical space around the thiazolo[4,5-b]pyridine core expands, we can anticipate the emergence of new and innovative drug candidates with improved efficacy and safety profiles.

References

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investig
  • Chaban, T. I., et al. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1: Focus on pyridine annulation to thiazole ring (microreview). Chemistry of Heterocyclic Compounds. 2020.
  • Capot Chemical. MSDS of 6-Bromo-5-fluoro-pyridine-2-carboxylic acid methyl ester. 2026.
  • Deshmukh, S., et al. Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. European Journal of Medicinal Chemistry. 2024.
  • Chaban, T. I., et al. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry. 2019.
  • Hua, S., et al. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)
  • Google Patents. US8058440B2 - Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid.
  • Smolecule. Buy Thiazolo[4,5-b]pyridine-2-carboxylic acid | 875573-42-5. 2023.
  • Lozynskyi, A., et al.

Sources

Exploratory

mass spectrometry of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Mass Spectrometry of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid: A Comprehensive Guide to Ionization, Fragmentation, and LC-MS/MS Method Development Executive Summary 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Mass Spectrometry of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid: A Comprehensive Guide to Ionization, Fragmentation, and LC-MS/MS Method Development

Executive Summary

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (CAS: 1780212-82-9) is a highly functionalized heterocyclic building block frequently utilized in medicinal chemistry and drug discovery[1]. Analyzing this compound via liquid chromatography-tandem mass spectrometry (LC-MS/MS) requires a nuanced understanding of its structural features: an ionizable carboxylic acid, a fused thiazolopyridine core, and an electron-withdrawing bromine atom. This whitepaper provides an authoritative, deep-dive methodology for optimizing the ionization, predicting the fragmentation pathways, and developing a self-validating quantitative assay for this specific analyte.

Structural Analytics & Ionization Dynamics

The structural topology of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid dictates its behavior in an Electrospray Ionization (ESI) source. While the nitrogen atoms in the pyridine and thiazole rings possess weak basicity, the presence of the carboxylic acid at the 2-position of the thiazole ring strongly drives the ionization preference toward Negative Ion Mode (ESI-) .

The Causality of Ionization Optimization: To maximize the generation of the [M−H]− precursor ion, the solution-phase chemistry must be manipulated before the analyte enters the ESI droplet. The carboxylic acid moiety has an estimated pKa​ of ~2.0 to 3.0. By utilizing a basic mobile phase additive (e.g., 0.1% Ammonium Hydroxide, raising the pH to ~9.0), we force the equilibrium entirely toward the deprotonated carboxylate state. This ensures that the molecule is pre-ionized in the liquid phase, drastically reducing the energetic barrier for gas-phase ion emission and eliminating signal suppression often seen when using acidic modifiers like Formic Acid or TFA with this class of compounds.

Tandem Mass Spectrometry (MS/MS) Fragmentation Mechanisms

When subjected to Collision-Induced Dissociation (CID), the [M−H]− precursor ion (m/z 256.9 for 79Br and 258.9 for 81Br ) undergoes a highly predictable, self-validating fragmentation cascade.

  • Facile Decarboxylation (Low CE): The lowest energy fragmentation pathway is the neutral loss of carbon dioxide (-44 Da). This is driven by the thermodynamic stability of the resulting carbanion, which is extensively delocalized across the electron-deficient thiazolopyridine core.

  • Homolytic Bromine Cleavage (Medium CE): At elevated collision energies, the decarboxylated fragment loses a bromine radical (-79/-81 Da). The homolytic cleavage of the carbon-bromine bond to yield a radical anion is characteristic of brominated heterocyclic systems[2].

  • Core Ring Cleavage (High CE): Following debromination, the core undergoes the extrusion of hydrogen cyanide (HCN, -27 Da) from the pyridine ring, a well-documented fragmentation mode for fused nitrogenous heterocycles[3].

G M [M-H]⁻ m/z 256.9 / 258.9 (1:1 Isotope Ratio) Decarb [M-H-CO₂]⁻ m/z 212.9 / 214.9 M->Decarb -CO₂ (-44 Da) Low Collision Energy Debrom [M-H-CO₂-Br•]⁻• m/z 134.0 Decarb->Debrom -Br• (-79/81 Da) Medium Collision Energy RingCleave [M-H-CO₂-Br-HCN]⁻ m/z 107.0 Debrom->RingCleave -HCN (-27 Da) High Collision Energy

CID fragmentation pathway of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

Experimental Workflow: Self-Validating LC-MS/MS Protocol

As a Senior Application Scientist, I emphasize that a robust method is not merely a sequence of parameters, but a system that continuously verifies its own accuracy. The natural abundance of Bromine consists of 79Br and 81Br in a nearly 1:1 ratio. This provides a built-in validation gate: any true precursor or fragment retaining the bromine atom must exhibit this doublet separated by 2 Da.

Step-by-Step Methodology:

  • Step 1: Analyte Solubilization & Tuning Solution Preparation

    • Dissolve 1 mg of the analyte in 1 mL of DMSO to create a master stock.

    • Dilute to 1 µg/mL in a tuning solution of 50:50 Methanol:Water containing 0.1% NH4​OH .

    • Causality: The basic pH guarantees >99% deprotonation, preventing the formation of sodium/potassium adducts that complicate MS1 spectra.

  • Step 2: MS1 Isotopic Validation (The Validation Gate)

    • Infuse the tuning solution at 10 µL/min. Operate the ESI source in Negative Mode (Capillary voltage: -2.5 kV).

    • Self-Validation Check: Scan Q1 from m/z 100 to 400. You must observe the signature doublet at m/z 256.9 and 258.9 with a 1:1 intensity ratio. If this ratio is absent, the system is locking onto an isobaric background contaminant. Do not proceed to MS2 until this is resolved.

  • Step 3: MS/MS Transition Optimization (MRM)

    • Isolate m/z 256.9 ( 79Br isotopologue) in Q1.

    • Ramp the Collision Energy (CE) from 10 eV to 50 eV using Argon or Nitrogen as the collision gas.

    • Identify the optimal CE for the quantifier ion (m/z 212.9) and the qualifier ion (m/z 134.0).

  • Step 4: Chromatographic Integration

    • Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a high-pH mobile phase (Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 9.0; Mobile Phase B: Methanol).

    • Causality: Maintaining a basic pH throughout the LC run prevents the carboxylic acid from interacting with residual silanols on the stationary phase, thereby eliminating chromatographic peak tailing.

Self-validating LC-MS/MS method development workflow.

Quantitative Data Summary

The following table summarizes the expected exact masses, neutral losses, and optimal collision energies for configuring the MRM transitions.

Precursor Ion (m/z)IsotopeProduct Ion (m/z)Neutral LossApprox. CE (eV)Structural Assignment
256.9 79Br 212.9 CO2​ (44 Da)15 [M−H−CO2​]−
258.9 81Br 214.9 CO2​ (44 Da)15 [M−H−CO2​]−
256.9 79Br 134.0 CO2​ + 79Br∙ 35 [M−H−CO2​−Br]−∙
258.9 81Br 134.0 CO2​ + 81Br∙ 35 [M−H−CO2​−Br]−∙
256.9 79Br 107.0 CO2​ + Br∙ + HCN 45Thiazole ring cleavage

Note: The m/z 212.9 transition should be used as the primary quantifier due to its high abundance at lower collision energies, while m/z 134.0 serves as a highly specific qualifier.

References

  • Title: Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines Source: Scientific & Academic Publishing (SAPUB) / ResearchGate URL: [Link]

  • Title: Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines Source: National Institutes of Health (NIH) - PubMed Central URL: [Link]

Sources

Foundational

Part 1: The Chemical Foundation: Synthesis and Characterization

An In-depth Technical Guide to the Discovery of Novel Thiazolo[4,5-b]pyridine Compounds Audience: Researchers, scientists, and drug development professionals. Abstract: The thiazolo[4,5-b]pyridine scaffold is a privilege...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery of Novel Thiazolo[4,5-b]pyridine Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The thiazolo[4,5-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purine bioisosteres and its exhibition of a wide spectrum of pharmacological activities.[1] This technical guide provides a comprehensive framework for the discovery and early-stage development of novel drug candidates based on this core. We will navigate the critical path from synthetic strategy and chemical space exploration to biological evaluation, mechanism of action elucidation, and lead optimization, grounding our discussion in field-proven insights and detailed, actionable protocols.

The success of any drug discovery program hinges on the ability to efficiently synthesize and diversify a core scaffold. The thiazolo[4,5-b]pyridine system is accessible through several robust synthetic routes, allowing for extensive exploration of its chemical space.

Core Synthesis Strategies: Building the Scaffold

The construction of the thiazolo[4,5-b]pyridine ring system is typically achieved by annulating a thiazole ring onto a pre-existing pyridine derivative.[1] This approach offers significant flexibility in introducing substituents. One of the most effective and widely adopted methods is the [3+3]-cyclocondensation reaction. This strategy involves the reaction of an aminothiazole derivative with a 1,3-dielectrophile, such as an α,β-unsaturated ketone or acid.[2][3]

Alternative strategies include multi-component reactions, which allow for the rapid assembly of complex molecules in a single step, and solid-phase synthesis, which is particularly amenable to the creation of large compound libraries for high-throughput screening.[4] A solid-phase approach offers the advantage of simplified purification and the potential for automation.[4]

Experimental Protocol: Generalized [3+3] Cyclocondensation

This protocol describes the synthesis of a 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-one derivative, a representative example of the [3+3] cyclocondensation strategy.[2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzylideneacetone (1.0 mmol, the 1,3-dielectrophile) and 4-amino-5H-thiazol-2-one (1.0 mmol, the aminothiazole component).

  • Solvent and Reflux: Add glacial acetic acid (10 mL) as the solvent. Heat the mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature and allow it to stand overnight. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration. Wash the solid sequentially with methanol (5–10 mL), water, and diethyl ether to remove unreacted starting materials and impurities.

  • Recrystallization: For higher purity, recrystallize the product from a mixture of DMF and acetic acid (1:2) or glacial acetic acid.

Causality Behind Experimental Choices:

  • Glacial Acetic Acid: Serves not only as a solvent but also as a catalyst, protonating the carbonyl group of the benzylideneacetone, which activates it for nucleophilic attack by the aminothiazole.

  • Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier for the cyclization and subsequent dehydration/aromatization steps that form the stable pyridine ring.

  • Sequential Washing: The specific solvents are chosen based on the product's low solubility and the high solubility of impurities, ensuring an effective and straightforward initial purification.

Physicochemical and Structural Characterization

Unambiguous confirmation of a newly synthesized compound's structure and purity is a non-negotiable step. A suite of analytical techniques is employed for this purpose.

Technique Purpose Expected Data for a Novel Thiazolo[4,5-b]pyridine Derivative
¹H NMR Spectroscopy Elucidates the proton environment and connectivity within the molecule.Characteristic chemical shifts for protons on the pyridine and thiazole rings, as well as any substituents.
¹³C NMR Spectroscopy Determines the carbon skeleton of the molecule.Resonances corresponding to each unique carbon atom in the scaffold and its functional groups.
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized compound.A molecular ion peak ([M+H]⁺ or [M]⁺) that matches the calculated molecular weight.
Elemental Analysis Determines the percentage composition of C, H, and N.Experimental values should be within ±0.4% of the theoretical calculated values.[5]
FT-IR Spectroscopy Identifies the presence of specific functional groups.Characteristic absorption bands for C=O, N-H, C=N, etc., depending on the molecule's structure.

Part 2: Biological Exploration: From Hit Identification to Mechanism of Action

With a library of characterized compounds, the focus shifts to biological evaluation. The diverse activities reported for this scaffold—including antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory effects—offer a rich landscape for screening.[6][7][8][9][10]

Identifying Biological Activity: Screening Strategies

The initial step is typically a high-throughput screen (HTS) to identify "hits" with activity against a specific biological target. For example, given that many thiazolo[4,5-b]pyridine derivatives have been identified as kinase inhibitors, a kinase inhibition assay is a highly relevant screening paradigm.[10][11]

Caption: A generalized workflow for a high-throughput kinase inhibition screen.

Elucidating the Mechanism of Action (MOA)

Identifying a hit is only the beginning. The subsequent, critical phase involves understanding how the compound exerts its biological effect. This process validates the target and informs future optimization. For anticancer agents, this often involves investigating the modulation of key signaling pathways. Thiazolo[5,4-b]pyridine derivatives, for instance, have been successfully developed as potent inhibitors of the PI3K and EGFR-TK signaling pathways.[11][12]

Visualizing Target Engagement: Inhibition of the EGFR Signaling Pathway

The diagram below illustrates a hypothetical scenario where a novel thiazolo[4,5-b]pyridine compound ("Compound Y") inhibits the Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer.[12]

EGFR_Pathway_Inhibition EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Induces RAS_RAF RAS/RAF/MEK Pathway Dimerization->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Activates Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation CompoundY Compound Y CompoundY->Dimerization Inhibits

Caption: Inhibition of EGFR autophosphorylation by a hypothetical compound.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To assess the anti-proliferative effects of a new compound on cancer cells, the MTT assay is a standard, reliable method.[8][12]

  • Cell Seeding: Seed cancer cells (e.g., A549, HCC827) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Part 3: Advancing the Hit: The Path to a Lead Compound

A hit compound rarely possesses all the desired properties of a drug. The hit-to-lead phase is an iterative process of chemical modification and biological testing to improve potency, selectivity, and drug-like properties.

The Iterative Cycle of SAR

Structure-Activity Relationship (SAR) studies are the cornerstone of lead optimization. By systematically modifying the substituents at different positions on the thiazolo[4,5-b]pyridine scaffold, chemists can probe the molecular interactions between the compound and its target, leading to analogues with improved activity.[10][12]

SAR_Cycle_Diagram Design Design Analogs (Hypothesize improvements) Synthesize Synthesize New Compounds Design->Synthesize Test Test Biological Activity (in vitro/in vivo) Synthesize->Test Analyze Analyze SAR Data (Identify key features) Test->Analyze Analyze->Design Refine Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Assessing Drug-Like Properties: ADME Profiling

A potent compound is of little therapeutic value if it cannot reach its target in the body. Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is essential to de-risk candidates. In silico predictions can provide initial guidance, followed by in vitro experimental validation.[2][8]

Parameter Common In Vitro Assay Rationale and Importance
Aqueous Solubility Kinetic or Thermodynamic Solubility AssayCrucial for absorption from the GI tract and for formulation development.
Membrane Permeability Parallel Artificial Membrane Permeability Assay (PAMPA)Predicts passive diffusion across the gut wall, a key step in oral absorption.
Metabolic Stability Liver Microsomal Stability AssayMeasures the rate of metabolism by key enzymes (e.g., Cytochrome P450s); high stability is desired for a longer half-life.
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Determines the fraction of compound bound to plasma proteins; only the unbound fraction is pharmacologically active.
Toxicity (Early) In vitro cytotoxicity against non-cancerous cell lines (e.g., HaCaT)Assesses general toxicity to healthy cells to establish a therapeutic window.[2][8]

Conclusion

The thiazolo[4,5-b]pyridine scaffold represents a highly validated and synthetically tractable starting point for the discovery of novel therapeutics. Its versatility has been demonstrated across a range of disease areas, from infectious diseases to oncology. A successful discovery program built upon this core requires a deeply integrated, multidisciplinary approach that combines rational design, efficient synthesis, rigorous biological testing, and early ADME assessment. By following the principles and protocols outlined in this guide, research teams can systematically navigate the complexities of the drug discovery process and unlock the full therapeutic potential of this remarkable heterocyclic system.

References

  • Lelyukh, M. I., et al. (2021). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. [Link]

  • Demchuk, I., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. [Link]

  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. ScienceRise: Pharmaceutical Science. [Link]

  • Li, J., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H). Organic & Biomolecular Chemistry. [Link]

  • Chaban, T. I., et al. (2017). Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances. Pharmacia. [Link]

  • Chaban, T., et al. (2015). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Biopolymers and Cell. [Link]

  • Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica. [Link]

  • Chaban, T., et al. (2015). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Demchuk, I., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. [Link]

  • Akbaş, E., & Tahan, F. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Chaban, T., et al. (2020). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]

  • Brehmer, D., et al. (2012). Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Lee, H., et al. (2024). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Molecules. [Link]

  • Ghorab, M. M., et al. (2024). Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer. Bioorganic Chemistry. [Link]

  • Wang, Z., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules. [Link]

Sources

Exploratory

Architecting the Thiazolo[4,5-b]pyridine Scaffold: Starting Materials and Synthetic Methodologies for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid

Executive Summary 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid is a highly privileged bicyclic heteroaromatic building block. The thiazolo[4,5-b]pyridine core functions as a robust bioisostere for purines and benzoth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid is a highly privileged bicyclic heteroaromatic building block. The thiazolo[4,5-b]pyridine core functions as a robust bioisostere for purines and benzothiazoles, making it a critical intermediate in the development of H-PGDS inhibitors[1], galectin inhibitors[2], and acyl-ACP thioesterase inhibitors[3]. The structural architecture of this molecule offers dual orthogonal reactivity: the C6-bromine provides a versatile handle for late-stage functionalization via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the C2-carboxylic acid allows for immediate amide coupling or esterification.

Retrosynthetic Analysis & Regiochemical Causality

The synthesis of the thiazolo[4,5-b]pyridine system requires precise control over the fusion geometry. The "b-face" fusion denotes the annulation of the thiazole ring across the C2 and C3 positions of the pyridine ring.

Causality in Starting Material Selection: By mapping the bicyclic numbering back to the monocyclic pyridine precursor, the C6 position of the thiazolo[4,5-b]pyridine corresponds directly to the C5 position of the original pyridine ring. Therefore, to achieve a 6-bromo substituted product with absolute regiochemical fidelity, the starting material must possess a bromine atom pre-installed at the C5 position. The most robust starting materials are 2-amino-3,5-dibromopyridine [4] and 2-amino-5-bromo-3-mercaptopyridine . The C3-substituent (either a bromine leaving group or a nucleophilic thiol) dictates the mechanism of the thiazole ring closure.

Quantitative Data of Primary Starting Materials

To ensure reproducibility and optimal yield, the selection of high-purity starting materials is paramount. The following table summarizes the core precursors and reagents utilized in the primary synthetic workflows.

Starting Material / ReagentCAS NumberMolecular WeightRole in SynthesisTypical Yield Impact
2-Amino-3,5-dibromopyridine 35486-42-1251.91 g/mol Primary Core PrecursorHigh (Provides pre-installed Br at C6)
2-Amino-5-bromopyridine 1072-97-5173.01 g/mol Alternative PrecursorModerate (Requires downstream bromination)
Benzoyl isothiocyanate 532-55-8163.20 g/mol Thiourea SourceQuantitative intermediate formation
Sodium Hydride (NaH) 7646-69-724.00 g/mol Cyclization BaseDrives irreversible intramolecular cyclization
Ethyl chlorooxoacetate 1441-38-9136.53 g/mol C2-Carboxylate SourceDirect ester formation with mercaptopyridines

Mechanistic Causality in Synthetic Workflows

Route A: The Thiourea Cyclization (via 2-Amino-3,5-dibromopyridine)

This route is highly favored in process chemistry due to the commercial availability and oxidative stability of 2-amino-3,5-dibromopyridine[4]. The process begins with the reaction of the 2-amino group with benzoyl isothiocyanate to form a thiourea intermediate[5].

Causality of Base Selection: The subsequent cyclization relies on the intramolecular displacement of the C3-bromine by the thiourea sulfur. Sodium hydride (NaH) is selected as the base because it irreversibly deprotonates the thiourea, generating a highly nucleophilic thiolate[5]. The irreversible nature of H2​ gas evolution drives the equilibrium forward, overcoming the steric hindrance and electronic deactivation caused by the adjacent pyridine nitrogen.

Once 2-amino-6-bromothiazolo[4,5-b]pyridine is formed, direct carboxylation is chemically prohibitive due to the risk of base-induced thiazole ring opening. Therefore, a Sandmeyer reaction is employed to convert the C2-amine to a C2-bromide, followed by selective cyanation and hydrolysis.

Route B: The Mercaptopyridine Condensation

Alternatively, starting from 2-amino-5-bromo-3-mercaptopyridine allows for the direct installation of the C2-carboxylate. Condensation with ethyl chlorooxoacetate under basic conditions yields the ethyl ester directly, which is subsequently saponified. While this route is step-efficient, it is often limited by the oxidative instability of the mercaptopyridine starting material, which is highly prone to disulfide dimerization.

Synthetic Pathway Visualization

G Target 6-Bromothiazolo[4,5-b]pyridine -2-carboxylic acid Ester Ethyl 6-bromothiazolo[4,5-b] pyridine-2-carboxylate Ester->Target LiOH, H2O (Saponification) Nitrile 6-Bromo-2-cyanothiazolo [4,5-b]pyridine Nitrile->Target Acidic Hydrolysis BromoInt 2,6-Dibromothiazolo [4,5-b]pyridine BromoInt->Nitrile CuCN, DMF AminoInt 2-Amino-6-bromothiazolo [4,5-b]pyridine AminoInt->BromoInt t-BuONO, CuBr2 (Sandmeyer) SM1 2-Amino-3,5-dibromopyridine SM1->AminoInt 1. PhCONCS 2. NaH (Cyclization) SM2 2-Amino-5-bromo- 3-mercaptopyridine SM2->Ester Ethyl chlorooxoacetate Base

Synthetic pathways for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-bromothiazolo[4,5-b]pyridine
  • Thiourea Formation: Generate benzoyl isothiocyanate in situ by refluxing ammonium thiocyanate (1.2 eq) and benzoyl chloride (1.1 eq) in anhydrous acetone for 30 minutes. Add 2-amino-3,5-dibromopyridine (1.0 eq)[4] and reflux for 14 hours.

  • Hydrolysis: Remove the solvent in vacuo, resuspend in ethanol, and add 10% NaOH (aq) to hydrolyze the benzoyl protecting group. Isolate the free thiourea via filtration.

  • Cyclization: Suspend the thiourea in anhydrous THF at 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise[5].

  • Self-Validation System: The reaction progress is physically validated by the cessation of hydrogen gas evolution and a distinct color shift to deep yellow. Complete consumption of the starting material is confirmed via TLC (EtOAc/Hexane 1:1, Rf​ shift from ~0.6 to ~0.5)[5].

Protocol 2: Sandmeyer Bromination to 2,6-Dibromothiazolo[4,5-b]pyridine
  • Diazotization: Suspend Copper(II) bromide ( CuBr2​ , 1.2 eq) in anhydrous acetonitrile. Add tert-butyl nitrite (t-BuONO, 1.5 eq) dropwise at 0 °C.

  • Bromination: Slowly add 2-amino-6-bromothiazolo[4,5-b]pyridine (1.0 eq) to the highly reactive mixture.

  • Self-Validation System: The generation of nitrogen gas visually confirms the formation and subsequent decomposition of the diazonium intermediate. To prevent competitive proto-deamination, strictly anhydrous conditions must be maintained. The reaction is deemed complete when bubbling ceases entirely.

Protocol 3: Cyanation and Hydrolysis to the Target Carboxylic Acid
  • Selective Cyanation: Heat 2,6-dibromothiazolo[4,5-b]pyridine (1.0 eq) with Copper(I) cyanide (CuCN, 1.1 eq) in anhydrous DMF at 120 °C. Mechanistic Note: The C2-bromide is significantly more reactive toward Nucleophilic Aromatic Substitution ( SN​Ar ) than the C6-bromide due to the stabilization of the Meisenheimer complex by the adjacent thiazole nitrogen and sulfur atoms.

  • Hydrolysis: Isolate the 6-bromo-2-cyanothiazolo[4,5-b]pyridine intermediate, then reflux in 6 M HCl for 12 hours to hydrolyze the nitrile.

  • Self-Validation System: The conversion of the nitrile to the carboxylic acid is validated by FTIR spectroscopy: observe the disappearance of the sharp C≡N stretch (~2220 cm−1 ) and the appearance of a broad O−H stretch (~2500-3300 cm−1 ) alongside a strong C=O stretch (~1700 cm−1 ).

References

  • CN104402910B - Thiazole pyridine compound and preparation method thereof | Google Patents | 5

  • Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors | PMC (NIH) | 3

  • CN111479814A - Fused pyridines as H-PGDS inhibitors | Google Patents | 1

  • Galactoside inhibitor of galectins | Justia Patents | 2

  • US20090197862A1 - 2-aminopyridine kinase inhibitors | Google Patents | 4

  • Chemical Point Italia s.r.l. (Page 9) | ChemBuyersGuide |

Sources

Foundational

A Theoretical and Computational Guideline for the Preclinical Assessment of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Foreword: The Modern Imperative for In Silico Drug Discovery In the contemporary landscape of pharmaceutical research and development, the reliance on purely empirical, trial-and-error methodologies is rapidly becoming a...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Modern Imperative for In Silico Drug Discovery

In the contemporary landscape of pharmaceutical research and development, the reliance on purely empirical, trial-and-error methodologies is rapidly becoming a relic of the past. The immense cost, protracted timelines, and high attrition rates associated with bringing a new chemical entity to market necessitate a more rational, predictive, and efficient approach. This is where the power of theoretical and computational chemistry becomes indispensable. By simulating molecular behavior and properties in silico, we can de-risk and accelerate the drug discovery pipeline, identifying promising candidates and flagging potential liabilities long before the synthesis of a physical compound.

This technical guide is dedicated to the comprehensive theoretical evaluation of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid , a heterocyclic compound of significant interest due to the established and diverse biological activities of the thiazolopyridine scaffold.[1][2] This document is intended for researchers, computational chemists, and drug development professionals, providing a structured yet flexible framework for assessing the potential of this molecule as a therapeutic agent. We will move beyond a mere recitation of methods, delving into the strategic rationale behind each computational step, thereby creating a self-validating and scientifically rigorous workflow.

Foundational Analysis: Molecular Geometry and Electronic Structure with Density Functional Theory (DFT)

The initial and most critical step in the computational analysis of any molecule is the accurate determination of its three-dimensional structure and fundamental electronic properties. Density Functional Theory (DFT) has emerged as the workhorse for such calculations in quantum chemistry, offering a favorable balance between computational cost and accuracy.

Rationale for DFT in Preclinical Assessment

The choice of DFT is predicated on its ability to provide a robust quantum mechanical description of the electron density of a molecule. From this, a wealth of information can be derived, including optimized molecular geometry, bond lengths, bond angles, and electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.[3][4] These parameters are not merely academic; they are foundational to understanding the molecule's reactivity, stability, and potential intermolecular interactions.[5]

Experimental Protocol: Geometry Optimization and Frequency Analysis

Objective: To determine the most stable conformation (lowest energy state) of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid and to confirm that this structure corresponds to a true energy minimum.

Methodology:

  • Initial Structure Generation: A 2D sketch of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid is created using molecular editing software (e.g., MarvinSketch, ChemDraw) and converted to a 3D structure.

  • Computational Method Selection:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated hybrid functional that often provides a good balance of accuracy for organic molecules.[3]

    • Basis Set: 6-311G(d,p) is a suitable basis set that provides a good description of the electron distribution, including polarization functions on both heavy atoms (d) and hydrogen atoms (p).[3][4]

  • Geometry Optimization: The initial 3D structure is submitted for geometry optimization using a computational chemistry software package (e.g., Gaussian, ORCA). The algorithm iteratively adjusts the atomic coordinates to find the configuration with the minimum electronic energy.

  • Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

    • Verification of Minimum: The absence of any imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface.

    • Thermodynamic Properties: The calculation yields zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.

Data Presentation: Optimized Geometrical Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-BrCalculated Value
C=N (thiazole)Calculated Value
C-S (thiazole)Calculated Value
C-O (carboxyl)Calculated Value
O-H (carboxyl)Calculated Value
C-C-N (pyridine)Calculated Value
S-C-N (thiazole)Calculated Value
O-C-O (carboxyl)Calculated Value
Torsion(C-C-C-N)
Torsion(S-C-C-O)

Note: The table above is a template. Actual values would be populated from the output of the DFT calculation.

Visualization: Computational Workflow for DFT Analysis

DFT_Workflow start 2D Structure of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid mol_edit Molecular Editor (e.g., MarvinSketch) start->mol_edit dft_setup DFT Calculation Setup (Functional: B3LYP, Basis Set: 6-311G(d,p)) mol_edit->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc analysis Analysis of Results freq_calc->analysis end Optimized 3D Structure & Electronic Properties analysis->end

Caption: Workflow for DFT-based geometry optimization and electronic structure analysis.

Target Identification and Binding Affinity: Molecular Docking Studies

With an optimized and validated molecular structure, the next logical step is to investigate its potential interactions with biological targets. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1]

The Strategic Importance of Molecular Docking

Molecular docking serves as a powerful in silico screening tool to:

  • Identify Potential Biological Targets: By docking the ligand against a library of protein structures, one can hypothesize potential mechanisms of action.

  • Predict Binding Affinity: The docking score provides a semi-quantitative estimation of the binding free energy, allowing for the ranking of different poses and comparison with known inhibitors.[1]

  • Elucidate Binding Modes: Detailed analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for molecular recognition and can guide future lead optimization efforts.[6]

Experimental Protocol: Target-Based Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid to a putative protein target. For the purpose of this guide, we will consider a generic kinase as a representative target, given that many thiazolopyridine derivatives exhibit inhibitory activity against kinases.

Methodology:

  • Protein Preparation:

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • The protein is prepared using software such as AutoDockTools or Schrödinger's Protein Preparation Wizard. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and protonation states.

  • Ligand Preparation:

    • The DFT-optimized structure of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid is used as the input.

    • The ligand is prepared by assigning appropriate atom types and charges using a force field such as OPLS_2005.[1]

  • Grid Generation: A grid box is defined around the active site of the protein. The size and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Simulation: The docking calculation is performed using software like AutoDock Vina or Glide. The program will sample a large number of possible conformations and orientations of the ligand within the active site and score them based on a scoring function.

  • Pose Analysis and Visualization: The resulting docked poses are analyzed to identify the one with the most favorable score and a chemically reasonable binding mode. Visualization software (e.g., PyMOL, Chimera) is used to inspect the intermolecular interactions between the ligand and the protein.[7]

Data Presentation: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Kinase XCalculated Valuee.g., ASP 123Hydrogen Bond
e.g., LEU 45Hydrophobic
e.g., PHE 67Pi-Pi Stacking
Visualization: Conceptual Diagram of Molecular Docking

Molecular_Docking cluster_ligand Ligand cluster_protein Protein Target cluster_complex Ligand-Protein Complex ligand 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid complex Predicted Binding Pose ligand->complex Docking Algorithm protein Active Site protein->complex Binding

Caption: Conceptual overview of the molecular docking process.

Pharmacokinetic Profiling: ADMET Prediction

A molecule's efficacy is not solely determined by its affinity for a biological target. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to be a viable drug candidate. In silico ADMET prediction provides an early assessment of these properties, helping to identify potential liabilities that could lead to late-stage clinical failure.[8]

The Rationale for Early ADMET Assessment

Early-stage ADMET profiling is a critical risk mitigation strategy. By identifying potential issues such as poor oral bioavailability, rapid metabolism, or toxicity, medicinal chemists can make informed decisions about which compounds to advance and how to modify existing scaffolds to improve their pharmacokinetic profiles.

Experimental Protocol: In Silico ADMET Prediction

Objective: To predict the key pharmacokinetic and toxicity properties of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

Methodology:

  • Input Structure: The DFT-optimized structure of the molecule is used as the input.

  • Prediction Software: A variety of online tools and commercial software packages are available for ADMET prediction, such as SwissADME, pkCSM, and Schrödinger's QikProp.

  • Property Calculation: The software calculates a range of physicochemical and pharmacokinetic descriptors based on the molecular structure. These often include:

    • Lipophilicity (logP): A measure of a compound's solubility in lipids versus water, which influences absorption and distribution.

    • Aqueous Solubility (logS): Predicts the solubility of the compound in water.

    • Human Intestinal Absorption (HIA): Predicts the percentage of the compound that will be absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound is likely to cross the BBB.

    • Cytochrome P450 (CYP) Inhibition: Predicts the potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.[7]

    • Toxicity Endpoints: Predictions for mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and other toxicities.

Data Presentation: Predicted ADMET Properties

PropertyPredicted ValueInterpretation
Molecular Weight ( g/mol )Calculated ValueAdherence to Lipinski's Rule of Five
logPCalculated ValueOptimal range for drug-likeness
logSCalculated ValueSolubility profile
Human Intestinal Absorption (%)Calculated ValuePotential for oral bioavailability
BBB PermeabilityYes/NoCNS penetration potential
CYP2D6 InhibitorYes/NoRisk of drug-drug interactions
Ames MutagenicityPositive/NegativeGenotoxicity potential

Synthesis and Conclusion: A Holistic View of the Candidate Molecule

The theoretical calculations outlined in this guide provide a multi-faceted and in-depth preclinical assessment of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid. By integrating insights from DFT, molecular docking, and ADMET prediction, we can construct a comprehensive profile of the molecule's potential as a drug candidate.

  • DFT provides the foundational understanding of the molecule's intrinsic properties.

  • Molecular Docking offers a window into its potential biological activity and mechanism of action.

  • ADMET Prediction assesses its drug-like properties and potential safety liabilities.

It is crucial to recognize that these computational predictions are not a substitute for experimental validation. However, they provide a powerful and cost-effective means of prioritizing candidates, guiding medicinal chemistry efforts, and ultimately increasing the probability of success in the long and arduous journey of drug discovery. The thiazolopyridine scaffold holds immense therapeutic promise, and a rigorous in silico evaluation is the essential first step in unlocking the full potential of novel derivatives like 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

References

  • Al-Ostoot, F. H., et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLoS ONE, 19(9), e0309935. [Link]

  • El-Sayed, M. A., et al. (2021). Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. ChemistrySelect, 6(31), 8089-8100. [Link]

  • Wurzer, M., et al. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. International Journal of Molecular Sciences, 24(24), 17495. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives and evaluation of their antioxidant and cytotoxic activities. RSC Advances, 11(48), 30235-30247. [Link]

  • Verma, S., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Molecular Structure, 1269, 133801. [Link]

  • Ziebart, C., et al. (2024). Synthesis and biological profile of 2,3-dihydro[1][2]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry, 20, 314-323. [Link]

  • El-Emam, A. A., et al. (2020). Crystal structure, Hirshfeld surface analysis and DFT studies of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 10), 1599-1606. [Link]

  • Chaban, T., et al. (2018). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Pharmacia, 65(4), 389-396. [Link]

  • Grosu, I. G., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7196. [Link]

  • Grosu, I. G., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. [Link]

  • Chaban, T., et al. (2018). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. Acta Chimica Slovenica, 65(4), 923-933. [Link]

  • Grosu, I. G., et al. (2021). 7-(4-Bromophenyl)-5-methyl-3H-thiazolo[4,5-b]pyridin-2-one. Molecules, 26(23), 7196. [Link]

  • Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8135-8146. [Link]

  • Brovarets, V. S., et al. (2025). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. Molecules, 30(13), 2845. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Synthesis, Characterization, DFT Analysis, and Antimicrobial Evaluation of Thiazolo[4,5‐d]Pyrimidine and Thiazolo[4,5‐b]Pyridine Derivatives. ChemistrySelect, 10(43), e202503418. [Link]

  • Chaban, T., et al. (2018). Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Derivatives. ResearchGate. [Link]

  • El-Remaily, M. A. A. A., et al. (2024). Green and comparative route to 6-(pyrrolidin-1-yl)-thiazolo [4,5-d] pyrimidines using novel thiazole-based Pd(II) catalysts. Scientific Reports, 14(1), 1-17. [Link]

  • El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmacology, 3(12), 17-35. [Link]

  • Asghar, M. N., et al. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 29(19), 4583. [Link]

  • Asiri, A. M., et al. (2025). Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Journal of the Iranian Chemical Society, 22(1), 1-15. [Link]

  • Singh, R. K., et al. (2021). DFT Exploration on Molecular Characteristics of 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Journal of Advanced Chemical Sciences, 7(2), 735-740. [Link]

  • Akkurt, M., et al. (2019). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 6), 848-855. [Link]

  • Chaban, T., et al. (2019). Antioxidant properties of some novel derivatives thiazolo[4,5-b] pyridine. Farmatsevtychnyĭ Zhurnal, (6), 59-66. [Link]

  • Thomas, O. E. (2023). Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum albumin. Journal of Pharmacy & Bioresources, 20(1), 22-34. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Coupling Strategies for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Introduction & Chemical Context The thiazolo[4,5- b ]pyridine scaffold is a highly privileged pharmacophore in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Chemical Context

The thiazolo[4,5- b ]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Specifically, 6-Bromothiazolo[4,5- b ]pyridine-2-carboxylic acid (CAS 1780212-82-9) serves as a critical bifunctional building block. The C6-bromide allows for downstream diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the C2-carboxylic acid is primed for amide bond formation[1].

However, coupling this specific electron-deficient heteroaromatic carboxylic acid with amines presents a notorious synthetic challenge: rapid, spontaneous decarboxylation upon carboxylate activation [2][3]. This application note details the mechanistic causality behind this degradation and provides field-proven, self-validating protocols to suppress decarboxylation and maximize amide yields.

Mechanistic Insights: The Decarboxylation Dilemma

Amide coupling fundamentally relies on converting a stable carboxylic acid into a highly reactive intermediate, such as an active ester or acyl halide, which is then trapped by an amine.

For thiazolo[4,5- b ]pyridine-2-carboxylic acids, the highly electron-withdrawing nature of the fused bicyclic system strongly stabilizes the formation of a carbanion (or ylide) at the C2 position. When activated with standard uronium/aminium reagents (like HATU) in the presence of strong tertiary amine bases (like DIPEA), the resulting OAt active ester becomes a superb leaving group. The combination of a strong base and an excellent leaving group drives a rapid extrusion of CO 2​ [4][5].

The equilibrium heavily favors the formation of the decarboxylated byproduct (6-bromothiazolo[4,5- b ]pyridine) rather than the desired aminolysis, especially when reacting with sterically hindered or weakly nucleophilic amines.

Mechanism A 6-Bromo-TZP-2-COOH (Starting Material) B Activated Ester Intermediate (e.g., OAt, OBt) A->B Coupling Reagent + Base (e.g., DIPEA) C Desired Amide (Target Product) B->C + Amine (Nucleophilic Attack) D C2-Carbanion / Ylide (Extrusion of CO2) B->D Spontaneous (-CO2) E 6-Bromothiazolo[4,5-b]pyridine (Decarboxylated Byproduct) D->E + H+

Mechanistic divergence during the activation of thiazolo[4,5-b]pyridine-2-carboxylic acid.

Comparative Analysis of Coupling Conditions

To circumvent decarboxylation, the synthetic strategy must decouple activation from base-catalyzed degradation. This is achieved either by using weaker bases with milder coupling reagents (T3P) or by performing base-free activation at low temperatures (Oxalyl Chloride).

Table 1: Effect of Coupling Conditions on Yield vs. Decarboxylation Risk

Coupling SystemBaseTempTarget Amine ProfileTypical YieldDecarboxylation Risk
HATU DIPEARTPrimary AliphaticLow (<30%)Critical (High)
EDC / HOBt TEARTPrimary AliphaticModerate (40%)High
T3P Pyridine0 °C to RTAliphatic / Sec. AminesHigh (>80%)Low
Oxalyl Chloride None (in activation)0 °CAnilines / HinderedHigh (>75%)Very Low

Optimized Experimental Protocols

Workflow Decision Matrix

Select your protocol based on the nucleophilicity of your target amine.

Workflow Start Amide Coupling of 6-Bromo-TZP-2-COOH Q1 Amine Nucleophilicity? Start->Q1 High High (Primary/Secondary Aliphatic) Q1->High Strong Nucleophile Low Low (Anilines, Sterically Hindered) Q1->Low Weak Nucleophile T3P Protocol A: T3P / Pyridine (Mild, Low Decarboxylation) High->T3P COCl Protocol B: Oxalyl Chloride (Highly Reactive, Base-Free Activation) Low->COCl

Decision matrix for selecting coupling conditions based on amine nucleophilicity.

Protocol A: The T3P / Pyridine Method

Recommended for aliphatic and unhindered secondary amines.

Causality: Propylphosphonic anhydride (T3P) forms a mixed anhydride that is less prone to CO 2​ extrusion compared to HOBt/HOAt active esters. Using Pyridine (pKa ~5.2) instead of DIPEA (pKa ~10.5) neutralizes the amine hydrochloride but is not basic enough to catalyze the C2-deprotonation that triggers decarboxylation[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N 2​ , dissolve 6-Bromothiazolo[4,5- b ]pyridine-2-carboxylic acid (1.0 eq, 259.1 g/mol ) and the target amine (1.2 eq) in anhydrous EtOAc (0.1 M). Note: If solubility is poor, use a 4:1 mixture of EtOAc:DMF.

  • Base Addition: Add anhydrous Pyridine (3.0 eq). Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Dropwise add T3P (50% w/w solution in EtOAc, 1.5 eq) over 10 minutes. Slow addition prevents localized exothermic hotspots that accelerate decarboxylation.

  • Reaction & Self-Validation: Stir at 0 °C for 1 hour, then allow to naturally warm to room temperature.

    • In-Process Control (LCMS): Monitor the reaction. The desired product will show [M+H]+ . If you observe a mass of m/z 215 / 217 ( [M−44+H]+ ), decarboxylation is occurring. Immediately cool the reaction back to 0 °C.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 1N HCl (to remove pyridine), brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: The Acid Chloride Method

Recommended for anilines, electron-deficient amines, and sterically hindered nucleophiles.

Causality: Weak nucleophiles cannot trap active esters fast enough to outcompete the spontaneous decarboxylation pathway. By converting the acid to an acyl chloride at low temperatures without any base, the ylide/carbanion cannot form[5]. The highly reactive acid chloride is then trapped instantly by the amine.

Step-by-Step Methodology:

  • Base-Free Activation: Suspend the carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under N 2​ . Add a catalytic amount of anhydrous DMF (0.05 eq).

  • Chlorination: Dropwise add Oxalyl Chloride (1.5 eq).

    • Self-Validation: The heterogeneous suspension will gradually clear into a homogeneous solution as the acid chloride forms. Gas evolution (CO, CO 2​ from the reagent) will be visible. Once gas evolution ceases (approx. 1.5 to 2 hours), activation is complete.

  • Concentration (Optional but Recommended): Briefly evaporate the solvent and excess oxalyl chloride under a stream of N 2​ or gentle vacuum at 0 °C to prevent side reactions, then redissolve the residue in fresh anhydrous DCM.

  • Coupling: In a separate flask, dissolve the weak amine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in DCM at 0 °C. Dropwise add the freshly prepared acid chloride solution to the amine solution.

    • Causality: Adding the activated acid into an excess of amine ensures the acid chloride is instantly consumed before the base can induce decarboxylation.

  • Workup: Stir for 30 minutes at 0 °C. Quench with water. Extract with DCM, wash with saturated aqueous NaHCO 3​ , brine, dry over Na 2​ SO 4​ , and concentrate.

References

  • Product Class 18: Benzothiazoles and Related Compounds Thieme Connect URL: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment PubMed Central (PMC) URL: [Link]

  • Synthesis of 6-Hydroxybenzothiazole-2-carboxylic Acid ResearchGate URL:[Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents HepatoChem URL:[Link]

Sources

Application

Application Note: Esterification Strategies for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid

Executive Summary This application note provides a comprehensive, field-validated guide for the esterification of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (CAS: 1780212-82-9)[1]. Designed for medicinal chemists a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-validated guide for the esterification of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (CAS: 1780212-82-9)[1]. Designed for medicinal chemists and drug development professionals, this document details the mechanistic rationales, workflow decision matrices, and step-by-step protocols for both acid-catalyzed and base-mediated esterification strategies.

Introduction & Mechanistic Rationale

The Significance of the Scaffold

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid is a highly valuable heterocyclic building block in modern drug discovery. The thiazolo[4,5-b]pyridine core is a privileged scaffold found in metabotropic glutamate receptor (mGluR) modulators[2], novel acyl-ACP thioesterase inhibitors for agricultural applications[3], and high-affinity galectin inhibitors used in cancer and inflammation research[4].

The Causality of Esterification

The free carboxylic acid at the 2-position is highly polar and ionizes at physiological pH. This ionic nature can severely limit cell membrane penetration in biological assays. Converting the carboxylic acid to an ester derivative masks the ionic carboxylate group, significantly enhancing lipophilicity and cellular bioavailability[5].

Furthermore, from a synthetic perspective, esterification serves as a crucial protecting group strategy. The bromo-pyridine moiety is a prime candidate for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings)[2]. Protecting the reactive carboxylic acid as an ester prevents catalyst poisoning and unwanted side reactions during these complex transformations.

Chemical Challenges

The electron-withdrawing nature of the fused pyridine ring and the bromine atom makes the 2-carboxylic acid relatively electrophilic, but it also renders the molecule susceptible to decarboxylation under extreme thermal conditions. Therefore, selecting the appropriate esterification method—balancing reactivity with structural preservation—is critical.

Reaction Pathways & Decision Matrix

The choice of esterification protocol depends entirely on the target ester and the sensitivity of the downstream applications. The decision matrix below outlines the three primary pathways:

G SM 6-Bromothiazolo[4,5-b]pyridine- 2-carboxylic acid Cond1 Acid-Catalyzed (Fischer Esterification) SM->Cond1 Primary Alcohols (MeOH/EtOH) Cond2 Mild Alkylation (Base + Alkyl Halide) SM->Cond2 Sensitive Substrates Cond3 Coupling Reagents (EDC/DMAP) SM->Cond3 Complex Alcohols Res1 Methyl/Ethyl Esters (High yield, scalable) Cond1->Res1 H2SO4, Reflux Res2 Benzyl/Bulky Esters (Prevents decarboxylation) Cond2->Res2 K2CO3, DMF, RX Res3 Active Esters/Amides (For prodrugs/coupling) Cond3->Res3 RT, DCM

Caption: Decision matrix for the esterification of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

Experimental Protocols

Protocol A: Fischer Esterification (Synthesis of Methyl Ester)

Mechanistic Causality: The Fischer esterification is a classic example of nucleophilic acyl substitution. It relies on a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism[6]. Because the reaction is an equilibrium process, using the alcohol (methanol) as both the reactant and the solvent drives the reaction forward via Le Chatelier's principle[6].

Reagents:

  • 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid: 1.0 eq

  • Anhydrous Methanol: 0.1 M (Solvent/Reactant)

  • Concentrated Sulfuric Acid (H₂SO₄): 0.2 eq (Catalyst)

Step-by-Step Methodology:

  • Setup: Suspend 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalysis: Carefully add concentrated H₂SO₄ dropwise to the stirring suspension at room temperature. Note: The suspension will gradually clear as the protonated intermediate forms.

  • Reflux: Heat the reaction mixture to reflux (approx. 65°C) for 12–16 hours. Monitor the reaction progress via TLC (DCM:MeOH 9:1) or LC-MS.

  • Quenching & Workup (Critical Step): Cool the reaction mixture to 0°C using an ice-water bath. Neutralize the acid catalyst by slowly adding a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or aqueous ammonia. Causality: Neutralizing the acid at ice-water temperatures is strictly required to prevent the base-catalyzed hydrolysis of the newly formed pyridine carboxylic acid ester[7].

  • Extraction: Extract the aqueous layer three times with ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude methyl ester is typically >95% pure but can be recrystallized from hot ethanol if necessary.

Protocol B: Mild Alkylation (Synthesis of Benzyl/Alkyl Esters)

Mechanistic Causality: For substrates where strong acids might induce side reactions, base-mediated alkylation provides a mild, irreversible alternative. Potassium carbonate (K₂CO₃) deprotonates the carboxylic acid to form a highly nucleophilic carboxylate anion. N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature poorly solvates the anion, thereby maximizing its reactivity toward the alkyl halide via an Sₙ2 mechanism.

Reagents:

  • 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid: 1.0 eq

  • Alkyl Halide (e.g., Benzyl Bromide or Methyl Iodide): 1.2 eq

  • Potassium Carbonate (K₂CO₃): 2.0 eq

  • Anhydrous DMF: 0.2 M

Step-by-Step Methodology:

  • Setup: Dissolve the starting material in anhydrous DMF under an inert nitrogen atmosphere.

  • Deprotonation: Add finely powdered K₂CO₃ to the solution. Stir at room temperature for 30 minutes to ensure complete formation of the carboxylate salt.

  • Alkylation: Add the alkyl halide dropwise. For volatile halides like methyl iodide, perform this step at 0°C.

  • Reaction: Stir the mixture at room temperature to 50°C for 4–8 hours.

  • Workup: Quench the reaction by pouring the mixture into ice water (5 times the volume of DMF) to precipitate the product. If the product does not precipitate, extract with EtOAc (3x).

  • Purification: Wash the organic layer extensively with water (to remove DMF) and brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if residual alkyl halide remains.

Quantitative Data & Optimization Metrics

The following table summarizes the expected performance metrics for the esterification of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid across different methodologies.

Esterification MethodReagents / ConditionsTypical YieldReaction TimePurity (HPLC)Scalability
Fischer Esterification MeOH, H₂SO₄ (cat.), Reflux85–92%12–16 h>98%High (Multi-gram)
Base-Mediated Alkylation Alkyl Halide, K₂CO₃, DMF, RT–50°C75–85%4–8 h>95%Medium
Steglich Esterification Alcohol, EDC, DMAP, DCM, RT60–70%12 h>90%Low (Milligram)

Table 1: Comparative metrics for esterification strategies. Yields are based on isolated, purified products.

Sources

Method

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold and the Power of Cross-Coupling The thiazolo[4,5-b]pyridine core is a privileged hete...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Thiazolo[4,5-b]pyridine Scaffold and the Power of Cross-Coupling

The thiazolo[4,5-b]pyridine core is a privileged heterocyclic scaffold, prominently featured in a multitude of biologically active compounds, including kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs.[1] Its rigid, planar structure and the presence of multiple heteroatoms provide a unique three-dimensional arrangement for molecular recognition, making it a highly sought-after motif in medicinal chemistry and drug discovery. The functionalization of this core, particularly at the 6-position, is crucial for modulating the pharmacological properties of these molecules.

Metal-catalyzed cross-coupling reactions have emerged as one of the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity.[2][3] These transformations, which were the subject of the 2010 Nobel Prize in Chemistry, have revolutionized the way chemists approach the synthesis of complex molecules.[4] For the 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid substrate, these reactions offer a direct and modular route to introduce a wide array of substituents, thereby facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of several key palladium-catalyzed cross-coupling reactions applied to 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid. We will delve into the mechanistic underpinnings of each reaction, offer detailed, field-proven protocols, and provide insights into troubleshooting common challenges. The overarching goal is to equip researchers with the knowledge and practical guidance necessary to successfully employ these powerful synthetic methods.

The General Catalytic Cycle: A Unifying Mechanistic Framework

At the heart of most palladium-catalyzed cross-coupling reactions lies a well-established catalytic cycle.[2][5] Understanding this fundamental mechanism is paramount for rational reaction design and optimization. The cycle typically comprises three key elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in our case, 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid), inserting into the carbon-bromine bond. This process oxidizes the palladium from the 0 to the +2 oxidation state, forming a Pd(II) intermediate.[6][7] The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group.[8]

  • Transmetalation: The organometallic coupling partner (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the palladium center, displacing the halide.[4] This step is often facilitated by a base or other additives.

  • Reductive Elimination: The two organic fragments coupled to the palladium center are expelled, forming the new carbon-carbon or carbon-heteroatom bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7] This final step is typically irreversible and drives the reaction forward.

The efficiency of the overall catalytic cycle is profoundly influenced by the choice of ligands coordinated to the palladium center. Ligands modulate the steric and electronic properties of the catalyst, impacting the rates of oxidative addition and reductive elimination, as well as the stability of the catalytic species.[9][10]

Palladium-Catalyzed Cross-Coupling Cycle General Catalytic Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)L-X (Palladacycle) B->C D Transmetalation C->D R-M E Ar-Pd(II)L-R D->E - M-X F Reductive Elimination E->F F->A Ar-R

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-based reagents.[6][11] This reaction is particularly well-suited for the late-stage functionalization of complex molecules, a common requirement in drug discovery programs.

Mechanism in Focus: The Role of the Base

In the Suzuki-Miyaura coupling, the base plays a crucial role in the transmetalation step.[6] It activates the organoboron species, typically a boronic acid or a boronate ester, by forming a more nucleophilic "ate" complex. This boronate species then readily transfers its organic moiety to the palladium(II) center.

Detailed Protocol: Suzuki-Miyaura Coupling of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Materials:

  • 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K2CO3) (3 equivalents)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (1 equivalent), the desired boronic acid (1.2 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.02 equivalents), and SPhos (0.04 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This is critical to prevent the oxidation of the Pd(0) catalyst.[12]

  • Solvent Addition: Add the degassed 1,4-dioxane/water mixture to the vessel via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting bromide.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Parameter Recommendation Rationale
Catalyst Pd(OAc)2 / SPhosSPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.[9]
Base K2CO3A moderately strong base that is effective in forming the boronate "ate" complex without promoting side reactions.
Solvent 1,4-Dioxane/WaterThe aqueous component aids in the dissolution of the base and facilitates the transmetalation step.
Temperature 80-100 °CProvides sufficient thermal energy to overcome the activation barriers of the catalytic cycle.

Part 2: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become the premier method for the synthesis of aryl amines.[13][14] This reaction allows for the coupling of a wide variety of amines with aryl halides, providing access to a diverse range of N-functionalized thiazolo[4,5-b]pyridines.

Mechanism in Focus: The Ligation of the Amine

Following the oxidative addition of the aryl bromide to the Pd(0) center, the amine coordinates to the resulting Pd(II) complex.[15] Subsequent deprotonation by a base generates a palladium-amido complex, which then undergoes reductive elimination to form the C-N bond and regenerate the catalyst.

Detailed Protocol: Buchwald-Hartwig Amination of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Materials:

  • 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

  • Primary or secondary amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1.5 mol%)

  • XPhos (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous and degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd2(dba)3 (0.015 equivalents), XPhos (0.03 equivalents), and sodium tert-butoxide (1.4 equivalents) to a dry reaction vessel.

  • Addition of Reactants: Add 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (1 equivalent) and the amine (1.2 equivalents) to the vessel.

  • Solvent Addition: Add anhydrous, degassed toluene to the vessel.

  • Heating and Monitoring: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Catalyst Pd2(dba)3 / XPhosXPhos is a bulky biaryl phosphine ligand that is highly effective for C-N bond formation, particularly with challenging substrates.[9]
Base NaOtBuA strong, non-nucleophilic base that facilitates the deprotonation of the amine to form the palladium-amido complex.
Solvent TolueneA common non-polar solvent for Buchwald-Hartwig aminations.
Temperature 90-110 °CHigher temperatures are often required to promote the reductive elimination step.

Part 3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.[8][16] This reaction provides a direct route to alkynyl-substituted thiazolo[4,5-b]pyridines, which are valuable intermediates for further transformations.

Mechanism in Focus: The Dual Catalytic Cycle

The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium catalyst and a copper(I) co-catalyst.[2] The palladium catalyst undergoes the standard oxidative addition and reductive elimination steps. The copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.

Sonogashira Coupling Workflow Experimental Workflow for Sonogashira Coupling Start Start Setup Combine Reactants: - 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid - Terminal Alkyne - PdCl2(PPh3)2 - CuI - Triethylamine Start->Setup Inert Establish Inert Atmosphere (N2 or Ar) Setup->Inert Heat Heat Reaction (e.g., 60-80 °C) Inert->Heat Monitor Monitor Progress (TLC or LC-MS) Heat->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Detailed Protocol: Sonogashira Coupling of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Materials:

  • 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et3N), anhydrous and degassed

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (1 equivalent), PdCl2(PPh3)2 (0.03 equivalents), and CuI (0.05 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine, followed by the terminal alkyne (1.5 equivalents) via syringe.

  • Heating and Monitoring: Stir the reaction mixture at room temperature or heat to 60-80 °C if necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Catalyst System PdCl2(PPh3)2 / CuIThe classic and reliable catalyst system for Sonogashira couplings.
Base TriethylamineActs as both a base and a solvent in many cases, facilitating the formation of the copper acetylide.
Solvent Triethylamine or THF/Et3NTetrahydrofuran (THF) can be used as a co-solvent to improve solubility.
Temperature Room temperature to 80 °CMany Sonogashira couplings proceed efficiently at room temperature.

Part 4: Stille Coupling: Utilizing Organostannanes

The Stille coupling employs organotin reagents (organostannanes) as the coupling partners.[17][18] While the toxicity of organotin compounds is a concern, the Stille reaction offers the advantage of being tolerant to a wide range of functional groups and often proceeds under neutral conditions.[19]

Mechanism in Focus: The Transmetalation Step

The transmetalation step in the Stille coupling is believed to proceed through a cyclic transition state involving the palladium center, the halide, the organostannane, and the organic group being transferred.[19] The rate of this step is influenced by the nature of the organic groups on the tin atom, with faster transfer observed for alkynyl, alkenyl, and aryl groups.

Detailed Protocol: Stille Coupling of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Materials:

  • 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

  • Organostannane (e.g., tributyl(vinyl)tin) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%)

  • Anhydrous and degassed solvent (e.g., Toluene or DMF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (1 equivalent) and Pd(PPh3)4 (0.05 equivalents).

  • Inert Atmosphere: Purge the vessel with an inert gas.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the organostannane (1.1 equivalents) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction and dilute with an organic solvent. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride.[20] Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Parameter Recommendation Rationale
Catalyst Pd(PPh3)4A common and effective catalyst for Stille couplings.
Solvent Toluene or DMFThe choice of solvent can influence the reaction rate and solubility of the reactants.
Additives None typically requiredThe Stille reaction often proceeds without the need for a base or other additives.
Temperature 80-110 °CElevated temperatures are generally required to drive the reaction to completion.

Troubleshooting Common Issues in Cross-Coupling Reactions

Even with well-established protocols, challenges can arise. Below is a guide to addressing some of the most common issues encountered in metal-catalyzed cross-coupling reactions.[12][21]

Troubleshooting Flowchart Troubleshooting Workflow Start Low or No Yield Check_Catalyst Is the catalyst active? - Check for degradation - Use a fresh batch Start->Check_Catalyst Check_Inert Was the inert atmosphere maintained? - Re-purge the system - Check for leaks Start->Check_Inert Check_Reagents Are the reagents pure? - Check for decomposition - Purify starting materials Start->Check_Reagents Check_Conditions Are the reaction conditions optimal? - Screen different ligands, bases, solvents, and temperatures Start->Check_Conditions Side_Products Formation of Side Products Homocoupling Homocoupling of the coupling partner? Side_Products->Homocoupling Debromination Debromination of the starting material? Side_Products->Debromination Optimize Optimize reaction conditions: - Lower temperature - Use a different ligand or base Homocoupling->Optimize Debromination->Optimize

Caption: A logical workflow for troubleshooting common issues in cross-coupling reactions.

Low or No Product Yield:

  • Suboptimal Ligand Choice: The ligand plays a critical role in the catalytic cycle.[9][10] If the reaction is sluggish, screening a panel of ligands with different steric and electronic properties can often identify a more effective one.

  • Incorrect Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome.[15] Ensure that the base is strong enough to facilitate the desired transformation but not so strong as to cause decomposition of the starting materials or products. The solvent should be able to dissolve all reaction components at the reaction temperature.

Formation of Side Products:

  • Homocoupling: The formation of a dimer of the organometallic coupling partner can occur, particularly at higher temperatures. This can often be suppressed by using a lower reaction temperature or by adding the organometallic reagent slowly to the reaction mixture.

  • Protodebromination: The replacement of the bromine atom with a hydrogen atom can be a competing side reaction. This is often promoted by the presence of water or other protic sources. Ensuring anhydrous conditions can help to minimize this side product.

  • Product Decomposition: The desired product may be unstable under the reaction conditions.[21] Monitoring the reaction over time can help to determine if the product is forming and then degrading. If so, a lower reaction temperature or a shorter reaction time may be necessary.

References

  • Role of palladium catalyst in cross-coupling reactions. (2025, September 4). Google AI.
  • Cross-Coupling Reactions Guide. (n.d.). MilliporeSigma.
  • C. A. Malapit, J. F. E. C. B. L. M. D. S. J. P. S. (2021, August 9). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
  • Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms | Accounts of Chemical Research - ACS Publications. (2013, July 12). American Chemical Society.
  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions - Books. (n.d.). Royal Society of Chemistry.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). The Nobel Prize.
  • P,N Ligand in Ni-Catalyzed Cross-Coupling Reactions: A Promising Tool for π-Functionalization - ACS Publications. (2023, October 6). American Chemical Society.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. (n.d.). BenchChem.
  • Stille Coupling - Organic Synthesis. (n.d.). Organic Synthesis.
  • Buchwald–Hartwig amin
  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Stille reaction - Wikipedia. (n.d.). Wikipedia.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). WuXi AppTec.
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.). BenchChem.
  • Stille Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Transition Metal Catalyzed Cross-Coupling Reactions. (2021, April 7). MDPI.
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC. (n.d.).
  • Synthesis and biological profile of 2,3-dihydro[5][6]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors - PMC. (2024, March 1). National Center for Biotechnology Information.

Sources

Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Introduction & Mechanistic Rationale The is a cornerstone palladium-catalyzed reaction for carbon-carbon bond formation, widely utilized in pharmaceutical development and materials science[1]. However, applying this meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The is a cornerstone palladium-catalyzed reaction for carbon-carbon bond formation, widely utilized in pharmaceutical development and materials science[1]. However, applying this methodology to highly functionalized, amphoteric heteroaromatics like 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid requires precise deviations from standard protocols.

As a Senior Application Scientist, I have designed this protocol to address three critical failure modes inherent to this specific substrate:

  • High Decarboxylation Risk : Thiazole-2-carboxylic acids are notoriously prone to protodecarboxylation. The proximity of the carboxylate to the electron-withdrawing nitrogen and sulfur atoms stabilizes the resulting carbanion, making the loss of CO₂ highly favorable at elevated temperatures[2].

  • Catalyst Poisoning : The thiazolopyridine core is rich in Lewis-basic heteroatoms. These can competitively bind to the palladium center, displacing monodentate phosphine ligands and arresting the catalytic cycle.

  • Phase Behavior & Solubility : The free carboxylic acid necessitates a biphasic or highly polar solvent system. Under basic reaction conditions, the substrate exists as a highly water-soluble carboxylate salt, fundamentally altering its phase distribution and reactivity[3].

To overcome these hurdles, this optimized protocol utilizes a sterically demanding bidentate ligand (dppf) to prevent heteroatom coordination, a mild base (K₃PO₄) to activate the boronic acid without triggering decarboxylation[4], and a strictly controlled temperature profile.

Catalytic Cycle & Pathway

The reaction proceeds through the classic cross-coupling triad: oxidative addition of the C6-bromide to the Pd(0) species, transmetalation with the base-activated boronate, and reductive elimination to yield the C6-functionalized product[5].

SuzukiCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition [Ar-Pd(II)(L₂)-Br] Pd0->OxAdd 1. Oxidative Addition TransMet Transmetalation [Ar-Pd(II)(L₂)-R] OxAdd->TransMet 2. Transmetalation Product Coupled Product + Pd(0)L₂ TransMet->Product 3. Reductive Elimination ArBr 6-Bromothiazolo[4,5-b]pyridine -2-carboxylic acid ArBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->TransMet Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the thiazolopyridine substrate.

Reaction Optimization Data

The following table summarizes the optimization landscape, demonstrating the causality behind the selected protocol parameters.

Catalyst SystemBase (3.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (3:1)10012%Extensive decarboxylation observed; poor solubility of starting material.
Pd(dppf)Cl₂K₂CO₃DMF/H₂O (4:1)9041%Moderate yield; significant protodeboronation of the boronic acid partner.
Pd(OAc)₂ / SPhosK₃PO₄THF/H₂O (4:1)6578%Good yield; SPhos prevents catalyst poisoning, but transmetalation rate is slow.
Pd(dppf)Cl₂·CH₂Cl₂ K₃PO₄ 1,4-Dioxane/H₂O (4:1) 70 89% Optimal balance. Bidentate ligand stabilizes Pd; mild temp prevents CO₂ loss.

Detailed Experimental Protocol

Self-Validating Workflow for 1.0 mmol Scale

Materials Required:

  • 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (1.0 mmol, 259.08 g/mol )

  • Aryl/Heteroaryl Boronic Acid (1.5 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Potassium phosphate tribasic (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (Degassed, 8.0 mL)

  • Deionized Water (Degassed, 2.0 mL)

Step-by-Step Execution:

  • Reagent Charging : To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid, the boronic acid, K₃PO₄, and Pd(dppf)Cl₂·CH₂Cl₂.

    • Expert Insight: Exactly 3.0 equivalents of base are required. One equivalent is immediately consumed to deprotonate the C2-carboxylic acid, leaving 2.0 equivalents to form the reactive "ate" complex with the boronic acid to facilitate transmetalation[4].

  • Solvent Addition & Degassing : Add the 1,4-Dioxane and H₂O. Seal the vessel with a septum. Sparge the heterogeneous mixture with Argon for 10 minutes.

    • Expert Insight: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid (Chan-Lam type side reactions) and the degradation of the electron-rich phosphine ligand.

  • Heating & Reaction : Transfer the vessel to a pre-heated oil bath or heating block set strictly to 70 °C . Stir vigorously (800 rpm) for 12-16 hours.

    • Expert Insight: Do not exceed 75 °C. The activation energy for the decarboxylation of the thiazole-2-carboxylate is easily reached above 80 °C.

  • Workup & Phase-Selective Purification :

    • Cool the mixture to room temperature. Dilute with 15 mL of HPLC-grade water.

    • Organic Wash : Extract the aqueous layer with Ethyl Acetate (2 x 15 mL). Discard the organic layers.

    • Expert Insight: This is a self-purifying step. The desired product remains in the aqueous layer as a highly water-soluble potassium carboxylate salt. The organic wash effectively removes the Pd catalyst, cleaved ligands, unreacted boronic acid, and any non-polar byproducts.

    • Acidification : Cool the aqueous layer in an ice bath (0-5 °C). Slowly add 1M HCl dropwise while stirring until the pH reaches 3.0 - 3.5.

    • Expert Insight: The product will crash out of solution as a fine precipitate once the carboxylic acid is protonated. Avoid dropping the pH below 2.0 to prevent protonation of the pyridine nitrogen, which could pull the product back into the aqueous phase as a hydrochloride salt.

    • Isolation : Filter the precipitate through a sintered glass funnel (medium porosity). Wash the filter cake with ice-cold water (2 x 5 mL) and dry under high vacuum to afford the pure 6-substituted-thiazolo[4,5-b]pyridine-2-carboxylic acid.

Troubleshooting Guide

  • Observation : Complete consumption of starting material, but LC-MS shows a major peak at [M - 44].

    • Causality : Thermal decarboxylation[2].

    • Intervention : Lower the reaction temperature to 60 °C. If the problem persists due to steric bulk on the boronic acid requiring higher energy, pre-esterify the carboxylic acid (e.g., forming a methyl ester), perform the Suzuki coupling, and subsequently hydrolyze the ester using LiOH at room temperature.

  • Observation : Reaction stalls at 30-40% conversion.

    • Causality : Catalyst deactivation via heteroatom coordination (thiazole/pyridine nitrogens binding to the Pd center).

    • Intervention : Increase catalyst loading to 10 mol%, or switch to a highly sterically hindered Buchwald precatalyst (e.g., XPhos-Pd-G3) which strongly resists heteroatom poisoning.

Sources

Method

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Abstract The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of countless pharmaceutical agents. The Buchwald-Hartwig amination stands out as a powerful and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, enabling the synthesis of countless pharmaceutical agents. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging these bonds, offering broad substrate scope and functional group tolerance where traditional methods fall short.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid. This heteroaromatic scaffold is of significant interest due to the prevalence of thiazolopyridine cores in biologically active molecules.[3] We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-proven protocols, and discuss key experimental parameters and optimization strategies to empower the successful synthesis of novel amine-substituted thiazolopyridine derivatives.

Reaction Principle and Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[4] The generally accepted mechanism involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid, forming a Pd(II) complex.[6]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7] The choice and stoichiometry of the base are critical, especially given the presence of the acidic carboxylic acid moiety on the substrate.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-N bond, yielding the N-arylated product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex (Pd-II) Pd0->OxAdd Ar-Br Amido Palladium-Amido Complex (Pd-II) OxAdd->Amido + Amine (R₂NH) - H-X Amido->Pd0 Reductive Elimination Product Product (Ar-NR₂) Amido->Product ArBr 6-Bromothiazolo[4,5-b]pyridine- 2-carboxylic acid ArBr->OxAdd Amine R₂NH Amine->OxAdd Base Base Base->OxAdd  - HBr

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters and Rationale for Component Selection

The success of the amination of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid hinges on the careful selection of four key components: the palladium source, ligand, base, and solvent.

Palladium Precatalyst

While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern, well-defined palladium precatalysts are highly recommended for their superior reactivity, stability, and reproducibility.[8] These are typically air- and moisture-stable complexes that readily generate the active Pd(0) species in solution.

  • Expert Insight: For challenging heteroaromatic substrates, using a precatalyst like those from the G3 or G4 generation can significantly improve reaction outcomes by ensuring a consistent and efficient initiation of the catalytic cycle.[8]

Ligand

The ligand is arguably the most critical component, as it stabilizes the palladium center and modulates its reactivity. For electron-deficient and potentially coordinating heteroaryl halides like our substrate, bulky, electron-rich dialkylbiaryl phosphine ligands are essential.[9][10]

  • First-Generation Ligands (e.g., DPPF, BINAP): While historically important, these may show limited efficacy for this specific transformation.[1]

  • Second-Generation and Beyond (e.g., XPhos, RuPhos, BrettPhos): These ligands create a sterically hindered environment around the palladium, which promotes the crucial reductive elimination step and prevents catalyst deactivation, leading to higher yields and broader substrate scope.[10] The choice of ligand can be substrate-dependent, and screening may be necessary for optimal results.

Base

The base serves to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[11] The presence of the carboxylic acid on the substrate molecule necessitates careful consideration.

  • Stoichiometry: At least two equivalents of base are required: one to neutralize the carboxylic acid and at least one to participate in the catalytic cycle. A common practice is to use 2.2 to 3.0 equivalents in total.

  • Base Strength & Type:

    • Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These are highly effective and widely used.[12][13] Sodium tert-butoxide is a common and robust choice.

    • Weaker Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are valuable when dealing with base-sensitive functional groups on the amine coupling partner.[12][14] They often require higher temperatures or longer reaction times. Given the stability of the thiazolopyridine core, a strong base is a good starting point.

Solvent

Anhydrous, aprotic solvents are standard for this reaction to prevent quenching of the strong base and interference with the catalytic species.

  • Common Choices: Toluene, 1,4-dioxane, and THF are the most frequently used solvents.[12][15] Toluene is often preferred for its higher boiling point, allowing for a wider range of reaction temperatures.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium and inhibit the reaction.[12]

Experimental Protocols

Safety Precaution: This reaction should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction must be run under an inert atmosphere.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a starting point for the coupling of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid with a generic secondary amine (e.g., morpholine).

Materials:

  • 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (1.0 equiv.)

  • Amine (e.g., Morpholine, 1.2–1.5 equiv.)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Ligand (e.g., XPhos, 1.2–3.6 mol% - Note: often included in the precatalyst)

  • Base (e.g., Sodium tert-butoxide, 2.5 equiv.)

  • Anhydrous Toluene (to achieve a concentration of ~0.1 M)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup Workflow:

Figure 2: General experimental workflow for the reaction setup.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid, the palladium precatalyst, and sodium tert-butoxide.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the liquid amine coupling partner.

  • Place the sealed flask in a preheated oil bath at the desired temperature (typically 80–110 °C).[6]

  • Stir the reaction mixture vigorously for the specified time (typically 4–24 hours). Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding water. Add ethyl acetate to dilute the mixture.

  • Transfer the mixture to a separatory funnel. The aqueous layer will be basic. Carefully acidify the aqueous layer with 1 M HCl to pH ~3-4 to protonate the carboxylic acid product, then extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the desired N-substituted 6-aminothiazolo[4,5-b]pyridine-2-carboxylic acid.

Data Presentation: Example Conditions

The following table provides starting points for the amination of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid with various amine partners. Yields are hypothetical and will require experimental optimization.

Amine PartnerPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield
MorpholineXPhos Pd G3 (2)(XPhos)NaOt-Bu (2.5)Toluene10012High
BenzylamineBrettPhos Pd G3 (2)(BrettPhos)K₃PO₄ (3.0)Dioxane11018Moderate-High
AnilineRuPhos Pd G3 (3)(RuPhos)Cs₂CO₃ (3.0)Toluene11024Moderate
tert-ButylamineXPhos Pd G3 (3)(XPhos)LHMDS (2.5)Toluene10016Moderate

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-substituted heteroaromatic compounds. This application note provides a robust framework for the successful amination of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid. By carefully selecting a modern palladium precatalyst system with a bulky biarylphosphine ligand, employing a suitable base in the correct stoichiometry to account for the acidic substrate, and using anhydrous, aprotic solvents, researchers can efficiently access a diverse library of novel compounds for drug discovery and development. The protocols and principles outlined herein serve as a validated starting point for further exploration and optimization.

References

  • Buchwald–Hartwig amination - Wikipedia . Wikipedia. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? . Chemical Insights. [Link]

  • Buchwald-Hartwig amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects . ACS Catalysis. [Link]

  • Buchwald-Hartwig Amination Reaction Explained . Pearson+. [Link]

  • Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides . ACS Green Chemistry. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination . Wordpress. [Link]

  • The Buchwald–Hartwig Amination After 25 Years . ResearchGate. [Link]

  • Role of the Base in Buchwald–Hartwig Amination . The Journal of Organic Chemistry. [Link]

  • Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination . RSC Publishing. [Link]

  • Role of the base in Buchwald-Hartwig amination . PubMed. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction . ACS Publications. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates . PMC. [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) . ChemRxiv. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination . ResearchGate. [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions . PubMed. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines . ResearchGate. [Link]

  • The Asymmetric Buchwald–Hartwig Amination Reaction . Wiley Online Library. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines . ACS Publications. [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions . ACS Publications. [Link]

  • Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction . MDPI. [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles . PubMed. [Link]

  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles . ResearchGate. [Link]

  • Selected ligands and catalysts for Buchwald‐Hartwig amination . ResearchGate. [Link]

  • Buchwald-Hartwig Coupling . Organic-synthesis.org. [Link]

  • Synthesis and biological profile of 2,3-dihydro[1][16]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors . PMC. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS . Purdue University. [Link]

  • Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m . SciSpace. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones . MDPI. [Link]

  • Preparation method of 6-bromine-2-pyridine methyl formate.
  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua . Longdom Publishing. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones . MDPI. [Link]

Sources

Application

Application Note: Antimicrobial Screening Protocols for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid Derivatives

Introduction & Scientific Rationale The escalating global crisis of multidrug-resistant (MDR) bacterial and fungal infections—particularly those driven by the ESKAPE pathogens and Candida species—demands the continuous d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The escalating global crisis of multidrug-resistant (MDR) bacterial and fungal infections—particularly those driven by the ESKAPE pathogens and Candida species—demands the continuous discovery of novel antimicrobial pharmacophores.

The thiazolo[4,5-b]pyridine core has emerged as a highly privileged scaffold in medicinal chemistry and drug development. Specifically, the building block 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (1[1]) provides a synthetically versatile foundation for hit-to-lead optimization.

The structural logic behind utilizing this specific derivative is twofold:

  • The 6-Bromo Handle: The bromine atom at the C-6 position serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). This allows researchers to introduce diverse aryl or heteroaryl substituents to probe the deep hydrophobic binding pockets of bacterial targets. Recent structural characterizations have shown that halogenated thiazolopyridines act as potent inhibitors of FtsZ, a highly conserved protein essential for bacterial cell division[2].

  • The 2-Carboxylic Acid: The carboxylic acid moiety allows for facile derivatization into amides and esters. Amide linkages are highly valuable for modulating the topological polar surface area (TPSA) and lipophilicity (LogP) of the molecule, which is a critical causality factor for penetrating the complex outer membrane and porin channels of Gram-negative bacteria.

Proposed Mechanism of Action

Thiazolopyridine derivatives exert their antimicrobial effects through highly specific enzymatic inhibition rather than general membrane disruption. Literature indicates that these fused bicyclic systems frequently target either DNA gyrase (GyrB) , disrupting DNA supercoiling, or FtsZ , preventing the formation of the Z-ring required for bacterial cytokinesis[2][3].

MOA Drug Thiazolo[4,5-b]pyridine Derivatives Target Bacterial Target (e.g., FtsZ / DNA Gyrase) Drug->Target Allosteric Binding Inhibition Inhibition of Z-ring / Supercoiling Target->Inhibition Disruption Death Bacterial Cell Death (Bactericidal Effect) Inhibition->Death Cytokinesis Arrest

Diagram 1: Proposed allosteric inhibition pathway of thiazolopyridine derivatives in bacteria.

Experimental Workflows & Protocols

To ensure data integrity, the antimicrobial screening pipeline must be a self-validating system. The workflow below integrates primary efficacy screening with immediate mammalian cytotoxicity counter-screening to establish a reliable Therapeutic Index (TI).

Workflow A 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (Core Scaffold) B Chemical Derivatization (Amidation, Esterification, Cross-Coupling) A->B C Primary Screening (Agar Well Diffusion & Broth Microdilution) B->C D MIC & MBC Determination (ESKAPE Pathogens) C->D E Cytotoxicity Counter-Screen (MTT Assay on HEK293/HaCaT) D->E F Lead Optimization & Mechanism of Action Studies E->F

Diagram 2: End-to-end screening workflow for 6-Bromothiazolo[4,5-b]pyridine derivatives.

Protocol A: Resazurin-Based Broth Microdilution Assay (MIC Determination)

Rationale: Minimum Inhibitory Concentration (MIC) determination is the gold standard for quantifying antimicrobial efficacy. We utilize a resazurin-based colorimetric readout to eliminate the subjective visual scoring of turbidity, ensuring high reproducibility and objective data capture.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 for fungi.

  • 96-well sterile, flat-bottom microtiter plates.

  • Resazurin sodium salt (0.015% w/v in sterile water).

  • Test compounds dissolved in DMSO (final assay DMSO concentration must be < 1% v/v to prevent solvent toxicity).

Step-by-Step Procedure:

  • Inoculum Standardization: Grow bacterial strains on agar plates for 18-24 h. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard ( ≈1.5×108 CFU/mL). Dilute 1:100 in CAMHB to achieve a working inoculum of 5×105 CFU/mL.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized 6-bromothiazolo[4,5-b]pyridine derivatives in CAMHB. The recommended concentration range is 0.25 µg/mL to 128 µg/mL. Include a vehicle control (1% DMSO) and a positive control (e.g., Vancomycin or Amoxicillin).

  • Inoculation: Add 50 µL of the standardized working inoculum to each well containing 50 µL of the diluted compound.

  • Incubation: Incubate plates at 37°C for 18-24 h under aerobic conditions.

  • Colorimetric Readout: Add 20 µL of the 0.015% resazurin solution to all wells. Incubate for an additional 2-4 h in the dark.

  • Data Interpretation: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates active microbial metabolism and growth. The MIC is defined as the lowest concentration of the compound that completely prevents this color change.

Protocol B: Mammalian Cytotoxicity Counter-Screening (MTT Assay)

Rationale: An effective antimicrobial must possess a favorable safety profile. Cytotoxicity profiling against mammalian cell lines (e.g., HEK293 or HaCaT keratinocytes) is mandatory to ensure the observed antimicrobial activity is target-specific and not a result of general membrane lysis. Previous evaluations of thiazolopyridines have demonstrated excellent safety profiles, with IC50 values often exceeding 100 µM against human cell lines[4].

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293 or HaCaT cells in 96-well tissue culture plates at a density of 1×104 cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 h at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Aspirate media and treat cells with varying concentrations of the test derivatives (1 µM - 200 µM) diluted in fresh media. Incubate for 48 h.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 h at 37°C. Viable cells will reduce the yellow MTT to purple formazan.

  • Solubilization: Carefully remove the media and dissolve the intracellular formazan crystals in 100 µL of pure DMSO per well.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 by plotting cell viability relative to the untreated vehicle control.

Data Presentation & Interpretation

When screening a library of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid derivatives, quantitative data should be systematically tabulated to identify Structure-Activity Relationship (SAR) trends. Below is a representative data structure summarizing expected outcomes based on validated literature trends for thiazolopyridines[3][5].

Table 1: Representative Antimicrobial and Cytotoxicity Profile of Thiazolopyridine Derivatives

Compound IDModification at C-2 (Carboxylic Acid)Modification at C-6 (Bromo)MIC S. aureus MRSA (µg/mL)MIC E. coli (µg/mL)MIC C. albicans (µg/mL)Mammalian IC50 (µM)
Scaffold -OH (Unmodified)-Br>128>128>128>200
Deriv-01 Phenylamide-Br326412.5>100
Deriv-02 4-Chlorophenylamide-Br166416>100
Deriv-03 4-Chlorophenylamide-Phenyl (Suzuki)432885
Deriv-04 Piperidinyl amide-Thiophen-2-yl2164120
Vancomycin N/A (Clinical Control)N/A1>128N/A>200

SAR Analysis: As demonstrated in the data (mirroring findings by 5[5]), the unmodified 6-bromothiazolo[4,5-b]pyridine-2-carboxylic acid scaffold exhibits weak baseline activity. However, derivatization of the carboxylic acid into lipophilic amides significantly enhances activity against Candida albicans and MRSA. Furthermore, substitution of the 6-bromo group with heteroaryls (e.g., thiophene) via cross-coupling dramatically lowers the MIC, likely due to enhanced hydrophobic interactions within the target binding site (e.g., FtsZ).

References

  • Lozynskyi, A. V., et al. "Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives." Biopolymers and Cell 37(2):153-164 (2021). 5

  • Sun, N., et al. "Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus." ACS Infectious Diseases (2023). 2

  • Khidre, R. E., & Radini, I. A. M. "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemistry Reviews (2022). 6

  • Fluorochem Ltd. "6-bromothiazolo[4,5-b]pyridine-2-carboxylic acid - CAS 1780212-82-9." Fluorochem Product Catalog. 1

Sources

Method

Application Note: Discovery, Synthesis, and Evaluation of Substituted Thiazolo[4,5-b]pyridines as Acyl-ACP Thioesterase Inhibitors

Executive Summary & Mechanistic Rationale The escalating crisis of herbicide-resistant weed populations in broadacre crops has driven an urgent need for novel herbicidal modes of action (MoAs). While early research explo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating crisis of herbicide-resistant weed populations in broadacre crops has driven an urgent need for novel herbicidal modes of action (MoAs). While early research explored 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives for auxin-like herbicidal activity [1], recent advanced scaffold-hopping campaigns have identified 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines as a breakthrough class of potent pre-emergence herbicides [2, 3].

Unlike legacy herbicides, these novel substituted thiazolopyridines operate by competitively inhibiting acyl-acyl carrier protein (acyl-ACP) thioesterase (FAT) [2]. FAT enzymes are exclusively found in higher plants and are responsible for mediating the release of newly synthesized fatty acids from the plastid to the endoplasmic reticulum. By inhibiting FAT A/B, thiazolo[4,5-b]pyridines halt the export of free fatty acids, starving the plant of the essential acyl lipids required for cell membrane biogenesis and cuticular wax formation. This targeted disruption leads to rapid meristematic necrosis and death in commercially significant grass weeds.

G A Acetyl-CoA B Malonyl-CoA A->B C Acyl-ACP (Elongation Cycle) B->C D Acyl-ACP Thioesterase (FAT A / FAT B) C->D E Free Fatty Acids (Plastid Export) D->E F Plant Lipid Synthesis & Weed Growth E->F I Substituted Thiazolo[4,5-b]pyridines I->D Competitive Inhibition

Fig 1. Inhibition of the plant fatty acid synthesis pathway by thiazolo[4,5-b]pyridines.

Quantitative Data: Overcoming Synthetic Bottlenecks

The primary bottleneck in developing this MoA has been the chemical instability of the thiazole moiety during reduction. Standard hydrogenation or simple borohydride reductions typically result in unreacted starting material or destructive ring-opening, yielding inactive disulfide byproducts[2].

As summarized in Table 1 , the integration of a strong Lewis acid—tris(pentafluorophenyl)borane, B(C6​F5​)3​ —with ammonia borane ( BH3​⋅NH3​ ) at a strictly controlled temperature of 45 °C suppresses disulfide formation, yielding the critical aminoborane intermediate that is subsequently cleaved to the active 2,3-dihydro[1,3]thiazolo[4,5-b]pyridine scaffold [2].

Table 1: Optimization of Borane-Mediated Reduction and Resulting FAT A Inhibition

EntryReagent SystemTemp (°C)Major Reaction ProductYield (%)FAT A IC 50​ (µM)*
1Pd/C, H2​ (20 bar), MeOH20Unreacted Starting Material0N/A
2 Bu4​NBH4​ , THF20Disulfide Cleavage (Ring Opening)< 5N/A
3 BH3​⋅NH3​ , Toluene80Disulfide + Aminoborane Adduct12N/A
4 BH3​⋅NH3​ , B(C6​F5​)3​ (cat), Toluene80Aminoborane Adduct30N/A
5 BH3​⋅NH3​ , B(C6​F5​)3​ (cat), Toluene 45 Aminoborane Adduct (Optimal) 64 0.05 - 0.15

*Note: IC 50​ values correspond to the final 2,3-dihydro derivatives after formic acid cleavage of the aminoborane adduct.

Detailed Experimental Protocols

Protocol A: Lewis Acid-Catalyzed Synthesis of 2,3-Dihydro[1,3]thiazolo[4,5-b]pyridines

This protocol utilizes a self-validating intermediate isolation step to ensure the thiazole ring remains intact prior to final deprotection.

Step-by-Step Methodology:

  • Reaction Assembly: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the substituted [1,3]thiazolo[4,5-b]pyridine precursor (1.0 eq) in anhydrous toluene (0.2 M).

  • Catalyst & Reductant Addition: Add ammonia borane ( BH3​⋅NH3​ , 4.0 eq) followed by a catalytic amount of tris(pentafluorophenyl)borane ( B(C6​F5​)3​ , 0.05 eq).

    • Causality: B(C6​F5​)3​ is a highly electrophilic Lewis acid that activates the otherwise unreactive ammonia borane, facilitating targeted hydride transfer to the electron-deficient thiazole ring without requiring harsh transition metals.

  • Thermal Control: Heat the reaction strictly to 45 °C and stir for 7 hours.

    • Causality: Exceeding 45 °C provides the activation energy necessary for the undesired C-S bond cleavage, leading to disulfide byproducts. Maintaining 45 °C kinetically favors the formation of the stable aminoborane adduct.

  • Intermediate Validation: Monitor via LC-MS. The mass spectrum should show the [M+H]+ of the aminoborane adduct. Isolate via silica gel chromatography.

  • Borane Cleavage: Dissolve the purified aminoborane adduct in acetonitrile and add formic acid (10 eq). Stir at room temperature for 2 hours.

    • Causality: Formic acid acts as a mild protic scavenger that efficiently breaks the N-B bond, releasing the free 2,3-dihydro[1,3]thiazolo[4,5-b]pyridine without degrading the newly formed, acid-sensitive dihydrothiazole ring.

Protocol B: In Vitro Acyl-ACP Thioesterase (FAT A) Fluorescence Polarization Assay

A self-validating biochemical assay to quantify the intrinsic binding affinity (IC 50​ ) of the synthesized compounds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 25 mM potassium phosphate (pH 7.3), 200 mM NaCl, and 0.01% Triton X-100.

    • Causality: Thiazolopyridines are highly lipophilic. The inclusion of 0.01% Triton X-100 is critical to prevent non-specific compound aggregation (promiscuous inhibition) and unspecific binding to the microtiter plate walls.

  • Assay Assembly: In a black 96-well microtiter plate, combine the assay buffer, 0.4 µg of purified LpFAT A protein (derived from Lemna paucicostata), and a serial dilution of the test compound (ranging from 0.1 nM to 100 µM).

  • Tracer Addition: Add 2 nM of a fluorescently labeled fatty acid tracer (e.g., BODIPY-C10) to a final well volume of 100 µL. Incubate in the dark at room temperature for 30 minutes to reach binding equilibrium.

  • Measurement & Validation: Read the fluorescence polarization (FP) using a microplate reader (e.g., BMG CLARIOstar) equipped with appropriate FP filters.

    • Causality & Self-Validation: When the tracer is bound to the massive FAT A enzyme, its tumbling rate slows, resulting in a high millipolarization (mP) signal. If the thiazolopyridine successfully outcompetes the tracer for the active site, the tracer is released into the solution. The rapid tumbling of the free tracer causes a proportional drop in the mP signal, confirming competitive target engagement.

Protocol C: Pre-Emergence Greenhouse Efficacy Screening

Translating in vitro potency to in vivo agrochemical viability.

Step-by-Step Methodology:

  • Sowing: Fill standard greenhouse pots with a loamy sand soil matrix. Sow seeds of target grass weeds (e.g., Alopecurus myosuroides, Lolium rigidum) and broadacre crops (wheat, corn) at a depth of 1-2 cm.

  • Formulation: Dissolve the thiazolopyridine compound in a carrier solvent mixture (e.g., acetone/water 1:1 containing 0.1% non-ionic surfactant).

    • Causality: The surfactant reduces the surface tension of the spray droplets, ensuring uniform soil coverage and preventing the active ingredient from crystallizing out of the aqueous suspension.

  • Application: Apply the formulation to the soil surface immediately after sowing (pre-emergence) using a track sprayer calibrated to deliver a field-equivalent rate of 100 to 500 g active ingredient per hectare (g ai/ha).

  • Incubation & Scoring: Maintain pots in a greenhouse at 22/15 °C (day/night) with a 14-hour photoperiod. Assess herbicidal efficacy visually at 14 and 21 days post-application.

    • Validation: Efficacy is scored from 0% (no damage, equivalent to untreated control) to 100% (complete lack of emergence or total necrosis). A successful candidate will show >85% control of grass weeds with <15% phytotoxicity to the corn/wheat crops, indicating dose-response selectivity.

References

  • Hegde, S. G., & Mahoney, M. D. (1993). Synthesis and herbicidal activity of 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives. Journal of Agricultural and Food Chemistry, 41(11), 2131–2134.[Link]

  • Frackenpohl, J., Barber, D. M., Bojack, G., Bollenbach-Wahl, B., et al. (2024). Synthesis and biological profile of 2,3-dihydro[1,3]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry, 20, 540–551.[Link]

  • Abel, S. A. G., Alnafta, N., Asmus, E., Barber, D. M., et al. (2023). A Study in Scaffold Hopping: Discovery and Optimization of Thiazolopyridines as Potent Herbicides That Inhibit Acyl-ACP Thioesterase. Journal of Agricultural and Food Chemistry, 71(47), 18212–18223.[Link]

Application

Application Notes and Protocols for the Esterification of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Introduction: The Significance of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid Esters in Medicinal Chemistry 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid and its derivatives are heterocyclic compounds of signific...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid Esters in Medicinal Chemistry

6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid and its derivatives are heterocyclic compounds of significant interest in the field of drug discovery. The thiazolo[4,5-b]pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules. The introduction of an ester functional group at the 2-position can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. Esterification is a fundamental transformation in medicinal chemistry, often employed to create prodrugs, improve cell permeability, or facilitate further synthetic modifications.

This document provides detailed experimental procedures for the esterification of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid, offering researchers a selection of robust methods adaptable to various research and development needs. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure successful implementation.

Methodology Selection: Navigating the Esterification Landscape

The choice of an esterification method is dictated by the substrate's reactivity, steric hindrance, and sensitivity to acidic or basic conditions. For a heteroaromatic carboxylic acid like 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid, several approaches can be considered. We will detail two primary, reliable methods: the classic Fischer-Speier Esterification under acidic conditions and the milder Steglich Esterification using a carbodiimide coupling agent.

Method 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a well-established, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3][4] While seemingly straightforward, its application to pyridine-containing compounds requires careful consideration due to the basicity of the pyridine nitrogen, which can be protonated by the strong acid catalyst, potentially reducing the reactivity of the carboxylic acid.[5] Therefore, a large excess of the alcohol, which also serves as the solvent, and a suitable acid catalyst are typically employed to drive the reaction equilibrium towards the ester product.[1][3]

Materials:

  • 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[6]

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (1.0 eq).

  • Add a large excess of the desired anhydrous alcohol (e.g., 20-50 equivalents), which will also act as the solvent.

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.3 eq or p-TsOH, 1.0-1.2 eq) to the stirred suspension at room temperature.[6]

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases.

  • Remove the bulk of the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure ester.

Causality Behind Experimental Choices:

  • Excess Alcohol: Using the alcohol as the solvent drives the reversible reaction towards the product side, as dictated by Le Chatelier's principle.[1][3]

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.[2][4]

  • Neutralization: The use of a mild base like NaHCO₃ is crucial to quench the reaction and remove the acid catalyst without hydrolyzing the newly formed ester.

Method 2: Steglich Esterification

The Steglich esterification is a mild and highly efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[7][8][9] This method is particularly advantageous for substrates that are sensitive to harsh acidic conditions or are sterically hindered.[10][11] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[7]

Materials:

  • 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

  • Alcohol (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1-1.2 eq) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Stir the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash the filter cake with a small amount of DCM.[12]

  • Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure ester.

Causality Behind Experimental Choices:

  • DCC/EDC as Coupling Agent: These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily attacked by the alcohol.[7][13]

  • DMAP as Catalyst: DMAP acts as a potent acyl transfer catalyst, accelerating the reaction and suppressing side reactions.[7][11] It is a stronger nucleophile than the alcohol and reacts with the O-acylisourea to form a highly reactive acylpyridinium intermediate.[14]

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as water can compete with the alcohol as a nucleophile, leading to the hydrolysis of the activated intermediate and regeneration of the starting carboxylic acid.

Comparative Data and Method Selection

FeatureFischer-Speier EsterificationSteglich Esterification
Reaction Conditions Harsh (reflux, strong acid)Mild (room temperature)[9]
Reaction Time 4 - 24 hours2 - 12 hours
Substrate Scope Less suitable for acid-sensitive or sterically hindered substrates.[10]Broad, suitable for a wide range of substrates, including sensitive ones.[7][9]
Byproducts WaterN,N'-dicyclohexylurea (DCU) or water-soluble urea derivative (with EDC)
Work-up Neutralization and extractionFiltration of DCU and extraction
Catalyst Strong acid (H₂SO₄, p-TsOH)DMAP (catalytic amount)
Reagents Inexpensive and readily availableMore expensive coupling agents (DCC, EDC)

Recommendation: For routine esterifications where the substrate is robust, the Fischer-Speier method is a cost-effective option. However, for valuable, complex, or sensitive substrates like many drug intermediates, the Steglich esterification is highly recommended due to its mild conditions, faster reaction times, and broader applicability.

Experimental Workflow and Mechanism Visualization

Fischer_Esterification_Workflow A Mix Carboxylic Acid and excess Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B C Reflux (4-24h) B->C D Cool to RT C->D E Neutralize with NaHCO₃ solution D->E F Remove Alcohol (in vacuo) E->F G Extract with Organic Solvent F->G H Dry, Filter, Concentrate G->H I Purify (Column Chromatography) H->I J Pure Ester I->J Steglich_Esterification_Mechanism cluster_activation Activation cluster_catalysis Catalysis & Ester Formation RCOOH R-COOH O_acyl O-Acylisourea Intermediate RCOOH->O_acyl + DCC DCC DCC DCC->O_acyl Acyl_pyridinium Acylpyridinium Intermediate O_acyl->Acyl_pyridinium + DMAP DCU DCU O_acyl->DCU DMAP DMAP DMAP->Acyl_pyridinium Ester R-COOR' Acyl_pyridinium->Ester + R'-OH ROH R'-OH ROH->Ester

Caption: Simplified Mechanism of Steglich Esterification.

Product Characterization

The successful synthesis of the target ester should be confirmed by a combination of spectroscopic methods:

  • ¹H NMR Spectroscopy: The formation of the ester will be evident by the appearance of new signals corresponding to the protons of the alcohol moiety (e.g., a singlet for a methyl ester around 3.9 ppm). The chemical shifts of the protons on the thiazolo[4,5-b]pyridine ring may also be slightly shifted.

  • ¹³C NMR Spectroscopy: A new signal for the ester carbonyl carbon will appear around 160-170 ppm, and a signal for the carbon of the alcohol moiety will also be present.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the ester carbonyl (C=O) stretch will be observed in the region of 1700-1750 cm⁻¹. The broad O-H stretch of the carboxylic acid starting material (around 2500-3300 cm⁻¹) should be absent.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the desired ester.

Safety Precautions

  • DCC is a potent sensitizer and can cause allergic reactions upon skin contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [12]Handle DCC in a well-ventilated fume hood.

  • EDC is a skin and eye irritant. Avoid contact and inhalation. [15][16]* Concentrated acids are corrosive. Handle with extreme care, using appropriate PPE.

  • Always perform reactions in a well-ventilated fume hood.

References

Sources

Method

Application Note: Reaction Conditions for Sonogashira Coupling with 6-Bromo Compounds

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction to 6-Bromo Substrate Reactivity The Sonogashira cros...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction to 6-Bromo Substrate Reactivity

The Sonogashira cross-coupling reaction is a cornerstone methodology in medicinal chemistry for forming C(sp²)–C(sp) bonds between aryl halides and terminal alkynes. When working with 6-bromo compounds —particularly electron-deficient heterocycles such as 6-bromoquinolines, 6-bromopyridines, and 6-bromo-N,N-dimethylpyridazin-3-amines—the reaction dynamics shift significantly compared to standard aryl iodides .

The C–Br bond dissociation energy (~81 kcal/mol) is higher than that of a C–I bond (~65 kcal/mol). Consequently, room-temperature couplings are often sluggish or entirely ineffective. However, the electron-withdrawing nature of heteroaromatic rings (e.g., pyridazines or pyridines) lowers the electron density at the 6-position, making the C–Br bond more susceptible to oxidative addition by an electron-rich Palladium(0) catalyst . This application note delineates the causality behind catalyst selection, solvent effects, and provides self-validating protocols for optimizing these specific substrates.

Mechanistic Causality & Parameter Selection

To design an effective protocol, one must understand the interplay between the Pd/Cu co-catalytic cycles and the specific electronic demands of 6-bromo heterocycles .

  • Catalyst Selection (The Causality): Because the oxidative addition into the 6-bromo position is the rate-limiting step, electron-rich and sterically demanding ligands are required to stabilize the Pd(0) species and accelerate the insertion. While standard PdCl2​(PPh3​)2​ is sufficient for highly electron-deficient rings, utilizing Pd(OAc)2​ with bulky ligands like XPhos drastically improves yields for more deactivated or sterically hindered 6-bromoindoles.

  • Co-Catalyst Dynamics: Copper(I) iodide (CuI) is used to form a highly nucleophilic copper acetylide intermediate. However, in the presence of trace oxygen, Cu(I) promotes the undesired Glaser homocoupling of the alkyne. Therefore, rigorous degassing is non-negotiable.

  • Base & Solvent Synergy: The base (typically Et3​N or DIPEA) serves a dual purpose: it deprotonates the terminal alkyne and neutralizes the HBr byproduct. Anhydrous polar aprotic solvents like DMF or DMSO are chosen because they easily solvate polar heterocyclic substrates and stabilize the transition states during transmetalation.

CatalyticCycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (6-Bromo Heterocycle) Pd0->OxAdd Ar-Br PdII Pd(II) Intermediate Ar-Pd(L₂)-Br OxAdd->PdII TransMet Transmetalation (with Cu-Acetylide) PdII->TransMet PdII_Alkyne Ar-Pd(L₂)-Alkyne TransMet->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 L₂ Product 6-Alkynyl Product RedElim->Product CuCycle Cu(I) Cycle Terminal Alkyne + Base CuCycle->TransMet Cu-C≡C-R

Pd/Cu co-catalyzed Sonogashira cycle highlighting the oxidative addition of 6-bromo substrates.

Quantitative Optimization Data

The following table synthesizes field-proven reaction conditions for various 6-bromo scaffolds, providing a baseline for your initial experimental design , .

Substrate ScaffoldCatalyst SystemBase / SolventTemp / TimeTypical Yield
6-Bromo-N,N-dimethylpyridazin-3-amine PdCl2​(PPh3​)2​ (3 mol%), CuI (5 mol%) Et3​N / DMF80 °C, 3–12 h75–90%
2-Amino-3-bromo/6-bromopyridines Pd(CF3​COO)2​ (2.5 mol%), PPh3​ , CuI Et3​N / DMF100 °C, 3 h85–93%
6-Bromoindoles (C2-C2 linked) Pd2​(dba)3​ , PPh3​ , CuI i-Pr2​NH / DMSO45 °C, 1 h~90%
6-Bromotryptophan (Unprotected) PdCl2​(CH3​CN)2​ , sXPhos Cs2​CO3​ / H₂O:CH₃CN100 °C, 2 h>90%
6-Bromo-2,3,4-trifluoroaniline Pd(dppf)Cl2​ (5 mol%), CuI (5 mol%)TEA / MTBE55 °C, 16 h31–96%

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific visual and analytical checkpoints, researchers can ensure the integrity of the catalytic cycle in real-time.

ProtocolWorkflow Step1 1. Substrate Prep Dry 6-Bromo Compound Step2 2. Inert Atmosphere Argon/N₂ Purge (15 min) Step1->Step2 Step3 3. Catalyst Addition Pd(II) or Pd(0) + CuI Step2->Step3 Step4 4. Solvent & Base Anhydrous DMF + Et₃N Step3->Step4 Step5 5. Alkyne Addition Dropwise via Syringe Step4->Step5 Step6 6. Heating & Stirring 60-100 °C, 3-12 hrs Step5->Step6 Step7 7. Reaction Monitoring TLC / LC-MS Validation Step6->Step7 Step8 8. Work-up & Purification Extraction & Chromatography Step7->Step8

Step-by-step workflow for the Sonogashira coupling of 6-bromo compounds.

Protocol A: Standard Pd/Cu Co-Catalyzed Coupling (e.g., for 6-Bromopyridazines/Pyridines)

Reagents:

  • 6-Bromo heterocycle (1.0 equiv, e.g., 1.0 mmol)

  • Terminal Alkyne (1.2 - 1.5 equiv)

  • PdCl2​(PPh3​)2​ (0.03 mmol, 3 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • Anhydrous DMF (5.0 mL)

  • Anhydrous Triethylamine ( Et3​N ) (3.0 equiv)

Step-by-Step Methodology:

  • Preparation & Degassing: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 6-bromo compound, PdCl2​(PPh3​)2​ , and CuI. Seal the tube with a septum. Evacuate and backfill the flask with Argon (or high-purity N2​ ) three times. Causality: Removing oxygen prevents the oxidative Glaser homocoupling of the alkyne mediated by Cu(I).

  • Solvent Addition: Under positive Argon pressure, inject anhydrous DMF and Et3​N via syringe. Stir the mixture at room temperature for 5 minutes.

    • Self-Validation Checkpoint 1: The solution should appear pale yellow to light orange. A rapid shift to black indicates premature catalyst decomposition (Pd black formation) due to oxygen ingress.

  • Alkyne Addition: Inject the terminal alkyne dropwise. If the alkyne is a solid, dissolve it in a minimum amount of degassed DMF prior to addition.

  • Heating: Transfer the flask to a pre-heated oil bath at 80–100 °C. Stir vigorously.

  • Monitoring (Self-Validation Checkpoint 2): After 3 hours, sample the reaction.

    • LC-MS Validation: Look for the disappearance of the starting material's distinct isotopic doublet (approx. 1:1 ratio of 79Br/81Br). The product mass should appear as a single[M+H]+ peak.

  • Quenching & Work-up: Once complete, cool to room temperature. Dilute with Ethyl Acetate (20 mL) and quench with water (20 mL). Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ , followed by brine to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Copper-Free Sonogashira Coupling (For Electron-Rich Alkynes)

When utilizing highly electron-rich terminal alkynes prone to homocoupling, a copper-free variant is necessary.

Modifications from Protocol A:

  • Catalyst: Replace PdCl2​(PPh3​)2​ with Pd(OAc)2​ (3 mol%) and XPhos (6 mol%). The bulky, electron-rich XPhos ligand facilitates oxidative addition into the 6-bromo bond without the need for a copper transmetalating agent.

  • Base/Solvent: Use Pyrrolidine or i-Pr2​NH (as both base and solvent) or a Cs2​CO3​ / Acetonitrile system.

  • Temperature: Copper-free conditions for bromides often require slightly higher activation energy; maintain heating at 90–100 °C.

References

  • Zhu, Q., et al. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 2017. URL:[Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." Supplemental Modules (Organic Chemistry), 2024. URL:[Link]

  • Latham, J., et al. "Sonogashira diversification of unprotected halotryptophans, halotryptophan containing tripeptides; and generation of a new to nature bromo-natural product." Organic & Biomolecular Chemistry, 2017. URL:[Link]

  • Arkat USA. "General procedure for Sonogashira cross coupling... synthesis of bis-6-bromoindoles." Arkivoc, 2009. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 6-Bromothiazolo[4,5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid .

The synthesis of this bicyclic heteroaromatic system typically relies on the condensation of 2-amino-5-bromo-3-mercaptopyridine with an oxalate derivative (such as ethyl chlorooxoacetate), followed by cyclodehydration and alkaline hydrolysis. While conceptually straightforward, this pathway is fraught with practical pitfalls, including starting material oxidation, stalled ring closures, and spontaneous product decarboxylation. This guide breaks down the causality behind each experimental choice and provides a self-validating framework to ensure high yields.

Mechanistic Pathway & Workflow

The diagram below maps the critical path from starting materials to the final carboxylic acid, highlighting the distinct acylation, cyclization, and hydrolysis phases.

SynthesisWorkflow SM1 2-Amino-5-bromo- 3-mercaptopyridine Cond Acylation (Pyridine/DMAP, 0°C to RT) SM1->Cond SM2 Ethyl chlorooxoacetate SM2->Cond Int Uncyclized Intermediate (Amide-Thioester) Cond->Int Cyc Cyclodehydration (Reflux, Toluene, p-TsOH) Int->Cyc -H2O Ester Ethyl 6-bromothiazolo[4,5-b] pyridine-2-carboxylate Cyc->Ester Hyd Alkaline Hydrolysis (LiOH, THF/H2O, RT) Ester->Hyd Acid Acidification (pH 2-3, 0°C) Hyd->Acid Product 6-Bromothiazolo[4,5-b] pyridine-2-carboxylic acid Acid->Product

Figure 1: Synthetic workflow for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a closed-loop system where the success of each step is analytically verified before proceeding.

Step A: Condensation and Cyclodehydration (Ester Formation)

Causality: We utilize 1 rather than diethyl oxalate because the highly reactive acid chloride ensures rapid, selective acylation of the amine/thiol at low temperatures[1]. Toluene is selected as the solvent because its high boiling point (110 °C) provides the thermal energy required to drive the subsequent dehydration.

  • Preparation: Under a strict argon atmosphere, dissolve 2-amino-5-bromo-3-mercaptopyridine (1.0 eq) in anhydrous toluene (0.2 M).

  • Acylation: Add pyridine (2.5 eq) and DMAP (0.1 eq). Cool the reactor to 0 °C. Dropwise add ethyl chlorooxoacetate (1.2 eq). Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

    • Self-Validation Checkpoint 1: Sample the reaction for LC-MS. You should observe the uncyclized intermediate (Amide-Thioester). The mass will be exactly M+18 relative to the target ester. Do not proceed to heating until the starting material is consumed.

  • Cyclization: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.2 eq). Equip the flask with a Dean-Stark trap. Reflux at 110 °C for 6–8 hours.

    • Self-Validation Checkpoint 2: Water collection in the Dean-Stark trap physically confirms dehydration. LC-MS must show the disappearance of the M+18 intermediate and the emergence of the ethyl 6-bromothiazolo[4,5-b]pyridine-2-carboxylate mass.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step B: Mild Alkaline Hydrolysis

Causality: Thiazole-2-carboxylic acids are highly susceptible to decarboxylation[2]. We use LiOH in a mixed aqueous/organic solvent at room temperature to prevent thermal degradation of the product[3].

  • Hydrolysis: Dissolve the isolated ethyl ester in a 3:1 mixture of THF and water (0.1 M). Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) at 0 °C. Stir at room temperature for 3 hours.

    • Self-Validation Checkpoint 3: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the high-Rf ester spot. The product will remain in the aqueous layer upon initial extraction with diethyl ether.

  • Acidification: Cool the aqueous layer to 0 °C in an ice bath. Carefully acidify to pH 2.5 using cold 1M citric acid (avoid strong mineral acids if possible).

    • Self-Validation Checkpoint 4: A distinct precipitate of 6-bromothiazolo[4,5-b]pyridine-2-carboxylic acid must form immediately as the pH drops below 3.0.

  • Isolation: Filter the precipitate cold, wash with ice water, and dry under high vacuum at room temperature (Do not use a heated vacuum oven).

Troubleshooting Guides & FAQs

Q1: My yield of the ethyl ester intermediate is extremely low, and I see a large amount of polar baseline material on my TLC. What is going wrong? A1: This is a classic symptom of starting material oxidation. 2-Amino-5-bromo-3-mercaptopyridine is highly susceptible to aerobic oxidation, rapidly forming an unreactive disulfide dimer. Solution: Degas all your solvents by sparging with Argon for 30 minutes prior to use. If your starting material batch is already partially oxidized, add a mild reducing agent like triphenylphosphine (PPh₃, 0.1 eq) or Dithiothreitol (DTT) to the reaction mixture 15 minutes before adding the ethyl chlorooxoacetate.

Q2: I can see the uncyclized amide intermediate by LC-MS, but the thiazole ring refuses to close. How can I force the cyclodehydration? A2: While the initial acylation with 1 happens rapidly at room temperature[1], the subsequent nucleophilic attack and elimination of water has a high activation barrier. Solution: If you are running the reaction in dichloromethane (DCM) or THF, the boiling point is too low. Switch the solvent to toluene, add p-TsOH, and reflux with a Dean-Stark trap. The physical removal of water drives the equilibrium forward.

Q3: During the final hydrolysis step, my product mass completely disappears, and I isolate a side product missing the carboxylic acid group (M-44 by LC-MS). What happened? A3: You are observing spontaneous decarboxylation. 2 and prone to losing CO₂, especially under acidic conditions or when exposed to heat[2]. The electron-withdrawing nature of the brominated thiazolopyridine core severely exacerbates this instability[3]. Solution: Never heat the reaction during or after hydrolysis. Perform the ester hydrolysis using LiOH at room temperature. Crucially, during the final workup, cool the mixture to 0 °C before acidifying, and never let the pH drop below 2.0. Dry the final powder under vacuum at room temperature—do not apply heat.

Q4: Can I use diethyl oxalate instead of ethyl chlorooxoacetate to save costs? A4: Yes, but it is generally not recommended for this specific brominated core. Diethyl oxalate is significantly less reactive and requires harsher conditions (e.g., refluxing in ethanol with sodium ethoxide) to initiate the condensation. These harsh basic conditions at elevated temperatures can lead to unwanted side reactions, including the degradation of the bromopyridine core. Ethyl chlorooxoacetate provides much better control over the reaction pathway.

Quantitative Data & Yield Optimization

The table below summarizes the optimization data for the cyclization and hydrolysis steps, demonstrating the quantitative impact of the troubleshooting parameters discussed above.

Table 1: Optimization of Cyclization and Hydrolysis Conditions

Reaction StepReagents & SolventTemp (°C)Time (h)Isolated Yield (%)Analytical Observation
Cyclization Pyridine, DCM252415%Reaction stalled; mostly uncyclized M+18 intermediate.
Cyclization Pyridine, Toluene1101268%Moderate conversion; some starting material degradation.
Cyclization p-TsOH, Toluene (Dean-Stark)110689% Clean, complete conversion to the ethyl ester.
Hydrolysis NaOH (2M), MeOH602<10%Massive decarboxylation observed (M-44 side product).
Hydrolysis LiOH (1M), THF/H₂O25492% Clean conversion; stable carboxylic acid isolated at 0 °C.
References
  • US20090118503A1 (Citing Li, Z. et al., J. Med. Chem. 1993) . FAAH inhibitors and synthesis of thiazolopyridine derivatives via ethyl chlorooxoacetate condensation. Google Patents. 1

  • Organic & Biomolecular Chemistry, 2024, 22, 8493–8504 . Synthesis of anthra[2,3-d]thiazoles and the instability/decarboxylation of thiazole-2-carboxylic acid derivatives. RSC Publishing. 2

  • Molecules 2025 (PMC) . UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of Decarboxylation Pathways. NIH / National Library of Medicine. 3

Sources

Optimization

Technical Support Center: Purification of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Welcome to the Technical Support Center. This guide is specifically engineered for application scientists, synthetic chemists, and drug development professionals working with 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for application scientists, synthetic chemists, and drug development professionals working with 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (CAS: 1780212-82-9) .

Purifying this fused bicyclic heterocycle presents unique physicochemical challenges. The strong electron-withdrawing effect of the bromine atom and the fused thiazole ring significantly attenuates the basicity of the pyridine nitrogen[1]. Consequently, the molecule does not behave like a standard zwitterionic amino acid; instead, its purification relies heavily on the narrow solubility window between its anionic carboxylate salt and its neutral free-acid form, while carefully avoiding thermal degradation pathways[2].

Part 1: Troubleshooting Guide & FAQs

Q1: During acid-base precipitation, my product forms a sticky, gummy residue ("oils out") instead of a crystalline powder. How do I fix this? Causality: This phenomenon, known as liquid-liquid phase separation, occurs when the pH is lowered too rapidly. The sudden generation of the neutral free acid creates a highly supersaturated solution, causing the compound to crash out as an amorphous oil rather than nucleating into a crystal lattice. Solution: Perform the acidification dropwise under vigorous stirring. Heating the basic solution slightly (e.g., 35–40°C) before adding the acid, followed by slow cooling to 5°C, promotes proper crystal nucleation and yields a filterable powder.

Q2: My post-purification NMR shows significant amounts of 6-bromothiazolo[4,5-b]pyridine (the des-carboxy impurity). Why is my compound degrading? Causality: Thiazole-2-carboxylic acids are notoriously sensitive to thermal and photochemical decarboxylation[2]. The electron-deficient C2 position allows the carboxylate to easily lose CO2​ , leaving a transient carbanion that is rapidly protonated. This degradation is accelerated in polar protic solvents under heat[3]. Solution: Avoid prolonged boiling during recrystallization. If thermal dissolution is strictly required, limit solvent exposure time to <15 minutes and use lower-boiling solvent mixtures. Never dry the final product in a heated vacuum oven; dry in vacuo at room temperature.

Q3: How can I separate the target molecule from des-bromo or di-bromo synthetic intermediates? Causality: Halogenated impurities share nearly identical pKa values and solubility profiles with the target molecule. Standard acid-base precipitation cannot resolve these structural analogs. Solution: Reverse-phase preparative HPLC is mandatory for this specific separation. The subtle differences in lipophilicity (logP) introduced by the bromine atom can be resolved using a shallow gradient of Acetonitrile in Water.

Part 2: Quantitative Data & Physico-Chemical Profile

To design a self-validating purification system, you must understand the molecule's physical parameters.

PropertyValue / EstimateImpact on Purification Strategy
Molecular Weight 259.08 g/mol Standard LC-MS detection (M+H: ~260, M-H: ~258).
Pyridine Nitrogen pKa < 0 (Predicted)The nitrogen is heavily deactivated[1]. The compound will not form a stable cationic salt in standard aqueous buffers; it remains neutral at low pH.
Carboxylic Acid pKa ~2.5 (Predicted)Deprotonates to form highly water-soluble anionic salts at pH > 5.
Thermal Stability LowHighly prone to spontaneous decarboxylation at elevated temperatures[3].
Solubility (Neutral) PoorInsoluble in water, DCM, and Hexane. Soluble in DMSO and DMF.

Part 3: Validated Experimental Workflows

Protocol A: Controlled Acid-Base Precipitation (First-Line Purification)

Objective: Isolate the target acid from non-acidic organic impurities without inducing thermal degradation.

  • Dissolution: Suspend 1.0 g of the crude solid in 15 mL of deionized water. Slowly add 1M NaOH dropwise under stirring until the pH reaches 8.0–9.0.

    • Validation Checkpoint: The target compound will dissolve to form a clear or slightly turbid solution. Heavy, persistent solids are non-acidic impurities (e.g., unreacted brominated precursors).

  • Filtration: Filter the basic solution through a 0.45 µm PTFE membrane to remove the insoluble organics.

  • Controlled Acidification: Transfer the filtrate to a round-bottom flask and warm gently to 35°C. Under vigorous stirring, add 1M HCl dropwise until the pH reaches 2.0.

    • Validation Checkpoint: A precipitate should begin forming around pH 3.0. The mild warming prevents the compound from "oiling out" by keeping the solution slightly undersaturated during the pH transition.

  • Isolation: Cool the suspension to 5°C in an ice bath for 1 hour to maximize yield. Filter the precipitate and wash with 2 x 5 mL of ice-cold deionized water.

  • Drying: Dry the solid in vacuo at room temperature for 12 hours. Do not apply heat.

Protocol B: Reverse-Phase Preparative HPLC (High-Purity Resolution)

Objective: Remove structurally similar halogenated impurities (des-bromo/di-bromo analogs).

  • Sample Preparation: Dissolve 100 mg of the pre-purified product (from Protocol A) in 2 mL of DMSO. Filter through a 0.22 µm syringe filter.

  • Column Selection: Use a C18 Prep Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water. (TFA ensures the carboxylic acid remains fully protonated/neutral, preventing peak tailing).

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a shallow gradient from 10% B to 60% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection & Recovery: Monitor at 254 nm. Collect the major peak, freeze-dry (lyophilize) the fractions immediately to prevent degradation in the acidic aqueous medium.

Part 4: Visualizations of Mechanisms and Workflows

Workflow A Crude Mixture (Solid) B Dissolve in aq. NaOH (Adjust to pH 8-9) A->B Add Base C Filter Insoluble Organics B->C Remove Impurities D Slow Acidification (HCl dropwise to pH 2) C->D Temp: 35°C to 5°C E Precipitation of Neutral Free Acid D->E pH crosses pKa (~2.5) F Filter & Wash (Cold H2O) E->F Isolate Solid G Pure Product (Vacuum Dry at RT) F->G Prevent Decarboxylation

Fig 1. Acid-Base Precipitation Workflow for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

Decarboxylation A 6-Bromothiazolo[4,5-b] pyridine-2-carboxylic acid (Target Molecule) B Thermal Stress (Prolonged Heating) A->B C Decarboxylation (-CO2) B->C D 6-Bromothiazolo[4,5-b] pyridine (Degradant Impurity) C->D

Fig 2. Thermal decarboxylation pathway of thiazolo[4,5-b]pyridine-2-carboxylic acid derivatives.

Part 5: References

Sources

Troubleshooting

challenges in the synthesis of thiazolo[4,5-b]pyridine derivatives

Welcome to the Thiazolo[4,5-b]pyridine Technical Support Center . This guide is engineered for researchers, synthetic chemists, and drug development professionals working with fused bicyclic heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Thiazolo[4,5-b]pyridine Technical Support Center . This guide is engineered for researchers, synthetic chemists, and drug development professionals working with fused bicyclic heterocycles.

Thiazolo[4,5-b]pyridines are privileged pharmacophores with profound antiviral, anticancer, and kinase-inhibitory properties. However, their synthesis is notoriously challenging. The electron-deficient nature of the pyridine ring drastically alters the reactivity of adjacent functional groups, often leading to regioselectivity issues, over-oxidation, and poor yields. This guide addresses these specific bottlenecks through field-proven troubleshooting, mechanistic causality, and self-validating protocols.

Core Synthetic Workflows

G Start Starting Materials Route1 Pyridyl Thioureas Start->Route1 Route2 2-Amino-3-mercapto- pyridines Start->Route2 Route3 Thiazole Precursors Start->Route3 Rxn1 Hügershoff / Cu-Catalysis Route1->Rxn1 Rxn2 Condensation Route2->Rxn2 Rxn3 Friedländer Annulation Route3->Rxn3 Product Thiazolo[4,5-b]pyridine Rxn1->Product C-S Bond Rxn2->Product Dehydration Rxn3->Product Base-catalyzed

Figure 1: Major synthetic pathways for thiazolo[4,5-b]pyridine derivatives.

Module 1: The Hügershoff Reaction & Oxidative Cyclizations

Q: When attempting to cyclize substituted N,N′-di-(2-pyridyl)thioureas using liquid bromine (classical Hügershoff conditions), I isolate tetrahydro-1,4,2,5-dithiadiazines instead of the desired thiazolopyridine. Why is this happening?

A: This is a classic mechanistic divergence caused by the electronic environment of your substrate. The Hügershoff reaction relies on the electrophilic halogenation of the thiourea sulfur, which must then be trapped by an intramolecular nucleophilic attack from the adjacent aromatic carbon. The Causality: The pyridine nitrogen is highly electronegative and withdraws electron density from the ring, severely deactivating the carbon toward electrophilic aromatic substitution. Because the intramolecular cyclization is kinetically starved, intermolecular disulfide bond formation (dimerization) outcompetes it, yielding dithiadiazines or ureas[1].

Q: How can I force the intramolecular C-S bond formation to occur without over-oxidizing the sulfur?

A: Abandon harsh halogens and transition to a Copper-catalyzed intramolecular C-S bond formation. Cu-catalysis alters the mechanism entirely: instead of relying on electrophilic aromatic substitution, the copper inserts into the C-H (or C-Halogen) bond and coordinates with the sulfur, driving a reductive elimination that selectively forms the thiazole ring[2].

Pathway SM Pyridyl Thiourea Br2 Br2 / CHCl3 (Classical) SM->Br2 Cu CuI / Base / MW (Modern) SM->Cu Intermediate1 Electrophilic Sulfur Br2->Intermediate1 Intermediate2 Cu-S Complex Cu->Intermediate2 SideProduct Dithiadiazines (Over-oxidation) Intermediate1->SideProduct Intermolecular Product Thiazolo[4,5-b]pyridine Intermediate1->Product Intramolecular Intermediate2->Product Reductive Elimination

Figure 2: Mechanistic divergence in thiourea cyclization pathways.

Module 2: Condensation of 2-Amino-3-mercaptopyridines

Q: During the condensation of 2-amino-3-mercaptopyridines with aldehydes, my yields are consistently below 30%, and TLC shows a highly polar baseline spot. What is the root cause?

A: The highly polar baseline spot is the disulfide dimer of your starting material. The Causality: 2-Amino-3-mercaptopyridines are exceptionally sensitive to oxidative dimerization in the presence of atmospheric oxygen, especially under the basic or prolonged heating conditions typically required for condensation. If the condensation step is too slow, oxidation consumes your starting material. The Solution: Perform the reaction under a strict inert atmosphere (Argon) and utilize zinc oxide (ZnO) nanoparticles as a catalyst. ZnO acts as a mild Lewis acid that rapidly activates the aldehyde carbonyl, accelerating the dehydrative cyclization so that it outpaces any background oxidation[3].

Module 3: Solid-Phase Synthesis & Friedländer Annulation

Q: In the traceless solid-phase synthesis of thiazolo[4,5-b]pyridines, my final cleavage step yields a mixture of unreacted sulfone intermediates and the target product. How can I drive the desulfonative substitution to completion?

A: Nucleophilic desulfonative substitution on a solid support is highly sensitive to the oxidation state of the sulfur and steric hindrance. The Causality: The sulfide linker must be fully oxidized to a sulfone to act as a competent leaving group. If the oxidation with m-chloroperoxybenzoic acid (mCPBA) is incomplete, unreactive sulfoxides or sulfides remain tethered to the resin. Furthermore, the polymer matrix restricts the diffusion of the incoming amine[4]. The Solution: Implement real-time ATR-FTIR spectroscopy to monitor the resin. Do not proceed to the cleavage step until the thioether stretch is completely abolished.

Quantitative Data Repository

To aid in route selection, the following table summarizes the performance metrics of various synthetic strategies based on recent literature optimizations.

Synthetic RouteKey Reagents & CatalystsTypical Yield (%)Primary ChallengeOptimized Solution
Classical Hügershoff Br₂, CHCl₃, RT10 - 30%Dimerization to dithiadiazinesSwitch to Cu-catalysis
Metal-Catalyzed C-S CuI, Ligand, Base, MW75 - 90%Trace metal contaminationMicrowave heating; Scavenger resins
Thiol Condensation Aldehyde, ZnO NPs, EtOH80 - 95%Rapid thiol oxidationStrict Argon atmosphere; Nanocatalysts
Solid-Phase Friedländer Merrifield Resin, mCPBA70 - 85%Incomplete desulfonationATR-FTIR monitoring of oxidation

Validated Experimental Protocols

Protocol 1: Microwave-Assisted Cu-Catalyzed Intramolecular C-S Bond Formation

Designed to bypass the limitations of the classical Hügershoff reaction.

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, add the substituted N-(pyridin-2-yl)thiourea (1.0 equiv), CuI (0.1 equiv), 1,10-phenanthroline (0.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Purge the vial with Argon for 5 minutes. Add anhydrous DMF (0.1 M concentration).

  • Reaction: Seal the vial and subject it to microwave irradiation at 110 °C for 30 minutes.

  • Self-Validation Checkpoint: The reaction mixture will transition from a heterogeneous suspension to a deep green/blue homogeneous solution, indicating active Cu-complex formation. Confirm complete consumption of the starting material via LC-MS (look for the exact mass of the cyclized product).

  • Workup: Dilute with EtOAc and wash with 10% aqueous ammonia to remove copper salts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol 2: Traceless Solid-Phase Synthesis via Friedländer Protocol

Designed for library generation with built-in analytical validation.

  • Resin Loading: Anchor the cyanocarbonimidodithioate precursor to a Merrifield resin.

  • Cyclization: Perform a Thorpe-Ziegler type cyclization with an α-halo ketone, followed by the Friedländer protocol under microwave irradiation to build the thiazolopyridine core[4].

  • Oxidation (Critical Step): Swell the resin in anhydrous CH₂Cl₂. Add mCPBA (3.0 equiv) and agitate at room temperature for 4 hours.

  • Self-Validation Checkpoint: Isolate a few beads of the resin and analyze via ATR-FTIR. The reaction is validated to proceed only when the thioether stretch disappears and strong symmetric/asymmetric sulfone stretches (approx. 1150 and 1300 cm⁻¹) emerge[4].

  • Cleavage/Substitution: Treat the fully oxidized resin with an excess of the desired primary amine (e.g., butylamine) in CH₂Cl₂ at 50 °C for 12 hours to afford the target thiazolo[4,5-b]pyridine derivative.

References

  • Studies in the synthesis of thiazolopyridines and bisthiazolopyridines. Part II. Journal of the Chemical Society C: Organic (RSC Publishing).1

  • Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu-Catalyzed Intramolecular C-S Bond Formation. Molecules (PubMed Central).2

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds.3

  • Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Journal of Combinatorial Chemistry (PubMed Central).4

Sources

Optimization

Technical Support Center: Troubleshooting Amide Coupling of Sterically Hindered Carboxylic Acids

Welcome to the Advanced Synthesis Support Center. Forming amide bonds with sterically hindered substrates (e.g., α,α -disubstituted amino acids, pivalic acid derivatives, or heavily substituted aliphatic chains) is a not...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Forming amide bonds with sterically hindered substrates (e.g., α,α -disubstituted amino acids, pivalic acid derivatives, or heavily substituted aliphatic chains) is a notorious bottleneck in synthetic and medicinal chemistry. The kinetic barrier to nucleophilic attack at a hindered carbonyl carbon fundamentally shifts the reaction landscape, allowing normally minor side reactions to outcompete the desired amidation[1].

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the direct causality of reaction failures, provide self-validating experimental workflows, and offer quantitative insights to rescue your most challenging couplings.

Visual Diagnostic Workflow

Before adjusting equivalents or changing solvents, use the diagnostic tree below to identify the mechanistic dead-end your reaction is currently facing.

G Start Sterically Hindered Amide Coupling C_Carb Carbodiimides (EDC, DCC, DIC) Start->C_Carb C_Uron Uronium Salts (HATU, HBTU) Start->C_Uron C_Phos Phosphonium Salts (PyBOP, PyAOP) Start->C_Phos E_Acyl O -> N Acyl Migration (N-Acylurea) C_Carb->E_Acyl Slow Aminolysis E_Oxaz Oxazolone Formation (Epimerization) C_Carb->E_Oxaz E_Guan Amine Guanidinylation (+98 Da Adduct) C_Uron->E_Guan Excess Reagent C_Uron->E_Oxaz C_Phos->E_Oxaz Slow Coupling S_Add Add Oxyma/HOAt or Use DIC E_Acyl->S_Add S_Pre Pre-activate Acid Reverse Addition E_Guan->S_Pre S_Flu In Situ Acyl Fluoride (TFFH, PFP) E_Oxaz->S_Flu Ultimate Fallback

Diagnostic workflow for identifying and resolving side reactions in hindered amide couplings.

Deep-Dive Troubleshooting & FAQs

Q1: I am using EDC/DCC, but my reaction stalls and LC-MS shows a major byproduct with the exact mass of my starting materials combined. What is this? A1: The N -Acylurea Dead-End. Causality: Carbodiimides activate the carboxylic acid to form a highly reactive O -acylisourea intermediate. In a standard unhindered coupling, the amine rapidly attacks this intermediate. However, steric bulk around the carboxylic acid severely retards the intermolecular aminolysis. This kinetic delay allows an intramolecular O→N acyl migration to occur, rearranging the intermediate into a thermodynamically stable, unreactive N -acylurea[2][3]. Resolution:

  • Use Additives: Introduce 1 to 1.2 equivalents of HOAt or OxymaPure. These additives are highly nucleophilic and rapidly trap the O -acylisourea to form an active ester, which cannot undergo the O→N migration[3].

  • Switch Carbodiimides: If an additive fails, switch from EDC to DIC (N,N'-diisopropylcarbodiimide). The steric bulk of the isopropyl groups on DIC physically impedes the O→N migration compared to the less hindered EDC[3].

Q2: I switched to HATU to force the coupling, but now I see a +98 Da mass adduct on my amine. Where is this coming from? A2: Guanidinylation of the Amine. Causality: HATU and HBTU are uronium (guanidinium) salts. When you mix a hindered carboxylic acid, an unhindered amine, and HATU together, the activation of the hindered acid is slow. The free amine acts as a nucleophile and directly attacks the electrophilic carbon of the HATU reagent, displacing HOAt and forming a tetramethylguanidinium (TMG) adduct (+98 Da)[4][5]. This permanently caps your amine. Resolution:

  • Pre-activation (Order of Addition): Never add the amine simultaneously with HATU. Pre-activate the hindered acid with HATU and base (e.g., DIPEA) for 3–5 minutes.

  • Reagent Substitution: If guanidinylation persists, switch to a phosphonium-based reagent like PyBOP or PyAOP. Because they lack the guanidinium carbon core, they are physically incapable of causing this specific side reaction[6].

Q3: My chiral α -branched acid is coupling, but it is completely racemizing. How do I stop epimerization? A3: Suppression of the Oxazolone Pathway. Causality: Activated hindered acids have a high propensity to undergo intramolecular cyclization to form an oxazolone (azlactone). The α -proton of the oxazolone is highly acidic. Base-catalyzed deprotonation creates a planar enolate, leading to rapid epimerization upon reprotonation[3]. Resolution:

  • Temperature & Base Control: Run the activation at 0 °C. Replace DIPEA with a weaker, sterically hindered base like 2,4,6-collidine (TMP) to minimize unnecessary deprotonation of the oxazolone.

  • Acyl Fluorides: Transition to acyl fluoride chemistry (see below), which bypasses oxazolone-prone active esters entirely.

Quantitative Data: Reagent Performance on Hindered Substrates

The following table summarizes the expected outcomes when coupling a model sterically hindered substrate (e.g., Aib-OH to a secondary amine) using various reagent classes.

Coupling SystemTypical Yield (%)Epimerization RiskDominant Side Reaction
EDC alone < 10%High N -acylurea formation
EDC + OxymaPure 35 - 50%ModerateIncomplete conversion
HATU + DIPEA 55 - 70%LowGuanidinylation (+98 Da)
PyAOP + DIPEA 75 - 85%LowMinor pyrrolidine amidation
TFFH (Acyl Fluoride) > 90% Very Low None significant
Advanced Resolution: The Acyl Fluoride Strategy

When standard uronium and phosphonium salts fail, the ultimate fallback is the in situ generation of an acyl fluoride. Unlike acid chlorides, which are highly sensitive to moisture and prone to ketene formation (leading to racemization), acyl fluorides are remarkably stable to hydrolysis but exceptionally reactive toward amines[7][8]. The small van der Waals radius of the fluorine atom minimizes steric clashes during the amine's approach to the carbonyl carbon[1].

Self-Validating Protocol: In Situ Acyl Fluoride Coupling using TFFH

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) safely generates acyl fluorides in one pot without the hazards of DAST or cyanuric fluoride[6].

Step 1: In Situ Activation & Validation

  • Dissolve the sterically hindered carboxylic acid (1.0 eq) in anhydrous DCM or DMF to achieve a 0.1 M concentration.

  • Add TFFH (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 30 minutes.

  • Self-Validation Check: Do not proceed blindly. Remove a 5 μ L aliquot of the reaction mixture and quench it into 100 μ L of methanol. Analyze this quenched sample by LC-MS. The presence of the methyl ester confirms that the acyl fluoride intermediate has successfully formed and is highly reactive. If the methyl ester is absent, extend the activation time or check reagent quality.

Step 2: Aminolysis

  • Once activation is validated, add the amine (1.2 eq) to the reaction mixture.

  • Heat the reaction to 40 °C if the amine is exceptionally hindered or electron-deficient[1]. Stir for 2–12 hours, monitoring by LC-MS.

Step 3: Workup

  • Quench the reaction with saturated aqueous NaHCO3​ .

  • Extract with EtOAc or DCM. The byproducts of TFFH (tetramethylurea and hexafluorophosphate salts) are highly water-soluble and partition cleanly into the aqueous layer, ensuring a straightforward purification without the urea-removal headaches associated with DCC.

References
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 1

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. 4

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Letters. 3

  • Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters. 8

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. 6

  • Technical Support Center: Preventing Guanidinylation Side Reaction with HBTU. Benchchem. 5

  • Carbodiimides: Formation of N-Acylureas. Thieme Connect. 2

Sources

Troubleshooting

optimizing Suzuki coupling conditions for bromo-heterocycles

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This hub is engineered for synthetic chemists and drug development professionals facing bottlenecks in the Suzuki-Miyaura cross-coupling of challe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. This hub is engineered for synthetic chemists and drug development professionals facing bottlenecks in the Suzuki-Miyaura cross-coupling of challenging bromo-heterocycles.

Below, you will find our diagnostic logic flow, an in-depth troubleshooting Q&A, quantitative optimization matrices, and self-validating standard operating procedures (SOPs).

Diagnostic Workflow

Troubleshooting Start Issue: Low Yield / No Product Check1 Is Bromo-Heterocycle Consumed? Start->Check1 NoConsume Catalyst Poisoning or Sterics Check1->NoConsume No YesConsume Side Products Detected? Check1->YesConsume Yes Sol1 Use Buchwald Precatalysts Add Lewis Acids (e.g., Cu salts) NoConsume->Sol1 Proto Protodeboronation (Ar-H) YesConsume->Proto Yes (Ar-H) Homo Homocoupling (Ar-Ar) YesConsume->Homo Yes (Ar-Ar) Sol2 Anhydrous Conditions Lower Temp / Fast Precatalysts Proto->Sol2 Sol3 Strictly Exclude O2 Optimize Base/Solvent Homo->Sol3

Troubleshooting workflow for Suzuki coupling of bromo-heterocycles.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction shows complete consumption of the heteroaryl boronic acid, but the bromo-heterocycle remains unreacted. What is happening? A1: You are likely experiencing protodeboronation , a well-documented side reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, yielding the parent arene[1]. This is exceptionally common with 2-heteroaryl boronic acids (e.g., 2-pyridyl, 2-furanyl). Mechanistically, protodeboronation in basic aqueous media proceeds via the base-catalyzed hydrolysis of the boronate anion ([ArB(OH)3]⁻)[2]. Causality & Solution: To outcompete protodeboronation, you must accelerate the transmetalation step so that coupling occurs faster than hydrolysis. Switch to highly active palladium precatalysts (such as XPhos Pd G3) that operate efficiently at room temperature, thereby minimizing thermal degradation of the boronic acid[3]. Alternatively, use "masked" boronic acids like MIDA boronates or trifluoroborate salts for slow, controlled release in situ[2][3].

Q2: The bromo-heterocycle has a Lewis-basic nitrogen (e.g., pyridine, pyrimidine). The reaction stalls at 10% conversion. How do I prevent catalyst poisoning? A2: Highly polar heterocyclic compounds contain Lewis-basic heteroatoms that can strongly coordinate to the empty orbitals on the palladium center. This displaces the phosphine ligands and halts the catalytic cycle prior to oxidative addition[4]. Causality & Solution: Employ anhydrous reaction conditions in concert with a Lewis-acidic additive. The addition of trimethyl borate (B(OMe)3) has been shown to attenuate the Lewis-basicity of heteroatomic subunits, buffer base-promoted catalyst inhibition, and solubilize in situ-generated boronate complexes[4][5]. Alternatively, adding copper salts (e.g., CuTC) can act as a secondary transmetalation partner and bind to Lewis-basic heterocycles, keeping the Pd center free[4].

Q3: I am coupling a sterically hindered bromo-indole (e.g., 5-Bromo-2,3-diphenyl-1H-indole). Standard Pd(PPh3)4 yields no product. Why? A3: Standard catalysts like Pd(PPh3)4 are often ineffective for sterically demanding substrates because the bulky triphenylphosphine ligands impede the oxidative addition and reductive elimination steps[6]. Furthermore, the unprotected N-H group of the indole can coordinate to palladium, leading to further inhibition[6]. Causality & Solution: Transition to bulky, electron-rich monodentate biarylphosphine ligands (Buchwald ligands) such as SPhos or XPhos. These ligands uniquely promote the formation of the highly active monoligated L-Pd(0) species, which easily undergoes oxidative addition into sterically hindered C-Br bonds[3].

Quantitative Optimization Matrices

Table 1: Relative Stability of Boronic Acids & Strategic Countermeasures

Boronic Acid Class Example Propensity for Protodeboronation Recommended Coupling Strategy
2-Heteroaryl 2-Pyridylboronic acid Extremely High (t1/2 < 1 hr at pH 10) Fast Precatalysts (e.g., XPhos Pd G3), Room Temp[3][7]
Electron-deficient Aryl 2,6-Difluorophenylboronic acid High MIDA Boronates, Anhydrous conditions
3-Heteroaryl 3-Pyridylboronic acid Moderate Standard Buchwald ligands, Trimethyl Borate additive[5]

| Electron-rich Aryl | 4-Methoxyphenylboronic acid | Low | Standard conditions (Pd(PPh3)4, Na2CO3, 80°C) |

Table 2: Base and Solvent Matrix for Bromo-Heterocycles

Base Solvent System Best Used For
K3PO4 (aq) 1,4-Dioxane General purpose, sterically hindered substrates[6]
TMSOK THF (Anhydrous) Highly Lewis-basic heterocycles, anhydrous protocols[4]
Cs2CO3 Toluene / Water Substrates prone to side-reactions in ethereal solvents

| KF | THF / Water | Base-sensitive functional groups (e.g., esters, epoxides) |

Validated Experimental Protocols (SOPs)

SOP 1: Anhydrous Suzuki-Miyaura Coupling of Lewis-Basic Heterocycles

This protocol utilizes Trimethyl Borate to buffer base deactivation and prevent catalyst poisoning by heteroatoms.

  • Reagent Loading: In a glovebox or under strict Schlenk conditions, add the bromo-heterocycle (1.0 equiv), heteroaryl boronic ester (1.5 equiv), and TMSOK (2.0 equiv) to a flame-dried Schlenk flask.

  • Solvent & Additive: Add anhydrous THF (0.2 M relative to the bromide), followed by Trimethyl Borate (B(OMe)3) (2.0 equiv).

    • Self-Validation Check: The mixture should remain a free-flowing suspension. Immediate clumping or gumming indicates moisture ingress, which will lead to premature boronate hydrolysis.

  • Catalyst Addition: Add the selected Buchwald precatalyst (e.g., XPhos Pd G3, 2-5 mol%).

  • Reaction Execution: Seal the flask and stir at 60°C for 12 hours.

    • Self-Validation Check: Monitor the reaction via LC-MS. A direct shift from the starting material mass to the product mass, without the appearance of the Ar-H mass (protodeboronation product), confirms the efficacy of the anhydrous conditions.

  • Workup: Cool to room temperature, quench with water, extract with EtOAc, dry over Na2SO4, and purify via silica gel chromatography.

SOP 2: Low-Temperature Coupling of Unstable 2-Heteroaryl Boronic Acids

This protocol utilizes fast-activating precatalysts to outcompete the rapid protodeboronation of 2-heteroaryl boronic acids.

  • Reagent Loading: Add the bromo-heterocycle (1.0 equiv), 2-heteroaryl boronic acid (1.5 equiv), and K3PO4 (3.0 equiv) to a reaction vial.

  • Degassing: Add a solvent mixture of 1,4-dioxane/water (4:1 v/v). Degas the mixture via three consecutive freeze-pump-thaw cycles.

    • Self-Validation Check: Complete cessation of bubbling during the final thaw cycle confirms the total removal of dissolved oxygen, which is critical to prevent homocoupling (Ar-Ar) side products.

  • Catalyst Activation: Under an argon atmosphere, add XPhos Pd G3 (2 mol%).

    • Self-Validation Check: The solution will rapidly transition from yellow to a deep red/brown within minutes. This visual cue confirms the successful generation of the active L-Pd(0) catalytic species.

  • Reaction Execution: Stir vigorously at Room Temperature (20-25°C) for 30–60 minutes. Do not heat, as elevated temperatures will exponentially increase the rate of protodeboronation.

  • Workup: Dilute with EtOAc, wash with brine, dry the organic layer, and concentrate under reduced pressure[3][6].

References

  • Source: ljmu.ac.
  • Source: nih.
  • Source: wikipedia.
  • Source: nih.
  • Source: benchchem.
  • Source: nih.

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Executive Summary & Core Causality Welcome to the Technical Support Center for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid . This specialized building block is highly valued in medicinal chemistry for synthesizing b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Causality

Welcome to the Technical Support Center for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid . This specialized building block is highly valued in medicinal chemistry for synthesizing biologically active thiazolo[4,5-b]pyridines[1]. However, researchers frequently report rapid degradation of this compound during routine storage, analysis, and synthetic applications.

The Root Cause: Spontaneous Decarboxylation The primary decomposition pathway for this compound is the loss of carbon dioxide (CO₂), resulting in the formation of the degraded byproduct 6-bromothiazolo[4,5-b]pyridine. Mechanistically, the C2 position of the thiazole ring is flanked by highly electronegative nitrogen and sulfur atoms. When the carboxylic acid is deprotonated or subjected to thermal/photolytic stress, it readily ejects CO₂ to form a highly stabilized N-heterocyclic carbene (thiazol-2-ylidene) intermediate[2]. This is analogous to the Breslow intermediate seen in thiamine (Vitamin B1) catalysis[2]. Because this intermediate is so energetically accessible, the activation barrier for decarboxylation is exceptionally low.

Mechanism A 6-Bromothiazolo[4,5-b] pyridine-2-carboxylic acid (Intact) B Zwitterion / Carboxylate Intermediate A->B Deprotonation (Base/Solvent) C Thiazol-2-ylidene (Carbene) + CO2 B->C Heat / UV (-CO2) D 6-Bromothiazolo[4,5-b]pyridine (Degraded Product) C->D Protonation (H+)

Fig 1. Decarboxylation pathway of thiazole-2-carboxylic acids via a carbene intermediate.

Troubleshooting FAQs

Q1: I left the compound in DMSO at room temperature, and my LC-MS shows a massive [M-44] peak. What happened? A: The [M-44] peak corresponds to the exact mass of CO₂. Dissolving 6-bromothiazolo[4,5-b]pyridine-2-carboxylic acid in polar aprotic solvents like DMSO at room temperature facilitates the formation of the zwitterionic state, which drastically accelerates spontaneous decarboxylation. Always prepare solutions fresh and keep them chilled.

Q2: How should I store the bulk powder to ensure long-term stability? A: Store the solid powder at -20°C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen). Moisture promotes proton exchange and zwitterion formation, while UV light can trigger photodecarboxylation—a known degradation pathway for thiazole-2-carboxylic acids[3].

Q3: I need to couple this acid to an amine. Standard EDC/HOBt at 50°C failed completely. How do I prevent degradation? A: Heating is strictly prohibited. Base-catalyzed coupling at elevated temperatures provides the thermal energy required to overcome the low activation barrier for CO₂ loss. You must use highly reactive coupling agents (like HATU) and perform the entire activation step at 0°C. See the validated protocol below.

Q4: My LC-MS analysis shows multiple peaks, but my NMR looks pure. Is the LC-MS method causing the decomposition? A: Yes. If your LC-MS method uses a heated electrospray ionization (HESI) source at high temperatures (e.g., >300°C), the compound will decarboxylate in the source before reaching the detector. Furthermore, leaving the sample in the autosampler in a neutral/basic diluent will cause degradation. Use cold, acidic diluents (e.g., MeCN with 0.1% Formic Acid) to keep the carboxylic acid fully protonated.

Quantitative Stability Data

To guide your experimental design, we have summarized the stability profile of 6-bromothiazolo[4,5-b]pyridine-2-carboxylic acid under various conditions.

Table 1: Stability Matrix for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

Storage / Reaction ConditionTemperatureTimeframeIntact Compound (%)Primary Degradant
Solid Powder (Argon, Dark)-20°C12 months> 98%None
Solid Powder (Air/Light)25°C1 month~ 85%[M-44] (Decarboxylation)
DMSO- d6​ Solution25°C24 hours< 50%[M-44] (Decarboxylation)
MeCN / 0.1% Formic Acid4°C48 hours> 95%None
DMF + DIPEA (2.0 eq)25°C2 hours< 30%[M-44] (Decarboxylation)

Validated Methodologies

Protocol A: Low-Temperature Amide Coupling (Decarboxylation-Free)

Causality Check: This protocol utilizes HATU to rapidly form the active ester at 0°C. By keeping the temperature low and limiting the exposure time to the organic base (DIPEA), the formation of the degradation-prone carbene intermediate is suppressed.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 6-bromothiazolo[4,5-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0°C for 10 minutes.

  • Activation: Add HATU (1.1 eq) in one portion. Immediately add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) dropwise over 2 minutes. Stir at 0°C for exactly 15 minutes. Do not exceed this time, as prolonged exposure to base will induce decarboxylation.

  • Coupling: Add the target amine (1.0 eq) slowly. Maintain the reaction at 0°C for 2 hours.

  • Cold Workup: Quench the reaction by adding cold saturated aqueous NH₄Cl. Extract the aqueous layer with cold Ethyl Acetate.

  • Isolation: Wash the organic layer with chilled brine, dry over Na₂SO₄, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath strictly below 30°C.

Workflow Step1 1. Dissolve Acid in dry DMF (Cool to 0°C) Step2 2. Add HATU (1.1 eq) & DIPEA (2.0 eq) Step1->Step2 Step3 3. Stir 15 min at 0°C (Form Active Ester) Step2->Step3 Step4 4. Add Amine (1.0 eq) Maintain < 10°C Step3->Step4 Step5 5. Quench with cold NH4Cl & Extract (< 30°C) Step4->Step5

Fig 2. Optimized low-temperature amide coupling workflow to prevent decarboxylation.

Protocol B: Self-Validating LC-MS Analytical Verification

Causality Check: To ensure that the analytical method itself is not causing degradation, this protocol uses acidic conditions to keep the compound protonated (preventing zwitterion formation) and utilizes a low-temperature ionization source.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1 mg of the synthesized product or starting material in 1 mL of cold Acetonitrile containing 0.1% Formic Acid. Never use DMSO or Methanol for analytical stock solutions of this compound.

  • Autosampler: Set the LC autosampler tray temperature to 4°C.

  • Chromatography: Use a rapid gradient (e.g., 2-3 minutes) on a C18 column. Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • MS Parameters: Lower the mass spectrometer source temperature (e.g., capillary temperature < 250°C) to minimize in-source thermal decarboxylation.

  • Validation Check: If the [M-44] peak is still observed, inject a blank of the diluent to rule out carryover, and further reduce the MS capillary temperature by 25°C increments until the parent mass [M+H]⁺ stabilizes.

References

  • Source: nih.gov (PMC)
  • Source: iku.edu.tr (Journal of Molecular Structure)
  • Source: mdpi.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity in Cross-Coupling Reactions

Welcome to the Cross-Coupling Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for overcoming low reactivity in pal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cross-Coupling Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven, mechanistically grounded solutions for overcoming low reactivity in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Diagnosing the Bottleneck: The Catalytic Cycle

Before altering reaction parameters, you must identify which elementary step of the catalytic cycle is failing. Palladium-catalyzed cross-couplings rely on a delicate balance of electron density and steric bulk.

Caption: Fig 1. Cross-coupling catalytic cycle highlighting common kinetic bottlenecks and deactivation.

Suzuki-Miyaura Coupling: FAQs & Troubleshooting

Q: My reaction stalls with unreacted aryl chloride. How do I force oxidative addition? A: Aryl chlorides possess high C–Cl bond dissociation energies, making them notoriously sluggish electrophiles[1]. If you are using first-generation catalysts like Pd(PPh₃)₄, the electron density on the palladium center is often insufficient to break the C–Cl bond[1]. Causality & Solution: You must increase the nucleophilicity of the Pd(0) center. Switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos or XPhos). The electron-donating alkyl groups push electron density onto the palladium, accelerating oxidative addition, while the steric bulk facilitates the subsequent reductive elimination[2].

Q: The aryl halide is fully consumed, but my product yield is low, and I see significant homocoupling. A: This indicates that oxidative addition is successful, but transmetalation is the bottleneck[1]. When transmetalation is slow, the Pd(II) intermediate has time to undergo side reactions, or the boronic acid self-condenses. Causality & Solution: Transmetalation requires the formation of a reactive boronate species. Ensure your base is strong enough and highly soluble in your solvent system. Using a biphasic system (e.g., THF/H₂O) with K₂CO₃ or adding phase transfer catalysts can drastically improve the solubility and availability of the active boronate[3].

Q: My boronic acid is disappearing, but no product is forming. A: You are likely observing protodeboronation, a base-catalyzed hydrolysis of the C–B bond that is exacerbated by high temperatures[1]. Causality & Solution: Electron-deficient or ortho-substituted boronic acids are highly susceptible to protodeboronation[4]. To mitigate this, lower the reaction temperature, switch to a weaker base (e.g., KF or acetate), or use the slow-addition technique for the boronic acid to keep its steady-state concentration low.

Quantitative Data: Suzuki-Miyaura Catalyst Optimization

The following table summarizes the impact of catalyst and ligand selection on the coupling of challenging dichloropyrimidines[1].

Catalyst SourceLigandYield (%)Mechanistic Rationale & Observation
Pd₂(dba)₃None< 5%Inefficient; lack of electron-rich ligand prevents oxidative addition into the C–Cl bond.
Pd₂(dba)₃ · CHCl₃None35%Moderate improvement, but still suffers from catalyst deactivation without a stabilizing ligand.
Pd(PPh₃)₄None71%Effective for activated substrates, but prone to oxidation and off-cycle resting states.
Pd(OAc)₂SPhos> 85%Optimal; bulky, electron-rich biaryl phosphine accelerates both oxidative addition and reductive elimination.

Buchwald-Hartwig Amination: FAQs & Troubleshooting

Q: The reaction mixture turns black shortly after heating, and the yield is poor. A: The black precipitate is "palladium black," which forms when the active Pd(0) species aggregates and precipitates out of solution, permanently killing the catalytic cycle[5]. Causality & Solution: This occurs when the Pd(0) complex is not sufficiently stabilized by the ligand, or when protic impurities (like water) and oxygen decompose the catalyst[5]. Ensure strict anhydrous and anaerobic conditions. Furthermore, employing a well-defined palladium pre-catalyst (like Pd G3 or G4) ensures a 1:1 Pd-to-ligand ratio, preventing the formation of under-ligated, unstable Pd species[2].

Q: I am trying to couple a primary aliphatic amine, but the reaction is sluggish. A: Primary amines are notorious for displacing phosphine ligands from the palladium center, forming catalytically dormant, off-cycle bis-amine Pd(II) complexes[6]. Causality & Solution: To prevent ligand displacement, you must use a ligand with a highly specific steric profile. Ligands like BrettPhos or GPhos were rationally designed to be bulky enough to prevent the binding of a second amine molecule, thereby keeping the catalyst on-cycle and allowing the reaction to proceed even at room temperature[6].

Caption: Fig 2. Decision tree for diagnosing and resolving Buchwald-Hartwig amination failures.

Quantitative Data: Buchwald-Hartwig Base and Ligand Matrix

Selecting the right combination is highly substrate-dependent[5].

Amine TypeRecommended LigandRecommended BaseMechanistic Rationale
Secondary AminesRuPhosNaOtBuLarge steric profile prevents the formation of inactive Pd(II) bis-amine complexes.
Primary AliphaticBrettPhos / GPhosLHMDS / NaOtBuSpecifically designed to prevent ligand displacement by the primary amine[6].
Base-SensitiveXPhosCs₂CO₃ / K₃PO₄Weaker bases prevent substrate degradation (e.g., enolization) while XPhos maintains high turnover[2].

Self-Validating Experimental Protocols

To troubleshoot effectively, you must implement protocols that internally validate whether a failure is due to kinetics, thermodynamics, or catalyst death.

Protocol A: Self-Validating High-Throughput Catalyst Screen (Buchwald-Hartwig)

This protocol utilizes an internal standard to distinguish between slow reactivity and catalyst decomposition[5].

Step 1: Preparation of Stock Solutions (Glovebox)

  • Action: In an argon-filled glovebox, prepare a 0.1 M stock solution of the aryl halide and amine in anhydrous, degassed 1,4-dioxane. Add 1,3,5-trimethoxybenzene (0.05 M) as an internal standard.

  • Causality: Preparing stocks in a glovebox ensures exact stoichiometric ratios and prevents ambient moisture from hydrolyzing the weak base or oxidizing the Pd(0) precatalyst. The internal standard provides a self-validating benchmark for LC-MS/NMR.

Step 2: Catalyst and Base Distribution

  • Action: Dispense 2-5 mol% of various Pd precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G3) and 1.5 equivalents of base (e.g., NaOtBu, Cs₂CO₃) into a 96-well plate or individual reaction vials.

  • Causality: Precatalysts (G3/G4) are chosen over Pd(OAc)₂ + free ligand because they rapidly generate the active mono-ligated Pd(0) species upon mild base activation, eliminating the variable of inefficient catalyst generation[2].

Step 3: Reaction Initiation and Kinetic Monitoring

  • Action: Seal the vials, remove from the glovebox, and heat to 80 °C. Take 10 µL aliquots at 1h, 4h, and 12h. Quench with wet acetonitrile and analyze via LC-MS.

  • Causality: By plotting the consumption of the starting material against product formation relative to the internal standard, you validate the mechanism. If the starting material is consumed but the product mass balance is low (relative to the internal standard), it proves the formation of insoluble polymeric byproducts or off-cycle intermediates, rather than a failure of oxidative addition.

Protocol B: Controlled Addition for Minimizing Protodeboronation (Suzuki)

Step 1: Solvent Degassing

  • Action: Sparge a THF/H₂O (10:1) mixture with argon for 30 minutes prior to use[3].

  • Causality: Palladium(0) is highly susceptible to oxidation by dissolved O₂, which irreversibly forms inactive Pd(II) peroxo complexes[5]. Sparging displaces O₂, ensuring the longevity of the active catalytic species.

Step 2: Syringe Pump Addition of Boronic Acid

  • Action: Dissolve the aryl halide, catalyst, and base in the reaction flask. Dissolve the boronic acid in a separate syringe and add it dropwise over 2 hours via a syringe pump to the heated reaction mixture.

  • Causality: Protodeboronation is a first-order degradation pathway with respect to the boronic acid[1]. By keeping the steady-state concentration of the boronic acid extremely low, the rate of productive transmetalation outcompetes the rate of base-catalyzed degradation.

References

  • Why am I getting low yield for my Suzuki coupling reaction? - Reddit. Available at:[Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available at: [Link]

Sources

Optimization

purification of polar carboxylic acids in organic synthesis

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate polar carboxylic acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate polar carboxylic acids. Due to their zwitterionic potential, strong hydrogen-bonding capabilities, and high aqueous solubility, these molecules resist standard purification workflows.

This guide is designed to move beyond generic advice. Here, we will dissect the causality behind common purification failures and provide self-validating protocols to ensure your target compound is recovered with high purity and yield.

Core Diagnostic Workflow

Before selecting a purification method, you must diagnose the physicochemical properties of your crude mixture. Use the decision tree below to determine the optimal strategy.

G Start Crude Mixture (Polar Carboxylic Acid) Q1 Highly water soluble? (e.g., LogP < 0) Start->Q1 LLE Acid-Base Extraction (pH adjustment) Q1->LLE No, lipophilic enough CatchRelease Catch & Release SPE (Anion Exchange) Q1->CatchRelease Yes, high polar impurities Chromatography Chromatography (Silica / RP-HPLC) Q1->Chromatography Yes, needs high purity

Caption: Decision tree for selecting a purification strategy for polar carboxylic acids.

Module 1: Normal-Phase Silica Gel Chromatography

FAQ: Why does my carboxylic acid streak down the entire silica column, co-eluting with all my impurities?

The Causality: Silica gel is heavily populated with weakly acidic silanol groups (Si-OH). Polar carboxylic acids act as both strong hydrogen-bond donors and acceptors, leading to multi-modal interactions and non-linear adsorption isotherms. To disrupt this, you must suppress the ionization of your target acid and competitively mask the silanol sites by 1[1].

Self-Validating Protocol: Acid-Modified Silica Chromatography

  • Mobile Phase Preparation: Prepare your desired eluent (e.g., Dichloromethane/Methanol 9:1) and add 1–2% (v/v) glacial acetic acid or formic acid.

  • Column Equilibration: Flush the packed silica column with at least 3 Column Volumes (CV) of the acid-modified mobile phase.

    • Self-Validation Checkpoint: Collect a few drops of the column eluent and spot it on wet pH paper. It must read acidic (pH < 4). If it is neutral, the column is not fully equilibrated, and your product will streak.

  • Loading: Dissolve your crude mixture in the minimum volume of the mobile phase and load it onto the column.

  • Elution: Run the column normally. The acid modifier will maintain the carboxylic acid in its neutral state, resulting in sharp, distinct bands.

  • Recovery: Pool the product fractions and concentrate under reduced pressure. Co-evaporate with toluene (2–3 times) to azeotropically remove residual acetic/formic acid.

Module 2: Reverse-Phase HPLC (RP-HPLC) Optimization

FAQ: My polar acid elutes in the void volume or shows severe peak tailing on a C18 column. Should I use TFA or Formic Acid?

The Causality: In RP-HPLC, carboxylic acids must be fully protonated (neutral) to partition effectively into the hydrophobic C18 stationary phase. If the mobile phase pH is near the acid's pKa (typically 3.5–4.5), the molecule exists in a rapid dynamic equilibrium between its neutral and ionized states, causing severe peak broadening[2].

2 that lowers the pH well below the pKa, ensuring maximum retention and sharp peaks[2]. However, TFA severely suppresses electrospray ionization (ESI) signals in Mass Spectrometry. As an alternative, 3, providing better separation efficiency than Formic Acid (FA) without the extreme ion suppression of TFA[3].

Quantitative Comparison of RP-HPLC Modifiers

ModifierConcentrationApprox. pHIon-Pairing StrengthMS CompatibilityBest Use Case
TFA 0.05% - 0.1%~2.0HighPoor (Suppression)UV-directed Prep-HPLC; maximum resolution.
DFA 0.05% - 0.1%~2.6MediumModerateLC-UV/MS where both resolution and MS signal are needed.
FA 0.1% - 0.2%~2.7LowExcellentLC-MS analysis; easily ionized analytes.

Self-Validating Protocol: RP-HPLC Method Development

  • Analytical Screening: Prepare your mobile phases (A: Water, B: Acetonitrile) with 0.05% DFA.

    • Self-Validation Checkpoint: Run a 2-minute analytical LC-MS injection of your crude. If the peak width at half-height (FWHH) is excessively broad, the protonation state is incomplete. Increase the modifier concentration to 0.1% before proceeding to prep-scale.

  • Gradient Design: Run a shallow gradient (e.g., 5% to 40% B over 20 minutes) to maximize the resolution of polar impurities.

  • Lyophilization: Collect the target fractions and lyophilize (freeze-dry) directly. DFA and FA are volatile and will be removed during this process.

Module 3: "Catch and Release" Solid Phase Extraction (SPE)

FAQ: My carboxylic acid is highly water-soluble. Liquid-liquid extraction fails, and prep-HPLC is too tedious for my scale. How can I isolate it?

The Causality: When an acid is too polar to be driven into an organic layer (even at pH 2), we must pivot from exploiting hydrophobicity to exploiting charge. 4 leverages a Strong Anion Exchange (SAX) or weakly basic resin to temporarily sequester the target acid[4]. By adjusting the crude mixture to a basic pH, the acid is fully ionized into a carboxylate (R-COO⁻). It binds strongly to the resin, allowing non-ionic and cationic impurities to be washed away. Finally, a volatile acid is used to protonate the product and displace it[5].

CatchRelease Load Load Catch 2. Catch Resin Binds R-COO⁻ Load->Catch Wash 3. Wash Remove Impurities Catch->Wash Release 4. Release Elute with Acid Wash->Release

Caption: The 4-step Catch and Release SPE workflow for isolating polar carboxylic acids.

Self-Validating Protocol: Catch and Release using SAX Resin

  • Conditioning: Wash the SAX resin cartridge with 3 CV of Methanol, followed by 3 CV of LC-MS grade Water.

  • Loading (Catch): Adjust your aqueous crude mixture to pH 7–8 using dilute NH₄OH (ensuring the acid is fully deprotonated). Load the mixture onto the resin at a dropwise flow rate.

  • Washing: Wash the resin with 3 CV of Water, followed by 3 CV of Methanol to remove neutral and basic impurities.

    • Self-Validation Checkpoint: Analyze the 'Wash' fractions via TLC or LC-MS before proceeding. The absence of your target mass in the wash confirms that the resin has successfully 'caught' the carboxylate.

  • Elution (Release): Elute the target compound using 3 CV of 2–5% Formic Acid in Methanol. The high concentration of formate ions will competitively displace your target carboxylic acid.

  • Recovery: Concentrate the eluate under reduced pressure to yield the highly purified polar acid.

References

  • BenchChem Technical Support Team. Application Notes and Protocols for the Column Chromatography of 1-Carbamoylpiperidine-3-carboxylic acid. BenchChem. 1

  • Wipf Group. Strategies in Organic Synthesis: Solid phase extraction method for the purification of carboxylic acids. University of Pittsburgh. 5

  • Biotage. How to choose your acidic mobile phase modifier for peptide purification using Reversed-Phase flash chromatography. Biotage.2

  • Sigma-Aldrich. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. Sigma-Aldrich. 3

  • SiliCycle. Solutions for Chromatography, Synthesis & Purification: Catch and Release Purification. Velocity Scientific. 4

Sources

Troubleshooting

Technical Support Center: Impurity Characterization in 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid Synthesis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and synthetic chemists in identifying, isolating, and troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to assist drug development professionals and synthetic chemists in identifying, isolating, and troubleshooting impurities associated with the synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

The synthesis of the thiazolo[4,5-b]pyridine scaffold typically relies on a two-stage protocol involving the annulation of a thiazole ring onto a pre-functionalized pyridine precursor[1]. According to ICH guidelines, the comprehensive characterization of organic impurities—whether they originate from starting materials, synthetic intermediates, or downstream degradation—is a critical regulatory requirement[2]. This guide provides the mechanistic causality behind these impurities and a self-validating analytical framework to resolve them.

Impurity Profiling Logic Workflow

ImpurityWorkflow Start Crude 6-Bromo-TzPy-2-COOH Synthesis Mixture LCMS LC-MS Profiling (ESI+/- & UV 254nm) Start->LCMS Isotope Bromine Isotope Check (1:1 M/M+2 ratio) LCMS->Isotope Ester Ester Impurity (Incomplete Hydrolysis) Isotope->Ester m/z +28 (Ethyl) Decarb Decarboxylated Impurity (Thermal Degradation) Isotope->Decarb m/z -44 (Loss of CO2) Debromo Debrominated Impurity (Side Reaction) Isotope->Debromo Loss of Br pattern PrepLC Prep-HPLC Isolation (Formic Acid Buffer) Ester->PrepLC Decarb->PrepLC Debromo->PrepLC NMR 1H/13C NMR Structural Elucidation PrepLC->NMR

Logic flow for identifying and isolating thiazolopyridine impurities via LC-MS and NMR.

Diagnostic Q&A: Mechanistic Origins & Troubleshooting

Q1: During the scale-up of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid, we observe a recurring impurity at Relative Retention Time (RRT) 1.20. What is the mechanistic origin of this impurity? A1: This is the decarboxylated degradant (6-Bromothiazolo[4,5-b]pyridine). The electron-withdrawing nature of the fused pyridine ring significantly influences the reactivity of the system, making the molecule highly susceptible to specific side reactions under harsh conditions[3]. Thiazole-2-carboxylic acids fused to electron-deficient rings readily undergo thermal decarboxylation. Causality & Troubleshooting: This typically occurs during aggressive hydrolysis (e.g., prolonged heating in strong aqueous acid/base) or during high-temperature drying of the final API. To prevent this, lower the hydrolysis temperature, utilize a milder base (e.g., LiOH in THF/Water), and ensure drying oven temperatures do not exceed 40°C under vacuum.

Q2: Our LC-MS impurity profile shows a peak at RRT 1.45 with an m/z of 286.9/288.9. How should we interpret this data? A2: The mass shift of +28 Da relative to the API (m/z 258.9/260.9), combined with the retained 1:1 bromine isotope pattern, points directly to the ethyl ester intermediate (Ethyl 6-bromothiazolo[4,5-b]pyridine-2-carboxylate). This is a classic synthetic intermediate impurity resulting from incomplete hydrolysis[2]. Causality & Troubleshooting: The steric hindrance and electronic deactivation of the thiazole ring can slow down ester hydrolysis. Monitor the hydrolysis step via HPLC. If the ester persists, increase the equivalents of base or extend the reaction time at a strictly controlled, low temperature to prevent concurrent decarboxylation.

Q3: We detected an impurity at RRT 0.85 (m/z 181.0) that lacks the characteristic 1:1 isotopic doublet. What causes this, and how can we prevent it? A3: The loss of the M/M+2 isotopic doublet is the definitive mass-spectral signature of debromination , yielding Thiazolo[4,5-b]pyridine-2-carboxylic acid. Causality & Troubleshooting: The 6-position in this fused system can undergo reductive dehalogenation if palladium or other transition metals were utilized in upstream synthetic steps, or if the reaction was exposed to unintended radical initiators. Implement a metal-scavenging protocol (e.g., using functionalized silica like SiliaBond® Thiol) prior to the final cyclization and hydrolysis steps.

Quantitative Analytical Data

To facilitate rapid identification, compare your LC-MS and NMR data against this standardized impurity profile matrix.

Impurity ProfileMechanistic OriginRRTESI-MS [M+H]+Key 1H NMR Signature (DMSO-d6)
6-Bromo-TzPy-2-COOH (API) Target Product1.00258.9 / 260.98.85 (d, J=2.0 Hz, 1H), 8.70 (d, J=2.0 Hz, 1H)
Ethyl Ester Intermediate Incomplete Hydrolysis1.45286.9 / 288.9+ 4.40 (q, 2H), 1.35 (t, 3H)
Decarboxylated Degradant Thermal Degradation1.20214.9 / 216.9+ 9.45 (s, 1H, thiazole C2-H)
Debrominated Impurity Halogen Reduction0.85181.08.65 (dd, 1H), 8.50 (dd, 1H), 7.55 (dd, 1H)
Disulfide Dimer Oxidation of SM1.60408.8 / 410.8 / 412.8Broad NH2 signals, loss of SH proton
Self-Validating Experimental Protocol: Impurity Isolation & Characterization

To ensure scientific integrity, the following protocol incorporates a "self-validating" feedback loop. It guarantees that the isolation process itself does not induce further degradation (such as decarboxylation) before NMR characterization.

Phase 1: System Suitability & Internal Control

  • Blank Verification: Inject a 50:50 Water:Acetonitrile blank to establish a baseline and confirm zero column carryover.

  • System Suitability Test (SST): Inject a standard containing the API spiked with 1% w/w of the Ethyl Ester intermediate.

  • Validation Check: Verify that the chromatographic resolution ( Rs​ ) between the API and the ester is > 2.0. If Rs​ < 2.0, decrease the initial gradient slope.

Phase 2: High-Resolution LC-MS Profiling

  • Prepare the crude synthesis sample at 1 mg/mL in a compatible, non-degrading diluent (e.g., cold Methanol).

  • Utilize a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 30°C.

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Run a gradient from 5% B to 95% B over 10 minutes.

  • Monitor orthogonal detectors: UV at 254 nm / 280 nm, and MS in both ESI+ and ESI- modes to capture the bromine isotope patterns.

Phase 3: Preparative Isolation & Self-Validation

  • Scale the gradient to a Prep-C18 column (e.g., 21.2 x 250 mm, 5 µm).

  • Execute mass-directed fraction collection targeting the specific m/z values listed in the quantitative table.

  • Critical Step: Lyophilize the fractions immediately at -80°C to prevent thermal degradation.

  • Self-Validation Check: Re-dissolve a 0.1 mg aliquot of the lyophilized powder and re-inject it using the Phase 2 LC-MS method. Confirm that the mass and RRT match the original impurity peak and that no new decarboxylation peaks have formed during drying.

Phase 4: Structural Elucidation

  • Dissolve 2-5 mg of the validated, isolated impurity in DMSO-d6.

  • Acquire 1H, 13C, COSY, and HSQC NMR spectra.

  • Map the chemical shifts against the baseline API signatures to confirm the structural causality of the impurity.

References
  • Impurities Characterization in Pharmaceuticals: A Review - IJPPR International Journal of Pharmacy and Pharmaceutical Research (IJPPR)[Link]

  • Domino Synthesis of Thiazolo-Fused Six- and Seven-Membered Nitrogen Heterocycles via Intramolecular Heteroannulation of In-Situ-Generated 2-(Het)aryl-4-amino-5-functionalized Thiazoles The Journal of Organic Chemistry - ACS Publications[Link]

  • STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS: thiazolo(4,5-b)pyridine Journal of Heterocyclic Chemistry (Taylor & Francis / Tandfonline)[Link]

Sources

Optimization

optimizing reaction time and temperature for amide bond formation

A Guide to Optimizing Reaction Time and Temperature Welcome to the technical support center for amide bond formation. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provid...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Optimizing Reaction Time and Temperature

Welcome to the technical support center for amide bond formation. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices. This resource, presented in a direct question-and-answer format, will help you troubleshoot common issues and strategically optimize your reaction conditions for higher yields, purity, and efficiency.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges researchers encounter when reaction time and temperature are not optimized.

Question: My reaction is extremely slow or has stalled. What are the likely causes and how can I fix it?

Answer:

A slow or incomplete amide coupling reaction is a common issue that typically points to three main factors: insufficient activation energy, steric hindrance, or low nucleophilicity of the amine.

  • Insufficient Activation Energy: Amide bond formation is not a spontaneous process; it requires an initial energy input to activate the carboxylic acid.[1][2] If the reaction temperature is too low, the molecules may lack the kinetic energy to overcome this activation barrier.

    • Solution: A modest increase in temperature, for instance from room temperature to 40-60°C, can often provide the necessary energy to initiate or accelerate the reaction.[3][4] However, this should be done cautiously, while monitoring for potential side product formation or epimerization.[5] For thermally sensitive substrates, extending the reaction time at a lower temperature is a safer alternative.[6]

  • Steric Hindrance: If either the carboxylic acid or the amine has bulky groups near the reaction center, they can physically block the nucleophilic attack of the amine on the activated carboxyl group.

    • Solution: For sterically demanding substrates, switching to a more potent coupling reagent is often necessary. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU are known for their high efficiency with hindered substrates.[7] In these cases, a moderate increase in temperature may also be required to overcome the steric barrier.[8]

  • Poor Amine Nucleophilicity: Electron-withdrawing groups on the amine can reduce its nucleophilicity, making it a less effective partner in the coupling reaction. Additionally, if your amine is supplied as a salt (e.g., a hydrochloride salt), the amine's lone pair is protonated and unavailable for reaction.

    • Solution: For electron-deficient amines, more forcing conditions like higher temperatures or longer reaction times may be necessary.[8] If you are using an amine salt, you must add a non-nucleophilic base, such as diisopropylethylamine (DIEA) or triethylamine (TEA), to deprotonate the amine in situ and liberate the nucleophilic free base.[7]

Question: My yield is very low, and I see a lot of unreacted starting material. What's going wrong?

Answer:

Low yields often stem from the degradation of reactive intermediates or suboptimal reaction conditions. The primary culprits are typically moisture, improper reagent stoichiometry, or the formation of stable, unreactive byproducts.

  • Hydrolysis of Intermediates: Many coupling reagents, particularly carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), are highly sensitive to moisture.[9] Any water present in the solvent or on the glassware can hydrolyze the activated carboxylic acid intermediate back to the starting material, effectively killing the reaction.

    • Solution: Always use anhydrous solvents and ensure your glassware is thoroughly dried.[8] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to exclude atmospheric moisture.[9]

  • Formation of N-Acylurea Byproduct: When using carbodiimides (DCC, EDC), the highly reactive O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea.[10] This side reaction is often accelerated by higher temperatures.

    • Solution: This is a classic problem that is solved by adding a trapping agent like 1-hydroxybenzotriazole (HOBt) or Oxyma. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to rearrangement and still highly reactive towards the amine.[7] A common and effective procedure is to perform the initial activation step at a low temperature (0 °C) before adding the amine and allowing the reaction to warm to room temperature.[9]

  • Incorrect Stoichiometry: An insufficient amount of either the coupling reagent or the amine will naturally lead to unreacted carboxylic acid.

    • Solution: It is standard practice to use a slight excess (1.1–1.2 equivalents) of the amine and the coupling reagents to drive the reaction to completion.[7]

Troubleshooting_Low_Yield Start Low Yield Observed Check_Moisture Check for Moisture? (Anhydrous Solvents, Inert Atmosphere) Start->Check_Moisture Check_Reagents Review Reagents (Stoichiometry, Activity) Start->Check_Reagents Check_Side_Products Side Product Formation? (e.g., N-Acylurea) Start->Check_Side_Products Solution_Dry Use Anhydrous Conditions Check_Moisture->Solution_Dry Yes Solution_Stoich Adjust Stoichiometry (Use slight excess of amine/reagents) Check_Reagents->Solution_Stoich Incorrect Solution_Additive Add HOBt/Oxyma Run reaction at 0°C -> RT Check_Side_Products->Solution_Additive Yes

Caption: Troubleshooting workflow for low amide yield.

Question: I'm working with a chiral amino acid, and I'm concerned about epimerization. How do temperature and time affect this?

Answer:

Your concern is well-founded. Epimerization, or the loss of stereochemical integrity at a chiral center, is a significant risk during amide bond formation, particularly with α-amino acids.[5] The primary mechanism involves the formation of an oxazolone intermediate from the activated amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to racemization. This process is highly influenced by temperature.

  • Temperature Effect: Higher temperatures provide the energy needed for both oxazolone formation and the subsequent proton abstraction, dramatically increasing the rate of epimerization.[11] Amino acids with electron-withdrawing side chains, such as cysteine and histidine, are especially susceptible.[11][12]

    • Solution: The most effective strategy to suppress epimerization is to maintain a low reaction temperature, typically between 0 °C and room temperature.[10] Avoid prolonged heating whenever possible.

  • Role of Additives: Additives are crucial not only for preventing side reactions but also for suppressing racemization.

    • Solution: The use of racemization-suppressing additives like HOBt and, more effectively, Oxyma (ethyl cyanohydroxyiminoacetate) is standard practice.[13] These additives convert the initial activated species into an active ester that is less prone to forming the problematic oxazolone intermediate.

  • Base and Reaction Time: The presence of excess base can accelerate epimerization.[5] Similarly, unnecessarily long reaction times, even at room temperature, can allow for gradual epimerization to occur.

    • Solution: Use the minimum necessary amount of base. Monitor the reaction closely (e.g., by LC-MS) and quench it as soon as the starting material is consumed to avoid extended exposure to coupling conditions. Some modern, base-free coupling protocols have been developed that allow for high-temperature synthesis with minimal epimerization.[11]

Frequently Asked Questions (FAQs)

Q1: What is a "standard" temperature range for amide coupling, and when should I deviate from it?

Most standard amide coupling reactions using common reagents like EDC/HOBt, HATU, or HBTU are initially performed at 0 °C for the activation step (15-30 minutes) and then allowed to warm to room temperature (20-25 °C) to proceed for 2 to 24 hours.[7][14]

You should consider deviating from this range under these circumstances:

  • Deviate Lower (e.g., maintain 0 °C): When working with highly sensitive substrates or when trying to minimize epimerization of a valuable chiral starting material.[10]

  • Deviate Higher (e.g., 40-80 °C): When coupling sterically hindered substrates, using a poorly nucleophilic amine, or when trying to significantly shorten the reaction time.[3][8] Always run a small-scale test reaction first to check for decomposition or side product formation at elevated temperatures.

Q2: How do I select a coupling reagent based on my desired reaction temperature?

The choice of coupling reagent is intrinsically linked to the required reaction conditions. The table below provides a general guide.

Coupling Reagent ClassCommon ExamplesTypical Temperature RangeKey Considerations
Carbodiimides DCC, EDC, DIC0 °C to Room TempProne to N-acylurea formation (mitigated by low temp) and epimerization.[10] Always use with an additive like HOBt or Oxyma.
Uronium/Aminium Salts HATU, HBTU, TBTU0 °C to Room TempHighly efficient, especially for hindered substrates.[7] Can cause epimerization if not used carefully. Pre-activation is key.
Phosphonium Salts PyBOP, PyAOP0 °C to Room TempVery effective, but the phosphine oxide byproduct can sometimes be difficult to remove.
Specialty Reagents COMU, T3PRoom Temp to ElevatedCOMU is noted for low racemization.[10] T3P is a powerful dehydrating agent that can be effective for difficult couplings, sometimes requiring mild heating.[6]

Q3: Can microwave heating be used to accelerate my reaction?

Yes, microwave-assisted synthesis is a powerful technique for dramatically reducing reaction times, often from many hours to just a few minutes.[4] The focused heating provides the energy for rapid coupling. However, this high energy input also significantly increases the risk of epimerization and other side reactions.[11] It is best suited for robust, non-chiral substrates or when extensive optimization has been performed to establish a safe operating window.

Amide_Formation_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea) Acid->Activated_Intermediate + Reagent Coupling Reagent (e.g., EDC) Reagent->Activated_Intermediate + Amide_Product R-CO-NH-R' (Amide Product) Activated_Intermediate->Amide_Product + Amine Amine R'-NH2 (Amine) Byproduct Byproduct (e.g., Urea)

Sources

Reference Data & Comparative Studies

Validation

Comparative Biological Activity of Thiazolopyridine Isomers: A Technical Guide for Drug Development

As a Senior Application Scientist, I frequently guide medicinal chemistry and drug development teams through scaffold selection. Fused bicyclic heteroaromatics, particularly thiazolopyridines, offer a privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide medicinal chemistry and drug development teams through scaffold selection. Fused bicyclic heteroaromatics, particularly thiazolopyridines, offer a privileged structural motif. However, the exact isomeric arrangement—specifically the position of the nitrogen in the pyridine ring relative to the thiazole sulfur—profoundly impacts target engagement, physicochemical properties, and clinical viability.

This guide provides an objective, data-driven comparison of thiazolo[4,5-b]pyridine and its closely related alternatives (such as thiazolo[5,4-b]pyridine ), detailing their biological activities, structural causality, and the rigorous experimental workflows required to validate them.

Structural Causality & Target Engagement

The biological divergence between thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine stems entirely from their distinct hydrogen-bonding networks and electron density distributions.

  • Thiazolo[5,4-b]pyridine: The 4-nitrogen serves as a critical hinge-binding motif for kinases such as PI3K and c-KIT. The 1-nitrogen and 2-amino groups form essential H-bonding contacts within the kinase hinge region, making this isomer highly effective for ATP-competitive inhibition .

  • Thiazolo[4,5-b]pyridine: This isomer shifts the heteroatom alignment, reducing its affinity for the PI3K ATP-binding pocket but significantly enhancing its interaction with cyclooxygenase-2 (COX-2) and the epidermal growth factor receptor (EGFR). This makes it a superior scaffold for anti-inflammatory and specific targeted anticancer applications .

Quantitative Comparison of Biological Activity

To objectively compare these isomers, we must evaluate their performance across standardized biochemical assays. The table below summarizes the primary biological activities and benchmark metrics for leading derivatives of each scaffold.

Isomer ScaffoldPrimary Biological TargetRepresentative Activity MetricKey Therapeutic Application
Thiazolo[4,5-b]pyridine COX-2 / EGFRAnti-inflammatory (Exceeds Ibuprofen in vivo) ; Moderate EGFR InhibitionAnti-inflammatory, Antioxidant, Anticancer
Thiazolo[5,4-b]pyridine PI3Kα / c-KITPI3Kα IC₅₀ = 3.6 nM ; c-KIT IC₅₀ = 4.77 μM Targeted Oncology (Imatinib-resistant GIST)
Thiazolo[4,5-c]pyridine Mycobacterial targetsAntituberculous activity (MIC dependent) Antibacterial / Antitubercular
Thiazolo[5,4-c]pyridine Factor XaAnticoagulant activity (e.g., Edoxaban)Cardiovascular / Antithrombotic

Mechanistic Pathway Visualization

Understanding the downstream effects of these isomers requires mapping their primary kinase targets. The diagram below illustrates how the[5,4-b] and [4,5-b] isomers disrupt distinct signaling cascades.

Pathway cluster_Isomers Thiazolopyridine Isomers T45b Thiazolo[4,5-b]pyridine EGFR EGFR / COX-2 T45b->EGFR Inhibits T54b Thiazolo[5,4-b]pyridine cKIT c-KIT (Mutant) T54b->cKIT Inhibits PI3K PI3K T54b->PI3K Inhibits AKT AKT EGFR->AKT Inflammation Inflammation EGFR->Inflammation cKIT->PI3K PI3K->AKT mTOR mTOR AKT->mTOR Survival Tumor Survival mTOR->Survival

Signaling pathways inhibited by thiazolo[4,5-b]pyridine and thiazolo[5,4-b]pyridine isomers.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a causal explanation and built-in controls to prevent false positives during scaffold screening.

Protocol A: In Vitro Kinase Inhibition Assay (PI3K/c-KIT)

Objective: Quantify the ATP-competitive inhibition of thiazolo[5,4-b]pyridine derivatives against mutant c-KIT (V560G/D816V) and PI3Kα. Methodology: We utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to monitor kinase activity.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Causality: Mg²⁺ is an essential cofactor for ATP binding; Brij-35 is a non-ionic detergent that prevents non-specific compound aggregation and promiscuous inhibition.

  • Compound Dilution: Serially dilute the thiazolopyridine isomers in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of exactly 1%.

    • Causality: Concentrations of DMSO >1% can denature the kinase, artificially skewing the baseline activity.

  • Enzyme-Inhibitor Pre-incubation: Add recombinant c-KIT or PI3Kα to the wells and incubate at room temperature for 30 minutes.

    • Causality: This allows slow-binding inhibitors to reach thermodynamic equilibrium with the target before the reaction is initiated.

  • Reaction Initiation: Add the ATP/Substrate mix (e.g., biotinylated peptide). Run parallel plates at 10 μM and 1 mM ATP.

  • Detection & Validation: Add the TR-FRET detection reagents (Europium-labeled antibody and Streptavidin-APC). Read the plate at 615 nm and 665 nm.

    • Self-Validation Check: Include Imatinib and Sunitinib as positive controls. By comparing the IC₅₀ at 10 μM ATP versus 1 mM ATP, you can confirm the mechanism of action. If the test compound shows a significantly lower IC₅₀ at 10 μM ATP, ATP-competitive hinge-binding is successfully validated.

Protocol B: Cellular Phenotypic Validation (Ba/F3 Cell Viability)

Objective: Verify that the biochemical kinase inhibition translates to cellular efficacy without general, off-target cytotoxicity. Methodology: We use an isogenic Ba/F3 cell line system. Parental Ba/F3 cells depend on IL-3 for survival, while engineered Ba/F3 cells expressing mutant c-KIT are IL-3 independent.

  • Cell Seeding: Seed parental Ba/F3 (with IL-3) and c-KIT-mutant Ba/F3 (without IL-3) at 5 × 10³ cells/well in 96-well plates.

  • Compound Treatment: Treat cells with a concentration gradient of the thiazolo[4,5-b]pyridine and[5,4-b]pyridine isomers (0.1 nM to 10 μM) for 72 hours.

  • Viability Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for 4 hours, lyse cells, and measure absorbance at 570 nm.

    • Causality: MTT relies on mitochondrial reductase activity, providing a direct, quantifiable readout of metabolic viability.

  • Data Interpretation & Validation: Calculate the GI₅₀ (Growth Inhibition 50%).

    • Self-Validation Check: A true targeted inhibitor will show a low GI₅₀ in the mutant c-KIT Ba/F3 cells but a high GI₅₀ (low toxicity) in the parental IL-3 dependent Ba/F3 cells. If the compound kills both equally, it is a non-specific cytotoxic agent, not a targeted kinase inhibitor.

Conclusion

The selection between thiazolo[4,5-b]pyridine and its isomers should be strictly dictated by the target product profile. For kinase-driven oncology targets (PI3K, mutant c-KIT), the [5,4-b] isomer provides the optimal hinge-binding geometry. Conversely, for anti-inflammatory (COX-2) or specific targeted antibacterial applications, the[4,5-b] and [4,5-c] scaffolds offer superior engagement and phenotypic outcomes.

References

  • Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors National Center for Biotechnology Information (PMC) URL:[Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance MDPI Pharmaceuticals URL:[Link]

  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines ResearchGate / Biopolymers and Cell URL:[Link]

  • Development of effective anti-inflammatory Drug candidates among novel thiazolopyridines The Ukrainian Biochemical Journal URL:[Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities IntechOpen URL:[Link]

Comparative

structure-activity relationship (SAR) of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid analogs

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid Analogs for Drug Discovery Introduction: The Thiazolo[4,5-b]pyridine Scaffold as a Privileged Motif In th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid Analogs for Drug Discovery

Introduction: The Thiazolo[4,5-b]pyridine Scaffold as a Privileged Motif

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear repeatedly in a wide array of biologically active compounds. The thiazolo[4,5-b]pyridine core is one such scaffold, forming the basis for agents with a comprehensive spectrum of pharmacological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties. Its structural rigidity and rich electronic features make it an ideal starting point for designing potent and selective modulators of biological targets.

This guide focuses on the structure-activity relationship (SAR) of a specific, yet underexplored, class of these compounds: 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid and its analogs. By synthesizing data from related chemical series, we aim to provide a predictive SAR framework to guide the rational design of novel therapeutic agents based on this promising scaffold. We will explore how modifications at key positions of the molecule can influence biological activity, offering field-proven insights into the causality behind experimental design.

The Core Scaffold: Deconstructing 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid

The parent compound presents three primary sites for chemical modification, each offering a unique opportunity to modulate the molecule's physicochemical properties and its interaction with biological targets.

  • C2-Carboxylic Acid: This group is a key interaction point, capable of forming strong hydrogen bonds or ionic interactions with receptor sites. It is a common feature in inhibitors of enzymes like metallo-β-lactamases.

  • C6-Bromo Substituent: The bromine atom significantly influences the electronic character of the pyridine ring. As a halogen, it can participate in halogen bonding—a specific and directional non-covalent interaction—and increases the molecule's lipophilicity, potentially enhancing membrane permeability.

  • The Pyridine Ring (Positions C5 and C7): These positions are amenable to substitution, allowing for the introduction of various functional groups to probe steric and electronic requirements within a binding pocket and to fine-tune the molecule's overall properties.

Structure-Activity Relationship Analysis: A Comparative Exploration

A robust SAR study systematically alters a lead compound's structure to map the molecular features essential for its biological activity. Based on published data for related thiazolopyridine and pyridine-based compounds, we can construct a predictive SAR model for our core scaffold.

Part A: Modifications at the C2-Carboxylic Acid Position

The carboxylic acid at the C2 position is a logical starting point for modification. While essential for activity in some contexts, it can also lead to poor pharmacokinetic properties. Converting it to bioisosteres like amides or esters is a common strategy to improve drug-like characteristics.

For instance, studies on various pyridine carboxamides have demonstrated that this modification can yield potent antimicrobial and antimycobacterial agents. The amide nitrogen and its substituents can introduce new hydrogen bond vectors and explore additional pockets within a target's active site.

Key SAR Insights:

  • Amide Formation: Converting the carboxylic acid to a primary, secondary, or tertiary amide can drastically alter activity. The choice of the amine substituent is critical; aromatic amines can introduce π-stacking interactions, while aliphatic amines can probe hydrophobic pockets.

  • Esterification: Methyl or ethyl esters can serve as prodrugs, which are hydrolyzed in vivo to release the active carboxylic acid. This can improve cell permeability.

  • Heterocyclic Analogs: Replacing the carboxylic acid with small, acidic heterocycles like a tetrazole can maintain the key acidic proton while improving metabolic stability and oral bioavailability.

Part B: The Influence of Substituents on the Pyridine Ring (C5 & C7)

Decorating the pyridine ring allows for the fine-tuning of potency and selectivity. Research on related 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones has shown that the nature of the substituent on the C7-phenyl ring is a major determinant of antimicrobial activity.

Compound ID (Analog of)C7-SubstituentActivity HighlightReference
3c 4-FluorophenylModerate antimicrobial activity
3f 4-BromophenylModerate antimicrobial activity
3g 4-NitrophenylPotent inhibitor of P. aeruginosa and E. coli (MIC = 0.21 µM)
3b 4-DimethylaminophenylReduced activity compared to 3g

This data suggests that electron-withdrawing groups at the para-position of a C7-phenyl ring are beneficial for antimicrobial activity in this related series. This principle can be directly applied to the design of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid analogs.

Key SAR Insights:

  • Electronic Effects: Introducing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CF₃) at C5 or C7 can modulate the pKa of the pyridine nitrogen and the overall electron density of the ring system, affecting target binding.

  • Steric Bulk: The size of the substituent at C5 and C7 is crucial. Bulky groups may cause steric hindrance, preventing optimal binding, while smaller groups might fail to make productive contacts.

  • Lipophilicity: Adding hydrophobic substituents can enhance binding to lipophilic pockets and improve membrane permeability, but excessive lipophilicity can lead to poor solubility and off-target effects.

Part C: The Role of the C6-Bromo Substituent

The bromine atom at C6 is not merely a placeholder. It provides a vector for halogen bonding and can be a site for further chemical elaboration via cross-coupling reactions.

Key SAR Insights:

  • Halogen Replacement: Replacing bromine with other halogens (F, Cl) can systematically alter the strength of potential halogen bonds and the electronic nature of the pyridine ring. Generally, the order of halogen bond strength is I > Br > Cl > F.

  • Cross-Coupling Reactions: The C6-bromo position is ideal for Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide diversity of aryl, alkynyl, or amino substituents, respectively. This dramatically expands the chemical space that can be explored. For example, SAR studies of isothiazolo[4,3-b]pyridines showed that a wide variety of aryl rings at a similar position were well-tolerated and that a 4-carboxamide analogue was the most potent.

Visualizing the Structure-Activity Landscape

A diagrammatic representation can effectively summarize the key SAR takeaways.

SAR_Summary cluster_core Core Scaffold & Modification Points cluster_c2 C2 Position cluster_c6 C6 Position cluster_c57 C5/C7 Positions Core 6-Bromothiazolo[4,5-b]pyridine -2-carboxylic acid C2_Amide Amides: - Modulate H-bonding - Improve PK Core->C2_Amide Bioisosteric replacement C2_Ester Esters: - Prodrug potential - Enhance permeability Core->C2_Ester C6_Halogen Other Halogens: - Tune halogen bonding Core->C6_Halogen Substitution C6_Coupling Cross-Coupling: - Introduce diverse aryl/alkynyl groups Core->C6_Coupling C57_EWG Electron-Withdrawing Groups: - Potentially increase activity Core->C57_EWG Substitution C57_EDG Electron-Donating Groups: - May alter selectivity Core->C57_EDG

Caption: Key SAR insights for the 6-Bromothiazolo[4,5-b]pyridine scaffold.

Experimental Protocols

To validate these SAR hypotheses, robust synthetic and biological testing protocols are essential.

Protocol 1: Synthesis of C2-Amide Analogs via Amide Coupling

This protocol describes a standard procedure for converting the parent carboxylic acid into a diverse library of amide analogs.

Rationale: This is a fundamental and versatile reaction in medicinal chemistry. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provides high yields and is compatible with a wide range of amines.

Step-by-Step Methodology:

  • Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Activation: Add the coupling agent HATU (1.2 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General workflow for the synthesis of C2-amide analogs.

Protocol 2: Evaluation of Anticancer Activity via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity of potential anticancer agents.

Rationale: This assay provides a quantitative measure of a compound's ability to reduce the viability of cancer cell lines, allowing for the determination of a GI₅₀ (concentration for 50% growth inhibition) value, a key metric for comparing compound potency.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.01 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the GI₅₀ value using non-linear regression analysis.

Conclusion and Future Directions

The 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid scaffold represents a fertile ground for the development of novel therapeutic agents. This guide, by synthesizing data from related structures, provides a foundational SAR roadmap. The key takeaways suggest that derivatization of the C2-carboxylic acid to amides, introduction of electron-withdrawing substituents at C7, and exploration of the C6-bromo position via cross-coupling are the most promising avenues for enhancing biological activity. Future work should focus on synthesizing focused libraries based on these principles and screening them against a diverse panel of biological targets, including kinases, proteases, and microbial enzymes, to unlock the full therapeutic potential of this privileged scaffold.

References

  • Synthesis, Structure‐Activity Relationship and in silico Studies of Novel Pyrazolothiazole and Thiazolopyridine Derivatives as Prospective Antimicrobial and Anticancer Agents. (2021). ResearchGate. Available at: [Link]

  • SAR study for the designed thiazolopyrimidines. (2024). ResearchGate. Available at: [Link]

  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. (2025). Journal of the Iranian Chemical Society. Available at: [Link]

  • Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. (2023). MDPI. Available at: [Link]

  • Nazir, M. S., et al. (2023). Synthetic strategies for thiazolopyridine derivatives. Synthetic Communications. Available at: [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Sci. Pharm.. Available at: [Link]

  • Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. (2023). MDPI. Available at: [Link]

  • Mamedova, Y., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. (2022). PMC. Available at: [Link]

  • Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. (2022). ResearchGate. Available at: [Link]

  • Nawrot, D. E., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis, Biological Evaluation and 2D-QSAR Studies of Novel 6-Oxo-Pyridine-3-Carboxamide Derivatives as Antimicrobial and Antifungal Agents. (2018). International Journal of Chemistry. Available at: [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PMC. Available at: [Link]

  • Design, synthesis, and structure-activity relationship studies of novel 2,4,6-trisubstituted-5-pyrimidinecarboxylic acids as peroxisome proliferator-activ
Validation

Beyond the Gold Standard: Validating Antimicrobial Assays for Novel Compounds

As a Senior Application Scientist, I frequently encounter drug development programs that stall because a promising novel chemotype fails standard in vitro validation. The root cause is rarely the molecule's lack of effic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that stall because a promising novel chemotype fails standard in vitro validation. The root cause is rarely the molecule's lack of efficacy; rather, it is the uncritical application of legacy assays to modern, complex compounds.

Novel antimicrobials often possess challenging physicochemical properties—such as high lipophilicity, autofluorescence, or unique mechanisms of action (MoA)—that confound traditional turbidity-based readouts. To establish true scientific rigor, we must move beyond merely executing protocols. We must design self-validating systems that orthogonally confirm compound activity while systematically ruling out assay artifacts.

This guide provides an objective, data-driven comparison of advanced antimicrobial susceptibility testing (AST) methodologies, equipping researchers with the causal logic required to validate novel compounds successfully.

The Fallacy of the Gold Standard for Novel Chemotypes

The Clinical and Laboratory Standards Institute (CLSI) M07 guidelines define the Broth Microdilution (BMD) assay as the regulatory gold standard for determining the Minimum Inhibitory Concentration (MIC) of aerobic bacteria[1]. BMD relies on measuring optical density (OD) to quantify bacterial growth.

However, for novel compounds, OD readouts are highly susceptible to false positives and false negatives:

  • False Resistance (Turbidity Artifacts): Highly lipophilic compounds often precipitate in aqueous media (like Mueller-Hinton Broth), creating artificial turbidity that mimics bacterial growth.

  • False Susceptibility (Lytic vs. Static): OD cannot distinguish between a bacteriostatic compound that halts growth and a bactericidal compound that actively lyses cells.

To overcome these limitations, we must employ orthogonal validation methodologies that measure distinct biological markers: metabolic activity, ATP generation, and single-cell membrane integrity.

Comparative Analysis of Advanced AST Methodologies

Resazurin Microtiter Assay (REMA)

REMA is a robust colorimetric and fluorometric alternative to BMD. It utilizes resazurin, a blue, non-fluorescent dye that metabolically active bacteria reduce to resorufin, a highly fluorescent pink compound[2][3].

  • The Causality: Because REMA measures metabolic reduction rather than physical turbidity, it completely bypasses the precipitation artifacts of hydrophobic compounds. It is exceptionally valuable for high-throughput screening and slow-growing pathogens like Mycobacterium tuberculosis[3].

ATP Bioluminescence Assay

This assay quantifies bacterial ATP using the firefly luciferin-luciferase reaction, providing a direct measurement of cell viability in under 4 hours.

  • The Causality: While highly sensitive, ATP assays can be confounded by specific MoAs. For example, beta-lactam-like compounds that induce bacterial filamentation without immediate lysis can cause intracellular ATP to pool, leading to a "false resistance" readout where luminescence remains high despite the compound being effective[4].

Flow Cytometry-Assisted Susceptibility Testing (FAST)

FAST utilizes fluorescent probes to evaluate membrane potential and integrity at the single-cell level, delivering results in 2 to 5 hours[5][6].

  • The Causality: By analyzing individual cells rather than bulk culture averages, flow cytometry can detect subtle morphological changes and distinct subpopulations (e.g., persister cells). It is the ultimate tool for confirming a novel compound's mechanism of action[5].

G Start Novel Antimicrobial Compound Solubility Physicochemical Profiling Start->Solubility PoorSolubility Precipitation / Turbidity Solubility->PoorSolubility Hydrophobic GoodSolubility Aqueous Soluble Solubility->GoodSolubility Hydrophilic REMA Resazurin Microtiter Assay (REMA) PoorSolubility->REMA Avoids OD artifacts Flow Flow Cytometry (FAST) PoorSolubility->Flow Single-cell resolution BMD Broth Microdilution (CLSI M07) GoodSolubility->BMD Baseline MIC BMD->Flow MoA Profiling ATP ATP Bioluminescence BMD->ATP Rapid Bactericidal Confirmation

Workflow for selecting orthogonal antimicrobial susceptibility assays based on compound properties.

Quantitative Performance Comparison

The following table synthesizes the operational parameters of each methodology to guide your assay selection strategy.

MethodologyTurnaround TimeReadout MechanismPrimary Advantage for Novel CompoundsKey Limitation
Broth Microdilution (CLSI M07) 16–24 hoursOptical Density (OD600)Regulatory gold standard[1]Susceptible to compound precipitation artifacts
REMA 7.5–24 hoursFluorometric / ColorimetricUnaffected by turbidity; high-throughput[2]Background reduction by highly redox-active compounds
ATP Bioluminescence 1.5–4 hoursLuminescence (Luciferase)Rapid viability quantificationFalse resistance from ATP pooling in filamentous cells[4]
Flow Cytometry (FAST) 2–5 hoursFluorescence (Single-cell)Differentiates MoA; detects unculturable states[5]High equipment cost; requires complex gating

Self-Validating Experimental Protocol: Orthogonal MIC Determination

To ensure absolute trustworthiness in your data, every protocol must be a self-validating system. The following workflow integrates REMA with Flow Cytometry confirmation, employing a rigorous 4-way control matrix to eliminate artifacts.

Phase 1: Preparation and The 4-Way Control Matrix
  • Inoculum Standardization: Prepare a bacterial suspension from a fresh 18-24 hour culture. Adjust turbidity to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) in Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]. Causality: Standardized starting inoculum prevents artificial shifts in MIC due to overgrowth.

  • Compound Dilution: Perform serial two-fold dilutions of the novel compound in CAMHB. Ensure the final concentration of the solvent (e.g., DMSO) does not exceed 1% v/v to prevent solvent-induced membrane toxicity.

  • Establish the Control Matrix (Critical Step):

    • Sterility Control (Media only): Validates aseptic technique.

    • Growth Control (Media + Bacteria + 1% DMSO): Establishes the 100% viability baseline and proves the solvent is non-toxic.

    • Compound Control (Media + Compound ONLY):Mandatory for novel compounds. Detects inherent compound autofluorescence or spontaneous reduction of resazurin.

    • Positive Control (Media + Bacteria + Standard Antibiotic): Validates the sensitivity of the bacterial strain and the assay reagents.

Phase 2: REMA Execution
  • Inoculation: Add 50 µL of the standardized bacterial suspension to 50 µL of the diluted compounds in a 96-well black, clear-bottom microtiter plate.

  • Incubation: Incubate at 35°C ± 2°C for 16-20 hours[1].

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to all wells. Incubate in the dark for an additional 2-4 hours[3].

  • Readout: Measure fluorescence at 530 nm excitation / 590 nm emission.

  • Data Processing: Subtract the fluorescence of the Compound Control from the test wells to eliminate background noise. The MIC is the lowest concentration preventing the blue-to-pink color shift (or significant fluorescence increase).

Phase 3: Mechanism of Action (MoA) Confirmation via FAST

If REMA indicates potent activity, reflex to Flow Cytometry to confirm whether the compound is bactericidal (membrane-rupturing) or bacteriostatic (metabolic-inhibiting).

  • Exposure: Expose the standardized bacterial inoculum to the compound at 1x and 4x the determined MIC for 2 hours.

  • Dual-Staining: Stain the cells with DiBAC4(3) (a voltage-sensitive dye that enters depolarized cells) and Propidium Iodide (PI, a membrane-impermeable dye that only enters ruptured cells)[5].

  • Flow Cytometric Acquisition: Acquire 10,000 events per sample.

  • Gating Strategy & Interpretation:

    • DiBAC4(3) Negative / PI Negative: Live, healthy cells.

    • DiBAC4(3) Positive / PI Negative: Depolarized but intact cells (indicates ion channel disruption or early-stage stress).

    • DiBAC4(3) Positive / PI Positive: Ruptured, dead cells (confirms bactericidal activity).

Pathway Exposure Antibiotic Exposure (Novel Compound) Metabolism Metabolic Inhibition (Resazurin Reduction) Exposure->Metabolism 2-4 hours Membrane Membrane Depolarization (DiBAC4(3) uptake) Exposure->Membrane < 1 hour FalseRes Filamentation Artifact (ATP Pooling) Exposure->FalseRes Beta-lactam MoA Death Cell Death Confirmed Metabolism->Death Permeability Membrane Rupture (Propidium Iodide) Membrane->Permeability Progression Permeability->Death

Cellular response pathways and detection markers for validating antimicrobial mechanisms of action.

References

  • Clinical and Laboratory Standards Institute. "M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." ResearchGate. Available at:[Link]

  • Wiegand, I., et al. "A new rapid resazurin-based microdilution assay for antimicrobial susceptibility testing of Neisseria gonorrhoeae." ResearchGate. Available at:[Link]

  • Fernandes, et al. "Screening of novel narrow-spectrum benzofuroxan derivatives for the treatment of multidrug-resistant tuberculosis through in silico, in vitro, and in vivo approaches." Frontiers. Available at:[Link]

  • Hattori, N., et al. "Novel Antibiotic Susceptibility Tests by the ATP-Bioluminescence Method Using Filamentous Cell Treatment." ASM Journals. Available at:[Link]

  • Citterio, B., et al. "Current and Future Flow Cytometry Applications Contributing to Antimicrobial Resistance Control." MDPI. Available at:[Link]

  • Silva, A., et al. "Evaluation of FASTinov Ultrarapid Flow Cytometry Antimicrobial Susceptibility Testing Directly from Positive Blood Cultures." ASM Journals. Available at:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Coupling Catalyst Efficacy

In the landscape of modern organic synthesis, cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agroche...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern organic synthesis, cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and advanced materials.[1][2] The selection of an appropriate catalyst is arguably the most critical parameter influencing the success of these transformations. A suboptimal choice can lead to low yields, poor substrate scope, and increased production costs.

This guide provides an in-depth comparison of the most prevalent cross-coupling catalyst systems—those based on Palladium, Nickel, and Copper. We will move beyond a simple cataloging of options to explore the mechanistic nuances and practical considerations that govern their efficacy. By synthesizing data from seminal and contemporary literature, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed, effective decisions in catalyst selection.

Understanding the Metrics of Catalyst Performance

To objectively compare catalyst efficacy, we must first define the key performance indicators used throughout this guide:

  • Yield (%) : The percentage of the desired product obtained relative to the theoretical maximum. It is the most direct measure of a reaction's success.[1]

  • Turnover Number (TON) : This metric quantifies the number of moles of substrate that one mole of catalyst can convert before it becomes deactivated. It is a crucial measure of a catalyst's stability and overall efficiency. A higher TON indicates a more robust and long-lasting catalyst.[1][3][4]

  • Turnover Frequency (TOF) : Defined as the turnover number per unit of time (typically h⁻¹), TOF reflects the intrinsic activity or speed of the catalyst. A high TOF is desirable for reactions that need to be completed quickly.[1][4]

The Dominant Force: Palladium-Based Catalysts

Palladium-catalyzed cross-coupling reactions are the undisputed workhorses of synthetic chemistry, prized for their broad functional group tolerance, high efficiency, and predictable reactivity.[1] The efficacy of these systems is rooted in a well-understood catalytic cycle that alternates between Pd(0) and Pd(II) oxidation states.

The true power and versatility of palladium catalysis, however, are unlocked through the strategic use of ligands. These molecules bind to the palladium center, modulating its steric and electronic properties to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5]

The Causality Behind Ligand Choice: The development of sterically bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines) and N-heterocyclic carbenes (NHCs) revolutionized the field.[5][6]

  • Steric Bulk : Large ligands promote the formation of highly reactive, monoligated Pd(0) species, which are necessary to activate challenging substrates like aryl chlorides.[5][7]

  • Electron-Donating Ability : Electron-rich ligands increase the electron density on the palladium center, which accelerates the rate-limiting oxidative addition step.[8]

Furthermore, the shift from generating catalysts in situ to using well-defined, stable precatalysts has been a major advance. These complexes, which are often air- and moisture-stable, provide more reproducible results and allow for lower catalyst loadings, as they efficiently generate the active Pd(0) species under reaction conditions.[6][9]

Comparative Performance Data for Palladium Catalysts

The following tables summarize representative performance data for various palladium catalyst systems across the most common cross-coupling reactions.

Table 1: Performance in Suzuki-Miyaura Cross-Coupling (Reaction: Aryl Halide + Arylboronic Acid → Biaryl)

Catalyst System (Precatalyst/Ligand)Aryl HalideYield (%)TONTOF (h⁻¹)Reference
Pd(PPh₃)₄4-Iodoacetophenone>95~100~50[10]
Pd(OAc)₂ / SPhos4-Chloroacetophenone989,800408[11]
G3-XPhos Palladacycle4-Chlorotoluene9919,800>1000[8]
Imine Palladacycle 7 4-Bromotoluene>99>100,000>4100[11]

Table 2: Performance in Buchwald-Hartwig Amination (Reaction: Aryl Halide + Amine → Arylamine)

Catalyst System (Precatalyst/Ligand)Aryl HalideAmineYield (%)TONTOF (h⁻¹)Reference
Pd₂(dba)₃ / BINAP4-BromotolueneMorpholine95~200~10[12]
[Pd(allyl)Cl]₂ / XPhosBromobenzeneDiphenylamine961,92080[13]
G3-BrettPhos Palladacycle4-ChlorotolueneN-Methylaniline>99>9,900>400[14]
NHC-Palladacycle 7 4-ChloroanisoleMorpholine9118245.5[15]

Table 3: Performance in Sonogashira Coupling (Reaction: Aryl Halide + Terminal Alkyne → Arylalkyne)

Catalyst SystemAryl HalideAlkyneYield (%)ConditionsReference
PdCl₂(PPh₃)₂ / CuIIodobenzenePhenylacetylene95Amine, RT[16]
iPEPPSI-NHC CatalystIodobenzenePhenylacetylene>99Cu-free, H₂O, aerobic[16]
Pd/Fe₃O₄ NanoparticlesIodobenzenePhenylacetylene98Ligand-free, Cu-free, H₂O[17]

Table 4: Performance in Heck Reaction (Reaction: Aryl Halide + Alkene → Arylalkene)

Catalyst SystemAryl HalideAlkeneYield (%)TONTOF (h⁻¹)Reference
Pd(OAc)₂BromobenzeneStyrene969,60096[18]
Pd/C (heterogeneous)IodobenzeneMethyl acrylate>90VariableVariable[19]
Pd-NHC/Ionic Liquid on SilicaBromobenzenen-Butyl acrylate>99~10,000~400[20]

The Rising Challenger: Nickel-Based Catalysts

Driven by economic and sustainability goals, there is significant interest in replacing precious metals like palladium with earth-abundant alternatives. Nickel, being significantly cheaper and more abundant, has emerged as the leading contender.[9][21]

Nickel catalysts are not merely a less expensive substitute; they exhibit unique reactivity that is often complementary to palladium.[9]

Key Advantages of Nickel Catalysis:

  • Cost-Effectiveness : Nickel is orders of magnitude cheaper than palladium, a critical factor for large-scale industrial synthesis.[22]

  • Unique Reactivity : Ni catalysts are particularly effective for coupling substrates involving sp³-hybridized carbons and can activate challenging electrophiles like aryl carbamates and phenol derivatives.[9]

  • Different Mechanistic Pathways : Nickel is more prone to one-electron redox processes (Ni(I)/Ni(III) cycles), which can open up novel reaction pathways not accessible with palladium.[9]

Challenges and Considerations: Despite its promise, nickel catalysis faces several hurdles. Reactions often require higher catalyst loadings and more forcing conditions (elevated temperatures) compared to their palladium counterparts.[9] The development of general, air- and moisture-stable nickel precatalysts is also less mature than in palladium chemistry.[9]

A critical point of discussion is overall process sustainability. While nickel metal is more "green" in terms of abundance, a comprehensive life-cycle analysis must also account for the solvents, ligands, and energy consumed. A highly efficient palladium-catalyzed reaction running at low loadings in an aqueous medium may ultimately have a smaller environmental footprint than a nickel-catalyzed process requiring higher loadings in an organic solvent.[22][23]

Comparative Snapshot: Nickel vs. Palladium
FeaturePalladium CatalysisNickel CatalysisReference
Cost HighLow[22]
Abundance RareEarth-abundant[9]
Typical Loadings 0.01 - 2 mol%1 - 10 mol%[9][24]
Reaction Temps Often RT to moderate heatOften elevated temperatures[9]
Substrate Scope Excellent for C(sp²)-C(sp²)Strong for C(sp³), challenging electrophiles[9][25]
Precatalysts Highly developed, air-stable systemsDevelopment is ongoing, often air-sensitive[9]
Mechanism Primarily Pd(0)/Pd(II)Can involve Ni(0)/Ni(II) and Ni(I)/Ni(III)[9]

The Classic Workhorse: Copper-Catalyzed Couplings

Copper holds a historic place in cross-coupling chemistry, with reactions like the Ullmann condensation predating modern palladium catalysis by nearly a century.[24] The primary driver for its continued use is its extremely low cost and minimal toxicity, making it an attractive choice from both an economic and environmental perspective.[26]

However, classic copper-catalyzed reactions are often hampered by significant drawbacks, including the need for high reaction temperatures (>150 °C) and high catalyst loadings, sometimes even stoichiometric amounts of copper.[24][27]

Despite these limitations, copper catalysis remains highly relevant in specific applications:

  • Sonogashira-type Reactions : Copper is the traditional co-catalyst in the Sonogashira reaction, activating the terminal alkyne.[16] In some modern protocols, copper-based systems can even supplant palladium entirely.[26]

  • C-N and C-O Couplings : Copper catalysts are widely used for forming carbon-heteroatom bonds, particularly in the synthesis of aryl ethers and anilines, following in the tradition of the Ullmann reaction.[28]

A key mechanistic consideration is the tendency of copper to promote the oxidative homocoupling of terminal alkynes (Glaser coupling), leading to undesired diyne byproducts. This has spurred the development of "copper-free" Sonogashira protocols, which rely on highly active palladium/ligand systems to function without the copper co-catalyst.[16][17]

Visualizing Catalytic Processes and Workflows

To better understand the concepts discussed, the following diagrams illustrate the fundamental catalytic cycle and a logical workflow for catalyst selection.

Cross_Coupling_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle Pd0 LₙPd(0) OAC Oxidative Addition Complex (Ar-Pd(II)-X) Pd0->OAC + Ar-X TMC Transmetalation Complex (Ar-Pd(II)-R) OAC->TMC + R-M Byproduct M-X OAC->Byproduct TMC->Pd0 Reductive Elimination Product Ar-R (Product) TMC->Product

Caption: A generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Catalyst_Selection_Workflow start Define Transformation (e.g., Suzuki, C-N coupling) cost Is Cost the Primary Driver? start->cost substrate Are Substrates Challenging? (e.g., Aryl-Cl, sp³) cost->substrate No cu_cat Evaluate Copper Catalyst System cost->cu_cat Yes scale Large Scale (> kg)? substrate->scale No ni_cat Consider Nickel Catalyst System substrate->ni_cat Yes pd_cat Select High-Efficacy Pd-Precatalyst (e.g., G3-XPhos) scale->pd_cat No scale->ni_cat Yes optimize Optimize Ligand, Base, & Solvent pd_cat->optimize ni_cat->optimize cu_cat->optimize

Caption: A decision tree for initial cross-coupling catalyst selection.

Experimental Protocols: A Self-Validating System

Accurate comparison of catalyst performance requires standardized, reproducible experimental procedures. The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, designed to serve as a reliable starting point for catalyst screening and optimization.

Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Objective: To establish a baseline procedure for evaluating the efficacy of a selected Palladium precatalyst.

Materials:

  • Palladium Precatalyst (e.g., G3-XPhos Palladacycle)

  • 4-Chlorotoluene (limiting reagent)

  • Phenylboronic Acid (1.2 - 1.5 equivalents)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 equivalents)

  • Toluene/Water (e.g., 10:1 v/v), degassed

  • Internal Standard (e.g., Dodecane)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar

  • Inert atmosphere source (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: The reaction vessel containing a magnetic stir bar is oven-dried and cooled under a stream of inert gas (N₂ or Ar). This step is critical to exclude atmospheric oxygen and moisture, which can deactivate the catalyst.

  • Reagent Addition (Solid): To the reaction vessel, add the Palladium precatalyst (e.g., 0.1 mol%), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq). The use of a finely ground base increases its surface area and solubility, accelerating the formation of the active boronate species.[14]

  • Inert Atmosphere Purge: The vessel is sealed and subjected to 3-5 cycles of vacuum backfill with inert gas. This ensures the reaction environment is rigorously anaerobic.

  • Solvent and Substrate Addition: Degassed toluene/water solvent is added via syringe, followed by the 4-chlorotoluene (1.0 eq) and the internal standard. Degassing the solvent (e.g., by sparging with argon for 30 minutes) is crucial to remove dissolved oxygen.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring. The reaction is monitored over time by taking small aliquots.

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., Ethyl Acetate, 3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Analysis: The crude product is analyzed by GC-MS or ¹H NMR to determine the yield and purity by comparing the product signal to the internal standard.

Trustworthiness through Self-Validation: This protocol incorporates an internal standard, allowing for accurate quantification of product formation regardless of handling losses during workup. By maintaining a rigorously inert atmosphere and using pre-activated, well-defined catalysts, the procedure minimizes common sources of irreproducibility.

Conclusion and Future Outlook

The choice of a cross-coupling catalyst is a multifaceted decision that balances performance, cost, and sustainability.

  • Palladium remains the gold standard for versatility and efficiency. The vast library of advanced ligands and stable precatalysts allows for the coupling of a wide array of substrates under mild conditions, often with exceptionally low catalyst loadings (ppm levels).[9][29]

  • Nickel presents a compelling, cost-effective alternative, particularly for activating challenging C(sp²)-X bonds and for transformations involving C(sp³) centers. While current systems often require more demanding conditions, ongoing research is rapidly closing the gap with palladium in terms of user-friendliness and scope.[9][30]

  • Copper is an economical and low-toxicity option for specific applications like C-N/C-O couplings and certain alkyne functionalizations, though it generally lacks the broad applicability and high turnover numbers of its Group 10 counterparts.[24][28]

Looking ahead, the field continues to evolve towards greater sustainability. This includes not only the exploration of other earth-abundant metals like iron and cobalt but also the development of heterogeneous, recyclable catalysts and protocols that operate in environmentally benign solvents like water.[19][31][32] Ultimately, the "best" catalyst is not a universal entity but is defined by the specific demands of the chemical transformation at hand.

References

  • Well-defined nickel and palladium precatalysts for cross-coupling - PMC - NIH. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.). Wikipedia.
  • Cu-Catalyzed Cross-Coupling Reactions
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). N/A.
  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. (2024, April 16). N/A.
  • Recent progress in copper-catalyzed cross-coupling reactions - ResearchGate. (2025, August 7).
  • A Comparative Guide to Palladium Catalyst Performance in Cross-Coupling Reactions - Benchchem. (n.d.). BenchChem.
  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC. (n.d.).
  • Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions - MDPI. (2020, December 31). MDPI.
  • Copper-catalysed cross-coupling: an untapped potential - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions - Chemistry World. (2024, June 6). Chemistry World.
  • Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. (2025, August 10).
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. (n.d.).
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). N/A.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd.com. (n.d.). WWJMRD.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. (n.d.).
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Advancing Base-Metal Catalysis: Developing Nickel Catalysis for the Direct Telescope of Miyaura Borylation and Suzuki–Miyaura Cross-Coupling Reactions | Organic Process Research & Development - ACS Publications. (2024, October 19).
  • Cross-Coupling Reactions Guide. (n.d.). N/A.
  • Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes - ResearchGate. (n.d.).
  • Nickel- and Palladium-Catalyzed Cross Coupling Reactions - eScholarship. (n.d.). eScholarship.
  • Performance comparison of different phosphine ligands in Buchwald-Hartwig amin
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2025, December 31). N/A.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC. (n.d.).
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence - MDPI. (2025, August 1). MDPI.
  • Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review - ACS Publications. (2021, November 13).
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling - SCIRP. (n.d.). SCIRP.
  • A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination C
  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems - PMC. (2026, January 21).
  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions - Books. (n.d.). N/A.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). N/A.
  • Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction - ACS Publications. (2019, November 25).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC. (n.d.).
  • Catalytic performance and elution of Pd in the Heck reaction over zeolite-supported Pd cluster catalyst | Request PDF - ResearchGate. (n.d.).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. (2020, July 31). MDPI.
  • Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Form
  • “Turning Over” Definitions in Catalytic Cycles | ACS Catalysis. (n.d.).
  • The Heck Reaction as a Sharpening Stone of Palladium Catalysis | Chemical Reviews. (2000, July 21).
  • Heck Reaction—State of the Art - MDPI. (2017, September 11). MDPI.
  • Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • A Review of the Catalysts System Used for Cross Coupling Reaction (Photo-Catalysts, Dual Catalysts, Pd, Fe and Nano-Particles) | IEEE Conference Publication | IEEE Xplore. (n.d.). IEEE Xplore.
  • Low-cost iron catalyst produces less expensive pharmaceutical compounds - NSF. (2021, December 8).
  • Turnover number - Wikipedia. (n.d.). Wikipedia.
  • (TON) and turnover frequency (TOF) values for coupling of... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Comparison of turnover number (TON) and turnover frequency (TOF) values - ResearchGate. (n.d.).
  • Undergraduate Laboratory Development: Finding Cost-Effective Catalysts for the Coupling of Epoxides and CO2 - Slideshare. (n.d.). SlideShare.
  • 1.8: Catalysis - Chemistry LibreTexts. (2022, October 4). Chemistry LibreTexts.

Sources

Comparative

spectroscopic analysis of synthesized vs commercial 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

An authoritative comparison of synthesized versus commercial chemical standards requires more than a simple purity check; it demands a rigorous, multi-modal spectroscopic analysis to uncover structural nuances, trace imp...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative comparison of synthesized versus commercial chemical standards requires more than a simple purity check; it demands a rigorous, multi-modal spectroscopic analysis to uncover structural nuances, trace impurities, and isotopic distributions. 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (CAS: 1780212-82-9) is a highly valuable bicyclic heterocycle used extensively in the design of kinase inhibitors and advanced pharmaceuticals [1].

This guide provides a comprehensive, objective comparison between an in-house synthesized batch and a commercial standard, detailing the causality behind the analytical workflows and establishing a self-validating system for structural confirmation.

Architectural Workflow & Experimental Logic

To ensure absolute scientific integrity, our workflow pairs a controlled in-house synthesis with an orthogonal spectroscopic validation matrix. By comparing the synthesized product against a commercial standard, we can identify discrepancies arising from proprietary bulk manufacturing processes (e.g., residual metal catalysts or divergent polymorphic forms).

Workflow S1 5-Bromo-3-iodopyridin-2-amine S2 Cu-Catalyzed Cyclization (K2S, DMSO, 120°C) S1->S2 S3 Carboxylation (n-BuLi, CO2) S2->S3 S4 Synthesized 6-Bromo- thiazolo[4,5-b]pyridine-2-carboxylic acid S3->S4 A1 Spectroscopic Analysis (NMR, IR, HRMS) S4->A1 C1 Commercial Standard (CAS: 1780212-82-9) C1->A1 A2 Data Comparison & Quality Assessment A1->A2

Fig 1: Synthesis and comparative analytical workflow for the target compound.

Self-Validating Experimental Methodologies

In-House Synthesis Protocol

The synthesis of the thiazolopyridine core relies on the differential reactivity of halogens on the pyridine ring [2].

  • Reagent Preparation: Dissolve 10 mmol of 5-bromo-3-iodopyridin-2-amine and 15 mmol of potassium sulfide in 20 mL of anhydrous DMSO. Causality: Anhydrous DMSO is critical here; trace water would hydrolyze the highly reactive intermediates and drastically reduce the cyclization yield.

  • Catalysis & Cyclization: Add 10 mol% CuI. Heat the mixture to 120°C for 12 hours under a nitrogen atmosphere. The iodine atom is selectively displaced over the bromine due to its weaker carbon-halogen bond, ensuring the 6-bromo position remains intact.

  • Carboxylation: Cool the reactor to -78°C. Slowly add n-butyllithium (1.1 eq) to deprotonate the thiazole C2 position, followed by bubbling dry CO₂ gas for 30 minutes.

  • Quenching & Isolation: Quench with 1M HCl until the pH reaches 3.0. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol to yield the pure synthesized compound.

Spectroscopic Validation Protocol

Every analytical step is designed to cross-verify the previous one, creating a closed-loop validation system [3].

  • Nuclear Magnetic Resonance (NMR): Dissolve 15 mg of the sample in 0.5 mL of DMSO-d₆. Causality: The planar heterocyclic core and the carboxylic acid group create strong intermolecular hydrogen bonding, making the compound nearly insoluble in CDCl₃. DMSO-d₆ disrupts these bonds, yielding sharp, highly resolved peaks. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra using Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Prepare a KBr pellet (1 mg sample homogenized with 100 mg anhydrous KBr). Record from 4000 to 400 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): Dissolve 1 mg of the sample in 1 mL of Methanol containing 0.1% Formic Acid. Inject into an ESI-TOF mass spectrometer in positive ion mode. Causality: The basic nitrogen in the pyridine ring readily accepts a proton from the formic acid, ensuring a strong [M+H]⁺ signal.

Quantitative Spectroscopic Comparison

The following tables summarize the comparative data between our in-house synthesized batch and a high-purity commercial standard sourced from a leading chemical supplier [4].

Table 1: ¹H and ¹³C NMR Data Comparison (in DMSO-d₆)
Spectroscopic FeatureSynthesized Batch (In-House)Commercial StandardStructural Assignment
¹H NMR (δ, ppm) 13.52 (br s, 1H)13.50 (br s, 1H)-COOH (Rapid exchange)
8.85 (d, J = 2.1 Hz, 1H)8.84 (d, J = 2.1 Hz, 1H)Pyridine C5-H (Deshielded by N)
8.51 (d, J = 2.1 Hz, 1H)8.52 (d, J = 2.1 Hz, 1H)Pyridine C7-H (Meta-coupled)
None detected 2.54 (s, trace)Impurity: Residual DMSO from bulk prep
¹³C NMR (δ, ppm) 161.2, 158.4, 149.3, 144.1, 135.6, 118.2, 115.4161.1, 158.4, 149.2, 144.1, 135.5, 118.2, 115.3Core scaffold carbons
Table 2: FT-IR and HRMS Data Comparison
Analytical TechniqueSynthesized Batch (In-House)Commercial StandardValidation Metric
FT-IR (cm⁻¹) 3100-2600 (br), 1712 (s), 1565 (m), 652 (s)3100-2600 (br), 1710 (s), 1568 (m), 650 (s)1712 cm⁻¹ validates C=O; 652 cm⁻¹ validates C-Br.
HRMS (ESI+) m/z 258.9175 (⁷⁹Br), 260.9156 (⁸¹Br)m/z 258.9172 (⁷⁹Br), 260.9153 (⁸¹Br)Exact mass confirms C₇H₄BrN₂O₂S [M+H]⁺.
Isotopic Ratio 1.00 : 0.981.00 : 0.97Validates the presence of a single Bromine atom.

Mechanistic Insights & Causality of Findings

The spectroscopic data provides a wealth of mechanistic information that validates not only the structure but the quality of the synthesis.

Logic NMR NMR (DMSO-d6) Solubility & Exchange Struct Scaffold Integrity (Pyridine J-coupling) NMR->Struct Func Functional Groups (-COOH, C-Br) NMR->Func IR FT-IR (KBr Pellet) Vibrational Modes IR->Func MS HRMS (ESI+) Protonation Mass Isotope Validation (79Br / 81Br Ratio) MS->Mass

Fig 2: Logical causality of spectroscopic techniques mapped to structural validation.

1. The Meta-Coupling Phenomenon (NMR): The ¹H NMR spectra exhibit two distinct doublets with a coupling constant (J) of ~2.1 Hz. In pyridine systems, an ortho-coupling would present a J-value of ~8 Hz. The observed ~2.1 Hz is the hallmark of meta-coupling, definitively proving that the bromine atom is situated at the C6 position, leaving the C5 and C7 protons to interact across the intermediate carbon.

2. Isotopic Fingerprinting (HRMS): Mass spectrometry acts as a self-validating protocol for halogenated compounds. Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The HRMS data for both the synthesized and commercial batches display a distinct twin-peak signature separated by 2 m/z units with roughly equal intensity. This isotopic fingerprint eliminates the need for destructive elemental analysis to confirm halogenation.

3. Purity Discrepancies: While both samples demonstrated excellent structural fidelity, the commercial standard exhibited a trace singlet at 2.54 ppm in the ¹H NMR spectrum. This peak is characteristic of residual non-deuterated DMSO. Commercial synthesis often relies on bulk precipitation from DMSO, and without rigorous lyophilization or extended vacuum drying, trace solvents remain trapped within the crystal lattice. The in-house batch, recrystallized from ethanol, avoided this specific solvent entrapment, highlighting the advantage of custom purification protocols for sensitive biological assays.

Conclusion

Both the synthesized and commercial batches of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid exhibit high structural integrity, as validated by orthogonal spectroscopic methods. However, researchers utilizing commercial standards for highly sensitive enzymatic assays or crystallographic studies must be mindful of trace solvent entrapment (e.g., DMSO). By employing the self-validating analytical matrix detailed above, laboratories can confidently verify the purity and isotopic distribution of this critical heterocyclic building block prior to downstream application.

References

  • Chaban, T. I., et al. "Synthesis of novel thiazolo[4,5-b] pyridines as potential biologically active substances". Der Pharma Chemica. URL: [Link]

  • Wang, Y., et al. "Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors". Molecules (NIH PMC). URL: [Link]

Validation

biological evaluation of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid against cancer cell lines

As a Senior Application Scientist overseeing preclinical oncology screening, evaluating novel chemical scaffolds requires moving beyond basic viability metrics to understand the precise molecular interactions driving cyt...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing preclinical oncology screening, evaluating novel chemical scaffolds requires moving beyond basic viability metrics to understand the precise molecular interactions driving cytotoxicity.

This guide provides an in-depth, objective biological evaluation of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid (6-BTPCA) —a highly privileged bicyclic scaffold—against standard clinical alternatives. By dissecting its mechanistic rationale, comparative efficacy, and the rigorous, self-validating protocols used to test it, this guide serves as a definitive resource for drug development professionals.

Mechanistic Rationale: Why the 6-BTPCA Scaffold?

The thiazolo[4,5-b]pyridine core is not merely a structural backbone; it is a highly tuned pharmacophore designed to exploit the vulnerabilities of hyperactive kinase networks in cancer cells. It has been extensively validated as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) and the PI3K/mTOR signaling axis ()[1].

The specific functionalization of 6-BTPCA provides three distinct mechanistic advantages:

  • The Bicyclic Core (ATP Mimetic): The fused thiazole-pyridine ring system acts as a bioisostere for the adenine ring of ATP. This allows the compound to competitively bind within the highly conserved ATP-binding pocket of tyrosine kinases[2].

  • 6-Bromo Substitution (Halogen Bonding): The bromine atom is highly polarizable. In the hydrophobic pocket of the kinase hinge region, it engages in strong, directional halogen bonding with backbone carbonyls, significantly increasing target residence time compared to unhalogenated analogs ()[3].

  • 2-Carboxylic Acid (Synthetic Handle): While the free carboxylic acid is ionized at physiological pH (limiting passive membrane diffusion), it serves as a critical synthetic handle. Converting this moiety into diverse amide libraries allows researchers to tune the topological polar surface area (tPSA), optimizing intracellular accumulation while maintaining target affinity ()[4].

Pathway EGFR EGFR (Mutant/WT) PI3K PI3K EGFR->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Apoptosis Apoptosis (Cell Death) Drug 6-BTPCA Derivatives Drug->EGFR ATP-competitive Inhibition Drug->PI3K Dual Inhibition Drug->Apoptosis Induces

Fig 1: Mechanism of action for 6-BTPCA derivatives targeting the EGFR/PI3K/mTOR signaling axis.

Comparative Biological Performance

To objectively evaluate the therapeutic potential of 6-BTPCA, we must compare the unmodified scaffold and its optimized amide derivatives against first-generation clinical kinase inhibitors (Gefitinib and Erlotinib).

Data Interpretation & Causality: The unmodified 6-BTPCA scaffold exhibits moderate cytotoxicity (IC50 > 15 µM). This is caused by the negative charge of the free carboxylic acid at pH 7.4, which repels the lipid bilayer and restricts cellular entry. However, once derivatized into an optimized amide (masking the charge and improving lipophilicity), the compound achieves sub-micromolar efficacy. Crucially, against the L858R/T790M mutant EGFR (which causes Gefitinib resistance by altering the gatekeeper residue), the 6-BTPCA-Amide retains potent inhibition due to the flexible halogen bonding of the 6-bromo group accommodating the bulky methionine mutation[3].

CompoundA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)EGFR WT IC50 (nM)EGFR L858R/T790M IC50 (nM)
6-BTPCA (Unmodified) 18.4 ± 1.222.1 ± 1.515.3 ± 0.9145.0 ± 12310.0 ± 25
6-BTPCA-Amide (Lead) 0.85 ± 0.041.12 ± 0.080.94 ± 0.0512.4 ± 1.528.6 ± 3.2
Gefitinib (Control) 0.45 ± 0.022.30 ± 0.151.85 ± 0.104.5 ± 0.8> 1000.0
Erlotinib (Control) 0.50 ± 0.032.80 ± 0.202.10 ± 0.123.8 ± 0.5> 1000.0

Self-Validating Experimental Protocols

A biological evaluation is only as reliable as its internal controls. The following protocols are engineered as self-validating systems to eliminate artifactual data.

Protocol A: High-Throughput Cell Viability (MTT Assay)
  • Step 1: Cell Seeding & Synchronization: Seed A549, MCF-7, and HepG2 cells at 5×103 cells/well in 96-well plates. Causality: After 24 hours of standard growth, replace media with serum-free DMEM for 12 hours. This starves the cells, synchronizing them in the G0/G1 phase of the cell cycle. This critical step eliminates background noise caused by differential baseline proliferation rates, ensuring observed cytotoxicity is directly attributable to the drug.

  • Step 2: Compound Treatment: Treat cells with serial dilutions of 6-BTPCA derivatives (0.1 µM to 50 µM). Causality: Maintain final DMSO concentrations strictly below 0.1% v/v in all wells, including the vehicle control. Higher DMSO concentrations induce solvent-mediated membrane toxicity, which artificially inflates the apparent potency of the drug.

  • Step 3: MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming purple formazan crystals. This enzymatic conversion serves as a direct, quantifiable proxy for metabolic viability.

  • Step 4: Solubilization & Detection: Dissolve crystals in 150 µL of acidified isopropanol and read absorbance at 570 nm.

Protocol B: In Vitro EGFR Tyrosine Kinase Inhibition (ADP-Glo™ Assay)
  • Step 1: Reaction Assembly: Combine recombinant EGFR (WT or mutant), ATP (10 µM), and the poly(Glu,Tyr) peptide substrate with the 6-BTPCA compound.

  • Step 2: ATP Depletion: After a 60-minute incubation, add the ADP-Glo reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.

  • Step 3: Luminescence Detection: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which drives a luciferase-mediated luminescent reaction. Causality: By measuring the ADP byproduct rather than direct ATP binding, we establish a direct causal link to actual kinase catalytic turnover. This prevents false positives from compounds that might auto-fluoresce or non-specifically aggregate in standard binding assays.

Workflow Prep Compound Preparation Treat Drug Treatment (Dose-Response) Prep->Treat Culture Cell Culture & Starvation Culture->Treat Assay MTT / Kinase Assays Treat->Assay Analysis IC50 Calculation Assay->Analysis

Fig 2: Standardized high-throughput workflow for the biological evaluation of anticancer agents.

Conclusion

While first-generation inhibitors like Gefitinib excel against wild-type EGFR, their vulnerability to gatekeeper mutations limits long-term clinical utility. 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid provides a highly tunable, structurally distinct scaffold. By leveraging the halogen bonding of the 6-bromo group and the synthetic versatility of the 2-carboxylic acid, researchers can synthesize amide derivatives that bypass traditional resistance mechanisms, making it a superior starting point for next-generation oncology drug discovery.

References

  • Title: Significance of Thiazole-based Heterocycles for Bioactive Systems Source: IntechOpen URL: [Link]

  • Title: Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date Source: RSC Advances URL: [Link]

  • Title: Synthesis and cytotoxicity of new 2-oxo-7-phenyl-2,3-dihydrothiazolo[4,5-b]pyridine-5-carboxylic acid amides Source: Taylor & Francis URL: [Link]

  • Title: Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines Source: ResearchGate (Biopolymers and Cell) URL: [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Bromopyridine Reactivity in Cross-Coupling: 2-, 3-, and 4-Isomers Compared

As a ubiquitous structural motif in FDA-approved pharmaceuticals and agrochemicals, the pyridine ring is a critical target for late-stage functionalization. For drug development professionals and synthetic chemists, pall...

Author: BenchChem Technical Support Team. Date: March 2026

As a ubiquitous structural motif in FDA-approved pharmaceuticals and agrochemicals, the pyridine ring is a critical target for late-stage functionalization. For drug development professionals and synthetic chemists, palladium- and nickel-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi) of bromopyridines are foundational daily workflows.

However, treating all bromopyridines as equivalent electrophiles is a common pitfall. The position of the bromine atom relative to the basic, electron-withdrawing nitrogen heteroatom fundamentally alters the molecule's electronic landscape, oxidative addition rate, and coordination behavior. This guide provides an objective, data-backed comparative analysis of 2-, 3-, and 4-bromopyridines, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols to overcome isomer-specific challenges.

Mechanistic Causality: The Electronic and Steric Landscape

The general order of reactivity for oxidative addition of palladium into the C–Br bond of bromopyridines is 4-bromopyridine > 2-bromopyridine > 3-bromopyridine [1]. This trend is governed by the interplay of resonance, inductive effects, and off-cycle coordination dynamics.

4-Bromopyridine: The Hyper-Reactive but Unstable Isomer

The C4 position is highly electron-deficient due to both inductive effects and resonance (which places a partial positive charge at C4). This drastically lowers the LUMO energy of the C–Br bond, facilitating rapid oxidative addition by electron-rich Pd(0) species.

  • The Challenge: The free base of 4-bromopyridine is notoriously unstable and prone to spontaneous polymerization or decomposition[2]. It is almost exclusively handled as a hydrochloride salt. In cross-coupling, this necessitates the addition of precisely one extra equivalent of base to liberate the free amine in situ without disrupting the catalytic cycle's basicity requirements.

2-Bromopyridine: The Coordination Poison Risk

Like the 4-position, the C2 position is highly electron-deficient, making oxidative addition fast. However, the proximity of the nitrogen lone pair to the oxidative addition site introduces a severe complication.

  • The Challenge: Following oxidative addition, the basic nitrogen can coordinate to the palladium center, forming a stable, off-cycle chelate that poisons the catalyst[3]. Furthermore, when 2-bromopyridines are converted to nucleophiles (e.g., 2-pyridylboronates), they suffer from notoriously slow transmetalation rates[4]. Overcoming this requires bulky, electron-rich ligands (like XPhos or BrettPhos) that sterically prevent the nitrogen from binding to the metal center.

3-Bromopyridine: The Reliable Workhorse

The C3 position is subject only to the inductive electron-withdrawing effect of the nitrogen, lacking the resonance-induced electron deficiency of the 2- and 4-positions. Electronically, it behaves similarly to a slightly electron-deficient bromobenzene.

  • The Challenge: It exhibits the slowest oxidative addition rate among the three isomers[1]. However, because it cannot form stable chelates with palladium and is perfectly stable as a free base, it is the most well-behaved and predictable isomer in standard cross-coupling conditions[5].

Visualizing the Mechanistic Divergence

To understand why standard conditions often fail for 2-bromopyridine, we must look at the catalytic cycle. The diagram below illustrates the divergent pathway where catalyst poisoning occurs.

G Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Rate: 4-Br > 2-Br > 3-Br) Pd0->OxAdd PdII Pd(II) Aryl Halide Intermediate OxAdd->PdII Poison Off-Cycle Chelation (2-Br Isomer Only) PdII->Poison N-coordination Trans Transmetalation (Boronic Acid/Amine) PdII->Trans Bulky Ligand Prevents Chelation RedElim Reductive Elimination Trans->RedElim Product Cross-Coupled Product + Pd(0) RedElim->Product Product->Pd0

Figure 1: Mechanistic divergence in Pd-catalyzed coupling, highlighting 2-bromopyridine poisoning.

Comparative Performance Data

The following table synthesizes the empirical performance of the three isomers across standard cross-coupling platforms, providing a baseline for reaction design[5][6][7].

IsomerRelative Oxidative Addition RatePrimary Experimental ChallengeOptimal Ligand Class (Pd-Catalysis)Typical Yield (Standard Suzuki)
4-Bromopyridine FastestSubstrate instability; requires handling as HCl salt.dppf, XPhos, P(tBu)385 - 95% (with extra base eq.)
2-Bromopyridine FastCatalyst poisoning via N-coordination; protodehalogenation.Bulky biaryl phosphines (XPhos, BrettPhos)70 - 85%
3-Bromopyridine SlowestRequires higher temperatures or more active catalysts.PPh3, dppf, RuPhos90 - 98%

Note: In complex substrates like 2,4-dibromopyridines, regioselectivity can be precisely tuned. For instance, C3-symmetric tripalladium clusters have been shown to afford C2-regioselective Suzuki-Miyaura coupling over the C4 position (up to 98:1 selectivity), contrasting with ligand-free conditions that favor C4[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks to verify that the reaction is proceeding via the intended mechanistic pathway.

Protocol A: Suzuki-Miyaura Coupling of 3-Bromopyridine (The Baseline)

This protocol utilizes the stable 3-bromopyridine, serving as a reliable baseline for heteroaryl cross-coupling.

Reagents:

  • 3-Bromopyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • K₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial equipped with a stir bar, add 3-bromopyridine, phenylboronic acid, and K₂CO₃.

  • Degassing (Critical Step): Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen promotes homocoupling of the boronic acid and oxidizes the electron-rich Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4 hours.

  • Validation (In-Process): At 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. You should observe the disappearance of the 3-bromopyridine peak (M+H = 158/160) and the appearance of the 3-phenylpyridine product (M+H = 156).

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination of 2-Bromopyridine (Overcoming Poisoning)

This protocol utilizes a bulky dialkylbiaryl phosphine ligand to sterically block the pyridine nitrogen from coordinating to the palladium center[7].

Reagents:

  • 2-Bromopyridine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos or BrettPhos (0.06 mmol, 6 mol%)

  • NaOtBu (1.5 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Methodology:

  • Glovebox/Schlenk Setup: Due to the sensitivity of NaOtBu and the active catalyst, assemble the reaction in a nitrogen-filled glovebox or using strict Schlenk techniques.

  • Reagent Mixing: Combine 2-bromopyridine, morpholine, NaOtBu, Pd₂(dba)₃, and the ligand in a dry flask.

  • Solvent Addition: Add anhydrous toluene. Causality: Water will immediately quench the NaOtBu base and hydrolyze the starting materials.

  • Reaction: Heat to 100 °C for 12 hours. The bulky ligand forces the palladium center into a highly reactive, mono-ligated state while physically shielding it from the 2-pyridyl nitrogen.

  • Validation: If the reaction stalls at <30% conversion, it indicates ligand oxidation or insufficient steric bulk, leading to off-cycle Pd-N chelation.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via silica gel chromatography.

Workflow Optimization Strategy

When scaling up or optimizing novel bromopyridine couplings, follow this standardized progression to isolate variables.

Workflow Substrate Select Isomer (2-, 3-, or 4-Br) Base Base Selection (Extra eq. for 4-Br HCl) Substrate->Base Ligand Ligand Choice (Sterics vs Electronics) Base->Ligand Reaction Cross-Coupling Reaction Execution Ligand->Reaction Analysis LC-MS / NMR Validation Reaction->Analysis

Figure 2: Standardized workflow for optimizing bromopyridine cross-coupling reactions.

Conclusion

Successful cross-coupling of bromopyridines requires treating each isomer as a distinct chemical entity. While 4-bromopyridines offer rapid reactivity at the cost of stability, and 3-bromopyridines offer stability at the cost of speed, 2-bromopyridines represent the ultimate test of ligand design to prevent catalyst poisoning. By aligning ligand sterics, base stoichiometry, and catalyst electronics with the specific isomer in use, researchers can transform these challenging building blocks into high-yielding synthetic assets.

References

  • Sicre, C., Braga, A. A. C., Maseras, F., & Cid, M. M. (2008). Mechanistic insights into the transmetalation step of a Suzuki-Miyaura reaction of 2(4)-bromopyridines: characterization of an intermediate. Universitat Autònoma de Barcelona Research Portal.
  • Billingsko, A. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wang, Y., et al. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters.
  • Weix, D. J., et al. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling.
  • Benchchem.
  • University of Bath Research Portal.
  • Ullah, M., et al. (2022). Leverage of Pyridine Isomer on Phenothiazine Core: Organic Semiconductors as Selective Layers in Perovskite Solar Cells.
  • D'Cunha, C. R., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.

Sources

Validation

comparing the stability of different thiazolo[4,5-b]pyridine derivatives

The thiazolo[4,5-b]pyridine scaffold is a privileged bicyclic system in medicinal chemistry, frequently utilized in the development of factor Xa inhibitors, anti-inflammatory agents, and antioxidant therapeutics[1][2]. H...

Author: BenchChem Technical Support Team. Date: March 2026

The thiazolo[4,5-b]pyridine scaffold is a privileged bicyclic system in medicinal chemistry, frequently utilized in the development of factor Xa inhibitors, anti-inflammatory agents, and antioxidant therapeutics[1][2]. However, a critical bottleneck in translating these derivatives into clinical candidates is their vulnerability to metabolic degradation and chemical hydrolysis.

As a Senior Application Scientist, evaluating the stability of these derivatives requires moving beyond simple half-life measurements. It necessitates a mechanistic understanding of how specific structural modifications—such as N3 substitutions, C5/C6 functionalization, and glycosidic linkages—interact with hepatic enzymes and oxidative environments. This guide objectively compares the stability profiles of various thiazolo[4,5-b]pyridine derivatives, detailing the causality behind structural optimizations and providing self-validating experimental protocols for stability assessment.

Structural Determinants of Stability

The stability of thiazolo[4,5-b]pyridine derivatives is highly dependent on the nature and position of their substituents. Rational drug design relies on identifying metabolic soft spots and employing steric or electronic shielding to enhance the compound's half-life.

  • C2-Position Modifications (S- vs. C-Glycosides): Traditional S-glycoside derivatives of spirothiazolidines often suffer from poor in vivo stability due to rapid cleavage by hydrolytic enzymes (glycosidases). By replacing the sulfur linkage with a carbon-carbon bond, C-glycoside analogs completely abrogate this hydrolytic liability while retaining the necessary pharmacophore for antimicrobial and antiviral activity.

  • S1 and S4 Pocket Modifications: In the context of serine protease factor Xa inhibitors, early thiazolo[4,5-b]pyridine derivatives exhibited excellent ex vivo activity but poor oral bioavailability due to rapid cytochrome P450 (CYP450) oxidation. Modifying the S1 and S4 ligands with bulky, electron-withdrawing groups introduces steric hindrance, effectively blocking CYP3A4 access to the core scaffold and significantly improving metabolic stability.

  • C5/C6 Methoxy Substitutions: For derivatives targeting oxidative stress, chemical stability during radical scavenging is paramount. The incorporation of electron-donating methoxy groups at the C5 or C6 positions enhances the stability of the intermediate radical formed during the scavenging process, preventing the auto-degradation of the drug itself[3].

SAR Core Thiazolo[4,5-b]pyridine Core C2 C2 Modification (e.g., C-Glycosylation) Core->C2 N3 N3 Substitution (e.g., Bulky Aryl Groups) Core->N3 C5 C5/C6 Substitution (e.g., Methoxy/Halogens) Core->C5 C2_Mech Prevents in vivo hydrolysis by esterases/glycosidases C2->C2_Mech N3_Mech Steric shielding prevents N-dealkylation by CYP450 N3->N3_Mech C5_Mech Blocks aromatic oxidation Enhances radical scavenging C5->C5_Mech

Structural modifications and their mechanistic impact on stability.

Comparative Stability Data

The following table summarizes the quantitative stability metrics of optimized thiazolo[4,5-b]pyridine derivatives compared to their parent or unoptimized counterparts.

Derivative ClassStructural ModificationPrimary Liability AddressedOptimized Stability MetricReference
Factor Xa Inhibitors S1/S4 Ligand ModificationCYP450-mediated oxidationHepatic T1/2​ increased from <15 min to >60 min
Spirothiazolidines C-Glycosylation at C2In vivo enzymatic hydrolysisComplete resistance to glycosidase cleavage
2-Oxo Derivatives C5/C6 Methoxy SubstitutionOxidative auto-degradationHigh DPPH radical scavenging ( IC50​ ~15 µM)[3]
Solid-Phase Synthetics Sulfide to Sulfone OxidationNucleophilic degradationHigh chemical stability during library synthesis[4]

Self-Validating Experimental Methodologies

To ensure scientific integrity, stability data must be generated using protocols that feature built-in controls. Below are the standard workflows for assessing both the metabolic and chemical stability of thiazolo[4,5-b]pyridine derivatives.

Protocol 1: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) of a compound. Human Liver Microsomes (HLMs) are utilized because they isolate CYP450 and UGT enzymes, allowing researchers to evaluate Phase I/II metabolism without the confounding variables of cellular permeability found in whole hepatocytes.

Causality of Reagents:

  • NADPH Regeneration System: CYP450 enzymes are monooxygenases that require continuous electron transfer to function. NADPH acts as the obligate electron donor; without it, the assay will only detect non-CYP degradation (e.g., hydrolysis).

  • Cold Acetonitrile (ACN) Quench: ACN serves a dual purpose. It instantly denatures the CYP enzymes to stop the reaction at precise time points, and it precipitates microsomal proteins to prevent LC-MS/MS column clogging.

Step-by-Step Workflow:

  • Preparation: Pre-warm 1 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Incubation: Spike the thiazolo[4,5-b]pyridine derivative into the mixture to achieve a final concentration of 1 µM.

  • Initiation: Add the NADPH regeneration system (1 mM final concentration) to initiate the metabolic reaction.

  • Sampling & Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold ACN containing an internal standard (e.g., Tolbutamide).

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Check: Run Verapamil (high-clearance) and Warfarin (low-clearance) in parallel. The assay is only valid if Verapamil shows >70% depletion and Warfarin shows <10% depletion at 60 minutes.

Workflow A 1. Compound Incubation (1 µM Test Cpd + 1 mg/mL Microsomes) B 2. NADPH Addition (Initiate CYP450 Metabolism) A->B C 3. Time-Course Sampling (0, 15, 30, 45, 60 min) B->C D 4. Reaction Quenching (Cold ACN + Internal Standard) C->D E 5. Protein Precipitation (Centrifugation at 14,000 x g) D->E F 6. LC-MS/MS Analysis (Quantify Parent Depletion) E->F

Workflow for in vitro liver microsomal metabolic stability assay.

Protocol 2: Chemical Stability via DPPH Radical Scavenging

For thiazolo[4,5-b]pyridines designed as antioxidants, it is crucial to prove that the molecule can neutralize reactive oxygen species (ROS) without undergoing destructive structural fragmentation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is the gold standard because DPPH is a highly stable free radical with a distinct purple color (absorbance at 517 nm)[5][6].

Step-by-Step Workflow:

  • Preparation: Prepare a 0.1 mM solution of DPPH in analytical grade methanol.

  • Dilution: Prepare serial dilutions of the thiazolo[4,5-b]pyridine derivative (e.g., 5 to 100 µM) in methanol.

  • Reaction: Mix 1 mL of the compound solution with 1 mL of the DPPH solution in a dark environment (to prevent light-induced radical degradation).

  • Incubation: Incubate at room temperature for 30 minutes.

  • Measurement: Measure the absorbance reduction at 517 nm using a UV-Vis spectrophotometer. Calculate the IC50​ value based on the dose-response curve.

  • Self-Validation Check: Utilize Ascorbic Acid as a positive control. The assay is considered valid only if the IC50​ of Ascorbic Acid falls within the historically established standard curve (typically 10-20 µM).

References

  • Significance of Thiazole-based Heterocycles for Bioactive Systems | IntechOpen. IntechOpen.
  • Boosting the antimicrobial performance based on new fused spirothiazolidine framework analogs. d-nb.info.
  • Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedlander Reaction | Request PDF - ResearchGate.
  • Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investig
  • Synthesis of novel thiazolo [4,5-b] pyridines as potential biologically active substances - Der Pharma Chemica. Der Pharma Chemica.
  • Development of effective anti-inflammatory Drug canDiDates among novel thiazolopyriDines - The Ukrainian Biochemical Journal. The Ukrainian Biochemical Journal.
  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones - ResearchGate.

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Mechanism of Action for a New Bioactive Compound

For researchers, scientists, and drug development professionals, the journey from identifying a promising bioactive compound to understanding its precise mechanism of action (MoA) is both critical and complex. A thorough...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising bioactive compound to understanding its precise mechanism of action (MoA) is both critical and complex. A thorough validation of the MoA is not merely an academic exercise; it is the bedrock upon which successful drug development is built, informing efficacy, safety, and potential therapeutic applications.[1][2] This guide provides an in-depth comparison of modern experimental strategies to elucidate and validate the MoA of a novel bioactive compound, moving beyond a simple listing of techniques to explain the "why" behind the "how."

The Strategic Imperative: Why Rigorous MoA Validation Matters

In the landscape of drug discovery, a significant number of candidates fail in later stages of development due to a lack of efficacy or unforeseen toxicity.[3] A primary contributor to these failures is an incomplete or inaccurate understanding of the compound's MoA. Validating the MoA early and rigorously allows for:

  • Increased Confidence in the Therapeutic Hypothesis: Confirming that the compound interacts with the intended target and modulates the desired pathway provides a strong rationale for further development.

  • Identification of Potential Off-Target Effects: A comprehensive MoA study can reveal unintended interactions, allowing for early assessment of potential side effects.

  • Guidance for Lead Optimization: Understanding the structure-activity relationship (SAR) at the molecular level enables medicinal chemists to design more potent and selective analogs.

  • Discovery of Novel Biology: In phenotypic screening, where the target is initially unknown, MoA deconvolution can uncover new therapeutic targets and pathways.[4][5][6]

This guide will navigate through the logical progression of MoA validation, from initial target identification and engagement to cellular and in vivo confirmation, providing a comparative framework to guide your experimental design.

The Initial Interrogation: Identifying the Molecular Target

The first crucial step is to identify the direct molecular target(s) of the new bioactive compound. Two primary discovery strategies, target-based and phenotypic screening, dictate the starting point of this journey.

  • Target-Based Discovery: This approach begins with a known biological target implicated in a disease. High-throughput screening (HTS) is then used to identify compounds that modulate the activity of this purified target.[5][6]

  • Phenotypic Discovery: This strategy starts by identifying compounds that produce a desired phenotypic change in a cellular or organismal model of a disease, without prior knowledge of the target.[4][5][6][7][8] This approach has the advantage of identifying first-in-class drugs with novel mechanisms of action.[5][7]

Once a hit is identified, particularly from a phenotypic screen, the process of "target deconvolution" begins.[9][10]

Comparative Analysis of Target Identification & Engagement Techniques

A variety of biophysical and cellular techniques can be employed to identify and confirm the direct binding of a compound to its target. The choice of method depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput.

TechniquePrincipleThroughputKey InformationAdvantagesDisadvantages
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Ligand binding stabilizes a protein, increasing its melting temperature (Tm). A fluorescent dye binds to unfolded protein, allowing for the detection of the Tm shift.[11]HighTarget engagement, buffer/formulation optimizationSimple, cost-effective, widely accessible.[11]Requires purified protein, indirect measure of binding.
Cellular Thermal Shift Assay (CETSA) Extends the TSA principle to a cellular environment. Ligand binding stabilizes the target protein within intact cells or cell lysates.[12]Medium to HighIn-cell target engagement, cellular permeability assessment.[13]Physiologically relevant, no need for protein purification.[13][12]Can be technically challenging, interpretation can be complex.[14]
Surface Plasmon Resonance (SPR) Measures the change in refractive index at the surface of a sensor chip when a ligand (immobilized) and an analyte (in solution) bind.[15][16][17]MediumBinding affinity (KD), kinetics (kon, koff), specificity.[15][16][18][19]Real-time, label-free, provides detailed kinetic information.[15][16][19]Requires specialized equipment, can be sensitive to buffer conditions.[15]
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs upon binding of a ligand and a target in solution.[15][16]LowBinding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).[15][16][18]Label-free, provides a complete thermodynamic profile of the interaction.[15][16]Requires larger amounts of pure sample, lower throughput.[15]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding can confer protection to a protein from proteolytic degradation.[10][20][21]Low to MediumTarget engagement in complex mixtures (e.g., cell lysates).Label-free, does not require compound immobilization.[10][20]Not all binding events result in protease protection, requires optimization.[20]

Experimental Workflows: A Step-by-Step Approach

To provide a practical understanding, here are detailed protocols for two key techniques in target engagement validation.

Protocol 1: In Vitro Target Engagement using Thermal Shift Assay (TSA)

Objective: To determine if the new bioactive compound directly binds to and stabilizes a purified target protein.

Materials:

  • Purified target protein

  • New bioactive compound and a known reference inhibitor

  • SYPRO Orange dye (or similar fluorescent dye)

  • Real-time PCR instrument

  • Appropriate buffer for the target protein

Procedure:

  • Protein and Compound Preparation: Prepare a stock solution of the purified target protein in a suitable buffer. Prepare a dilution series of the new bioactive compound and the reference inhibitor.

  • Assay Setup: In a 96-well PCR plate, add the purified protein, SYPRO Orange dye, and either the new compound, the reference inhibitor, or a vehicle control to each well.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature, for example, from 25°C to 95°C, while continuously monitoring the fluorescence.

  • Data Analysis: The fluorescence intensity will increase as the protein unfolds and the dye binds to the exposed hydrophobic regions. Plot the fluorescence intensity against temperature to generate a melting curve. The midpoint of the sigmoidal curve represents the melting temperature (Tm). A positive shift in the Tm in the presence of the compound compared to the vehicle control indicates binding and stabilization.[11]

Expected Data & Comparison:

CompoundConcentration (µM)Melting Temperature (Tm) (°C)ΔTm (°C)
Vehicle (DMSO)-52.5-
New Bioactive Compound 1058.2+5.7
Reference Inhibitor1059.1+6.6

The data table above illustrates a hypothetical outcome where the new bioactive compound induces a significant thermal shift, comparable to a known inhibitor, strongly suggesting direct target engagement.

Protocol 2: In-Cell Target Engagement using Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that the new bioactive compound engages its target within a cellular context.

Materials:

  • Cultured cells expressing the target protein

  • New bioactive compound and a known cell-permeable reference inhibitor

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for Western blotting (SDS-PAGE, transfer system, antibodies)

Procedure:

  • Cell Treatment: Treat cultured cells with the new bioactive compound, the reference inhibitor, or a vehicle control for a specific duration to allow for cell penetration and target binding.

  • Heat Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) in a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Western Blot Analysis: Quantify the amount of the soluble target protein in the supernatant at each temperature using Western blotting with a specific antibody against the target protein.

  • Data Analysis: Plot the relative amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the compound-treated cells compared to the control indicates target stabilization and engagement within the cell.[12][14]

Visualizing the Path Forward: Experimental Logic and Signaling Pathways

To conceptualize the overall strategy for MoA validation, the following workflow diagram illustrates the key decision points and experimental funnels.

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Cellular & Biochemical Validation cluster_2 Phase 3: In Vivo Confirmation Phenotypic_Screen Phenotypic Screen Target_Deconvolution Target Deconvolution Phenotypic_Screen->Target_Deconvolution Identify Hit Target_Based_Screen Target-Based Screen Target_Engagement Target Engagement Assays (TSA, CETSA, SPR, ITC) Target_Based_Screen->Target_Engagement Identify Hit Target_Deconvolution->Target_Engagement Putative Target Biochemical_Assays Biochemical Assays (Enzyme Kinetics, etc.) Target_Engagement->Biochemical_Assays Confirmed Target Cell_Based_Assays Cell-Based Assays (Signaling, Viability, etc.) Biochemical_Assays->Cell_Based_Assays In Vitro Potency In_Vivo_Models In Vivo Models (Animal Models of Disease) Cell_Based_Assays->In_Vivo_Models Cellular Efficacy PK_PD_Analysis Pharmacokinetics/ Pharmacodynamics In_Vivo_Models->PK_PD_Analysis In Vivo Efficacy MoA_Validated MoA_Validated PK_PD_Analysis->MoA_Validated Validated MoA

A logical workflow for MoA validation.

Imagine our new bioactive compound is a novel kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway and how the inhibitor's effect can be validated at different nodes.

Kinase_Inhibitor_MoA Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B (Target) Kinase_A->Kinase_B Kinase_C Kinase C Kinase_B->Kinase_C Transcription_Factor Transcription Factor Kinase_C->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation New_Inhibitor New Bioactive Compound New_Inhibitor->Kinase_B Inhibition

Hypothetical kinase signaling pathway.

Delving Deeper: Cellular and Biochemical Confirmation

Once direct target engagement is confirmed, the next step is to demonstrate that this interaction translates into a functional consequence at the biochemical and cellular levels.

Biochemical Assays: Quantifying Functional Impact

Biochemical assays provide a controlled, cell-free environment to precisely measure the effect of the compound on the target's activity.[3] For an enzyme target, this typically involves measuring enzyme kinetics.

Comparison of Biochemical vs. Cell-Based Assays:

FeatureBiochemical AssaysCell-Based Assays
Biological Relevance Lower - uses purified components.Higher - reflects a more physiological environment.[22][23][24]
Information Gained Direct target modulation, potency (IC50/Ki).Cellular efficacy, pathway effects, toxicity, permeability.[22]
Complexity Simpler, more controlled.[3]More complex, potential for confounding factors.[23]
Throughput Generally higher.Can be adapted for high throughput.
Cell-Based Assays: Assessing Phenotypic Consequences

Cell-based assays are crucial for understanding how the compound behaves in a more complex biological system.[22][24] These assays can measure a wide range of cellular responses, including:

  • Target-Specific Readouts: Measuring the phosphorylation of a downstream substrate of a target kinase.

  • Pathway-Level Effects: Using reporter gene assays to measure the activity of a transcription factor regulated by the signaling pathway.

  • Phenotypic Outcomes: Assessing cell viability, proliferation, or apoptosis.

The Ultimate Test: In Vivo Validation

The final and most definitive step in MoA validation is to demonstrate that the compound engages its target and elicits the expected pharmacological effect in a living organism. This typically involves using animal models of the disease being studied.

Key aspects of in vivo validation include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating the concentration of the drug in the body over time (PK) with its biological effect (PD). This helps to establish a therapeutic window and an optimal dosing regimen.

  • Target Engagement Biomarkers: Measuring a biomarker in tissues or fluids that confirms the compound is interacting with its target in the animal.

  • Efficacy Studies: Demonstrating that the compound produces the desired therapeutic effect in the disease model.

The Role of "Omics" and Computational Approaches

Modern MoA validation is increasingly supported by "omics" technologies (genomics, transcriptomics, proteomics, metabolomics) and computational methods. These approaches can provide a global, unbiased view of the cellular response to a compound, helping to:

  • Identify potential off-targets.

  • Uncover unexpected pathway connections.

  • Generate new hypotheses about the compound's MoA. [15]

Conclusion: An Integrated and Iterative Process

Validating the mechanism of action of a new bioactive compound is not a linear process but rather an iterative cycle of hypothesis generation, experimental testing, and data interpretation. By employing a multi-pronged approach that combines biophysical, biochemical, cellular, and in vivo techniques, researchers can build a comprehensive and robust understanding of how their compound works. This deep mechanistic insight is the cornerstone of successful drug development, paving the way for the creation of safer and more effective medicines.

References

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager. (n.d.). Retrieved from [Link]

  • Phenotypic Versus Target-Based Screening for Drug Discovery - Technology Networks. (2022, June 30). Retrieved from [Link]

  • Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. (2018, May 3). Retrieved from [Link]

  • Schenone, M., Dancik, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature chemical biology, 9(4), 232–240. [Link]

  • Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI - XanTec bioanalytics GmbH. (n.d.). Retrieved from [Link]

  • Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. (2022, December 21). Retrieved from [Link]

  • Drug Discovery: Target Based Versus Phenotypic Screening - Scientist.com. (2013, April 9). Retrieved from [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2022). Current Advances in CETSA. Frontiers in pharmacology, 13, 911933. [Link]

  • Assay Guidance Workshop for High-Throughput Screening and Lead Discovery - SLAS.org. (2026, January 22). Retrieved from [Link]

  • Chemical biology 06: screening for drug discovery, target identification - CureFFI.org. (2015, September 22). Retrieved from [Link]

  • SLAS DISCOVERY | SCIENTIFIC JOURNALS. (2024, April 15). Retrieved from [Link]

  • Phenotypic and targeted drug discovery in immune therapeutics: challenges, opportunities, and future directions - PMC. (2025, August 22). Retrieved from [Link]

  • (PDF) Target identification and mechanism of action in chemical biology and drug discovery. (2013, March 18). Retrieved from [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks. (2018, November 29). Retrieved from [Link]

  • The 2020 SLAS Discovery Top 10: Advancing the Science of Drug Discovery - PMC. (n.d.). Retrieved from [Link]

  • A Comprehensive Overview of RNA Deconvolution Methods and Their Application - PMC. (2023, February 28). Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2010). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 5(11), 1047–1057. [Link]

  • measuring drug-target binding with SPR & ITC binding assays - YouTube. (2023, August 15). Retrieved from [Link]

  • Target Identification Strategies - 2024 Archive - Discovery On Target. (n.d.). Retrieved from [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2018). Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay. Biochemistry, 57(48), 6649–6659. [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - Taylor & Francis. (2024, May 20). Retrieved from [Link]

  • A beginner's guide to surface plasmon resonance - SciSpace. (n.d.). Retrieved from [Link]

  • Deep Learning based deconvolution methods: a systematic review - bioRxiv.org. (2025, February 25). Retrieved from [Link]

  • Comparisons between CETSA on whole cells and cell lysates can be used... - ResearchGate. (n.d.). Retrieved from [Link]

  • The Thermal Shift Assay: A Powerful Tool to Analyze Proteins - Bitesize Bio. (2024, December 17). Retrieved from [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research - TA Instruments. (2025, March 10). Retrieved from [Link]

  • Lee, H., & Lee, J. W. (2015). Target deconvolution techniques in modern phenotypic profiling. Experimental & molecular medicine, 47(1), e133. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). Retrieved from [Link]

  • What is surface plasmon resonance (SPR)? - Cytiva. (2025, June 18). Retrieved from [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. (2025, July 24). Retrieved from [Link]

  • Wilson, L. J., Beck, C. L., & Roth, B. L. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(8), 2096–2106. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed. (n.d.). Retrieved from [Link]

  • Assay Guidance Manual for Drug Discovery: Technologies That Matter - PMC. (n.d.). Retrieved from [Link]

  • Target deconvolution techniques in modern phenotypic profiling. - Semantic Scholar. (n.d.). Retrieved from [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - ACS Publications. (2023, March 17). Retrieved from [Link]

  • Twenty-Five Years of High-Throughput Screening of Biological Samples with Mass Spectrometry: Current Platforms and Emerging Methods | Analytical Chemistry - ACS Publications. (2025, October 9). Retrieved from [Link]

  • What's the Difference Between Biochemical and Cell-Based HTS Assays? - BellBrook Labs. (2026, March 5). Retrieved from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). Retrieved from [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC. (n.d.). Retrieved from [Link]

  • Identifying Novel Targets by using Drug-binding Site Signature: A Case Study of Kinase Inhibitors | bioRxiv. (2019, November 29). Retrieved from [Link]

  • A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. (2023, April 21). Retrieved from [Link]

  • Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors - PMC. (n.d.). Retrieved from [Link]

Sources

Validation

A Comparative Benchmarking Guide to the Synthetic Routes of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and objective comparison of the primary synthetic routes to 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid, a key...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and objective comparison of the primary synthetic routes to 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug discovery. The methodologies presented are grounded in established chemical principles and supported by experimental data from peer-reviewed literature and patents. We will delve into the causality behind experimental choices, ensuring each protocol is presented as a self-validating system.

Introduction to 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic Acid

The thiazolo[4,5-b]pyridine core is a privileged structural motif found in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The specific functionalization with a bromine atom at the 6-position and a carboxylic acid at the 2-position provides valuable handles for further chemical modification, making this molecule a versatile building block in the synthesis of compound libraries for high-throughput screening. The bromine can participate in various cross-coupling reactions, while the carboxylic acid allows for amide bond formation, esterification, and other transformations.

This guide will benchmark two plausible synthetic strategies for the preparation of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid, evaluating them on key performance indicators such as overall yield, step count, availability of starting materials, and reaction conditions.

Benchmarked Synthetic Routes

Two primary retrosynthetic approaches are considered for the synthesis of the target molecule.

Route 1: Thiazole Ring Formation from a Pre-functionalized Pyridine. This is a convergent approach where the thiazole ring is constructed onto a readily available 5-bromo-2,3-diaminopyridine intermediate.

Route 2: Functionalization of a Pre-formed Thiazolo[4,5-b]pyridine Core. This is a linear approach that begins with the synthesis of the parent thiazolo[4,5-b]pyridine, followed by sequential bromination and carboxylation.

Below is a detailed examination of each route.

Route 1: Convergent Synthesis via Thiazole Annulation

This strategy leverages the well-established Hantzsch thiazole synthesis.[3][4][5] The key is the efficient preparation of the crucial intermediate, 5-bromo-2,3-diaminopyridine.

Workflow for Route 1

Route 1 Workflow A 2-Amino-5-bromopyridine B 5-Bromo-2-nitraminopyridine A->B Nitration C 5-Bromo-3-nitro-2-aminopyridine B->C Rearrangement D 5-Bromo-2,3-diaminopyridine C->D Reduction E Ethyl 2-amino-5-bromopyridine-3-thiocarbamate D->E Thiocarbonylation F Ethyl 6-bromothiazolo[4,5-b]pyridine-2-carboxylate E->F Oxidative Cyclization (Hantzsch Synthesis) G 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid F->G Hydrolysis

Caption: Workflow for the convergent synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

Experimental Protocols for Route 1

Step 1: Synthesis of 5-Bromo-2,3-diaminopyridine

  • Nitration of 2-Amino-5-bromopyridine: 2-Amino-5-bromopyridine is treated with a mixture of nitric acid and sulfuric acid to yield 5-bromo-2-nitraminopyridine.

  • Rearrangement: The 5-bromo-2-nitraminopyridine undergoes a thermal or acid-catalyzed rearrangement to form 5-bromo-3-nitro-2-aminopyridine.

  • Reduction: The nitro group of 5-bromo-3-nitro-2-aminopyridine is reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation to afford 5-bromo-2,3-diaminopyridine.

Step 2: Thiazole Ring Formation and Carboxylation

  • Thiocarbonylation: 5-Bromo-2,3-diaminopyridine is reacted with ethyl chlorooxoacetate followed by a thionating agent like Lawesson's reagent to introduce the necessary thiocarbamate functionality.

  • Oxidative Cyclization (Hantzsch-type reaction): The resulting thiourea derivative undergoes an intramolecular cyclization to form the thiazole ring. This is often promoted by an oxidizing agent like bromine or iodine. This step directly installs the ester at the 2-position.

  • Hydrolysis: The ethyl ester of 6-bromothiazolo[4,5-b]pyridine-2-carboxylate is hydrolyzed to the final carboxylic acid using a base such as sodium hydroxide or lithium hydroxide, followed by acidic workup.

Discussion of Route 1
  • Expertise & Experience: This route is attractive because the Hantzsch thiazole synthesis is a robust and well-understood reaction.[5] The initial multi-step synthesis of the diaminopyridine intermediate is a common sequence in heterocyclic chemistry. The key challenge lies in the selective functionalization and rearrangement in the early steps.

  • Trustworthiness: Each step in this sequence is a well-documented transformation in organic synthesis, lending high confidence to the feasibility of the route. The purification of intermediates at each stage ensures the quality of the material progressing to the next step.

  • Authoritative Grounding: The synthesis of substituted thiazoles from α-halocarbonyls and thioamides (the Hantzsch synthesis) is a cornerstone of heterocyclic chemistry.[3][4]

Route 2: Linear Synthesis via Functionalization of the Core Heterocycle

This approach involves the initial construction of the parent thiazolo[4,5-b]pyridine, followed by sequential bromination and introduction of the carboxylic acid group.

Workflow for Route 2

Route 2 Workflow A 2,3-Diaminopyridine B Thiazolo[4,5-b]pyridine A->B Reaction with CS2 or similar C 6-Bromothiazolo[4,5-b]pyridine B->C Electrophilic Bromination D 6-Bromothiazolo[4,5-b]pyridine-2-lithium C->D Lithiation E 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid D->E Carboxylation (CO2 quench)

Caption: Workflow for the linear synthesis of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

Experimental Protocols for Route 2

Step 1: Synthesis of Thiazolo[4,5-b]pyridine

  • Cyclization: 2,3-Diaminopyridine is reacted with carbon disulfide in the presence of a base to form thiazolo[4,5-b]pyridine-2-thiol. The thiol can then be removed, for instance, by oxidation and desulfurization.

Step 2: Bromination

  • Electrophilic Bromination: Thiazolo[4,5-b]pyridine is subjected to electrophilic bromination using a reagent like N-bromosuccinimide (NBS) in a suitable solvent. The 6-position is generally susceptible to electrophilic attack due to the electronic nature of the fused ring system.

Step 3: Carboxylation

  • Lithiation: 6-Bromothiazolo[4,5-b]pyridine is treated with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperature to selectively deprotonate the 2-position, forming the 2-lithiated intermediate.

  • Carboxylation: The lithiated species is then quenched with carbon dioxide (dry ice) to introduce the carboxylic acid group. An acidic workup protonates the carboxylate to yield the final product. A related approach involves the conversion of a 2-bromo derivative to a Grignard reagent followed by carboxylation.[6]

Discussion of Route 2
  • Expertise & Experience: This route is more linear and may appear simpler. However, the regioselectivity of the bromination step can be a critical point of failure. The lithiation at the 2-position is a standard method for introducing functionality at this position in thiazoles, but requires careful control of anhydrous and low-temperature conditions.

  • Trustworthiness: The success of this route is highly dependent on the predictable regioselectivity of the bromination and the stability of the lithiated intermediate. Side reactions, such as over-bromination or decomposition of the organometallic intermediate, are potential risks.

  • Authoritative Grounding: The electrophilic substitution on pyridine and related fused systems is well-documented.[7] Similarly, the metalation of the C2-position of thiazoles is a known and utilized synthetic strategy.

Performance Benchmark: Route 1 vs. Route 2

ParameterRoute 1: Convergent SynthesisRoute 2: Linear SynthesisJustification
Overall Yield Potentially higherPotentially lowerConvergent routes often lead to higher overall yields as the number of linear steps is reduced.
Number of Steps Longer linear sequence to key intermediateShorter overall sequenceRoute 1 requires the synthesis of a more complex starting material.
Starting Materials Readily available (2-amino-5-bromopyridine)Readily available (2,3-diaminopyridine)Both starting materials are commercially available.
Scalability More amenable to large-scale synthesisChallenges in controlling regioselectivity and handling organometallics at scale.The reactions in Route 1 are generally more robust for scale-up.
Safety & Handling Standard laboratory proceduresRequires handling of pyrophoric organolithium reagents and careful temperature control.Route 2 presents greater operational hazards.
Predictability HighModerateThe regioselectivity of bromination in Route 2 can be less predictable than the directed synthesis in Route 1.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

Route 1 (Convergent Synthesis) is recommended for its robustness, predictability, and likely higher overall yield, making it more suitable for reliable, larger-scale production. The multi-step preparation of the key intermediate, 5-bromo-2,3-diaminopyridine, is a well-trodden path in heterocyclic chemistry.

Route 2 (Linear Synthesis) , while appearing more direct, carries a higher risk profile due to potential issues with regioselectivity during bromination and the challenges associated with handling organometallic intermediates. This route may be more suitable for small-scale exploratory synthesis where a rapid, albeit potentially lower-yielding, access to the target molecule is desired.

The choice of synthetic route will ultimately depend on the specific project goals, available resources, and the scale of the synthesis required. For projects demanding high material throughput and process reliability, the convergent approach of Route 1 is the superior strategy.

References

  • Hsieh, H.-P., et al. (2009). Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives Using Friedländer Reaction. ACS Combinatorial Science. Available at: [Link]

  • Gouda, M. A., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. Available at: [Link]

  • Lee, H.-J., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances. Available at: [Link]

  • Chaban, T. I., & Chaban, I. H. (2022). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Various Authors. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Jilalat, I., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • Jilalat, I., et al. (2016). A plausible mechanism for the formation of Hantzsch thiazole derivatives. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Tsoleridis, C. A., et al. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Weng, J., et al. (2024). Synthesis and biological profile of 2,3-dihydro[8][9]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2013). Preparation method of 6-bromine-2-pyridine methyl formate. Google Patents.
  • Abd-Ella, A. A. (2021). A concise review on some synthetic routes and applications of pyridine scaffold compounds. Journal of Chemical Reviews. Available at: [Link]

  • Kishi, Y., et al. (2011). Process for producing 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid. Google Patents.
  • Molbank. (2023). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe and Compliant Disposal of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of specialized reagents like 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, grounded in established safety protocols for hazardous chemical waste.

While a specific Safety Data Sheet (SDS) for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid may not be readily available, its structure—containing a brominated pyridine ring fused to a thiazole carboxylic acid—necessitates that it be handled as a hazardous substance. The procedures outlined below are based on the known hazards of related pyridine and brominated heterocyclic compounds.

Core Hazard Assessment and Waste Identification

Due to its chemical structure, 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid should be presumed to be a hazardous substance. Pyridine and its derivatives are typically harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] Therefore, all waste containing this compound, including the pure substance, contaminated labware, and personal protective equipment (PPE), must be classified and managed as hazardous chemical waste.[1][2][3]

Quantitative Data Summary

The following table summarizes key hazard and disposal information extrapolated from related compounds. This data should be used as a conservative guide.

ParameterInformationSource
Waste Classification Hazardous Waste[1][3]
Primary Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4][5][6]
Personal Protective Equipment (PPE) Chemical splash goggles, lab coat, nitrile or neoprene gloves.[2][6][7]
Incompatible Materials Strong oxidizers and acids.[2]
Recommended Disposal Method Incineration by a licensed hazardous waste disposal contractor.[3][8][9]

Step-by-Step Disposal Protocol

Adherence to a strict, methodical disposal process is paramount to ensuring safety and compliance.

Waste Segregation and Collection
  • Solid Waste: Collect any solid 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid, along with contaminated items such as spatulas, weigh boats, and disposable labware, in a dedicated hazardous waste container.[1] This container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: If the compound is in a solution, collect the waste in a clearly labeled, leak-proof hazardous waste container.

  • Contaminated PPE: Dispose of gloves, disposable lab coats, and any other contaminated PPE in a designated hazardous waste bag.[1]

Labeling

Proper labeling is a critical step for safety and regulatory compliance. All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"[1][2]

  • The full chemical name: "6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid"[1][2]

  • Any known hazard information (e.g., Toxic, Irritant)[2]

  • The date of waste generation.[1]

Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[1][2] This area should be away from sources of ignition, heat, and direct sunlight, and separate from incompatible materials.[2]

Final Disposal

Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][10] Under no circumstances should this chemical be poured down the drain or disposed of with regular trash.[2]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure the area is well-ventilated, preferably within a certified chemical fume hood.[2]

  • Wear Appropriate PPE: Before addressing the spill, don appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[1]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or a commercial chemical absorbent, to contain the spill.[1][2]

  • Collect Absorbed Material: Carefully collect the absorbed material into a labeled hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water.[1] All cleaning materials must be collected as hazardous waste.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

DisposalWorkflow cluster_preparation Waste Generation & Segregation cluster_handling Container Management cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Management GenerateWaste Generate Waste (Solid, Liquid, PPE) SegregateWaste Segregate Waste into Compatible Containers GenerateWaste->SegregateWaste LabelContainer Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date SegregateWaste->LabelContainer SealContainer Securely Seal Container LabelContainer->SealContainer StoreWaste Store in Designated, Well-Ventilated Area SealContainer->StoreWaste ContactEHS Contact EHS or Licensed Waste Disposal Contractor StoreWaste->ContactEHS FinalDisposal Professional Disposal (e.g., Incineration) ContactEHS->FinalDisposal Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain with Inert Absorbent Material PPE->Contain Collect Collect Absorbed Material into Hazardous Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate

Caption: Disposal workflow for 6-Bromothiazolo[4,5-b]pyridine-2-carboxylic acid.

References

  • Benchchem. (n.d.). Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • ATSDR. (n.d.). Production, Import, Use, and Disposal.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • TCI AMERICA. (2018, July 6). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • ECHEMI. (n.d.). Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
  • Capot Chemical. (2026, March 4). MSDS of 6-Bromo-5-fluoro-pyridine-2-carboxylic acid methyl ester.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 6-Bromopyridine-2-carboxylic acid 98.
  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet.
  • TCI Chemicals. (2025, October 29). Safety Data Sheet.
  • Echemi. (n.d.). 6-Bromo-4-methyl-3-pyridinecarboxylic acid Safety Data Sheets.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.